molecular formula C6H10O5 B020825 D-Galactosan CAS No. 644-76-8

D-Galactosan

Cat. No.: B020825
CAS No.: 644-76-8
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-FPRJBGLDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Anhydro-alpha-D-galactopyranose is a valuable synthetic intermediate in carbohydrate chemistry, belonging to the class of 1,6-anhydro sugars. These compounds are characterized by a bridoxygen atom forming a [3.2.1] bicyclic skeleton, which locks the sugar into a specific conformation. This unique structure makes them exceptionally useful as precursors for the construction of regioselectively functionalized sugars and complex oligosaccharides. As a versatile building block, this compound serves as a key template for the development of glycosyl donors and acceptors, particularly for the synthesis of 1→6 glycosidic linkages found in biologically significant polysaccharides. Its primary research value lies in glycobiology and medicinal chemistry, where it facilitates the study and synthesis of galactose-containing molecules. The rigid structure of the 1,6-anhydro bridge simplifies synthetic strategies by controlling the stereochemistry during glycosylation reactions, providing access to well-defined oligosaccharide structures for use as biological probes or tools for characterizing enzymes like galactosyltransferases. This product is intended for research purposes only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

644-76-8

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(1R,2R,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6-/m1/s1

InChI Key

TWNIBLMWSKIRAT-FPRJBGLDSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Appearance

Assay:≥95%A crystalline solid

melting_point

183 °C

physical_description

Solid

Pictograms

Irritant

Related CAS

26099-49-0

solubility

62.3 mg/mL

Synonyms

6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol;  1,6-Αnhydro-β-D-galactopyranose;  D-Galactosan;  Levogalactosan; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of D-Galactosan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosan, scientifically known as 1,6-Anhydro-β-D-galactopyranose, is a bicyclic monosaccharide derived from D-galactose. Its unique bridged structure imparts distinct chemical and physical properties, including a notable resistance to periodate (B1199274) oxidation, which makes it a subject of significant interest in carbohydrate chemistry and glycobiology. This technical guide provides a comprehensive overview of the core structural and stereochemical features of this compound, supported by quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers and professionals in drug development.

Core Structure and Stereochemistry

This compound is formed through an intramolecular glycosidic bond between the anomeric carbon (C1) and the hydroxyl group on C6 of a D-galactose molecule in its pyranose form. This results in a rigid 1,6-anhydro bridge, locking the pyranose ring in a specific conformation.

The systematic IUPAC name for this compound is (1R,2R,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. The stereochemistry of the chiral centers is inherited from the parent D-galactose molecule.

Below is a diagram illustrating the chemical structure and stereochemistry of this compound.

D_Galactosan_Structure Structure and Stereochemistry of this compound O5 O C1 C1 O5->C1 C2 C2 C1->C2 O6 O C1->O6 H1 H C1->H1 C3 C3 C2->C3 OH2 OH C2->OH2 H2 H C2->H2 C4 C4 C3->C4 OH3 OH C3->OH3 H3 H C3->H3 C5 C5 C4->C5 OH4 OH C4->OH4 H4 H C4->H4 C5->O5 C6 CH2 C5->C6 H5 H C5->H5 C6->O6 p1 p2 p3 p4 p5 p6 p7 Synthesis_Workflow Start D-Galactose Step1 Protection of hydroxyl groups (e.g., acetylation) Start->Step1 Step2 Selective deprotection/activation of the C6 hydroxyl group Step1->Step2 Step3 Base-induced intramolecular cyclization Step2->Step3 Step4 Deprotection Step3->Step4 End 1,6-Anhydro-β-D-galactopyranose Step4->End Periodate_Oxidation_Logic Resistance of this compound to Periodate Oxidation Structure Rigid bicyclic structure of this compound Conformation Fixed conformation of the pyranose ring Structure->Conformation Intermediate Steric hindrance prevents formation of the cyclic periodate ester intermediate Conformation->Intermediate Reaction Oxidative cleavage of vicinal diols does not occur Intermediate->Reaction prevents Result Resistance to periodate oxidation Reaction->Result leads to

Physicochemical Properties of D-Galactosan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosan, systematically known as 1,6-Anhydro-β-D-galactopyranose, is a monosaccharide anhydride (B1165640) of galactose.[1] Its rigid bicyclic structure makes it a versatile building block in carbohydrate chemistry and a subject of interest in glycobiology.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a relevant enzymatic synthesis pathway.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a convenient reference for laboratory applications.

PropertyValueSolvents/Conditions
Molecular Formula C₆H₁₀O₅
Molecular Weight 162.14 g/mol
Melting Point 216-220 °C
Solubility SolubleDMSO, Methanol, Water, PBS (pH 7.2), Ethanol
Appearance White Crystalline Solid
Relative Rate of Polymerization 17 (relative to 1,6-anhydro-2-O-methyl-β-D-glucopyranose)In the melt at 115°C with monochloroacetic acid catalyst

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are adapted from standard procedures for carbohydrate analysis.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

  • Ensure the this compound sample is completely dry and in a fine powdered form.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 20°C below the expected melting point (around 195°C).

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[3][4][5][6]

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, methanol, water) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of this compound in the supernatant using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or by evaporating the solvent and weighing the residue.[7][8]

  • Express the solubility in terms of g/L or mg/mL.

Determination of Specific Rotation

The specific rotation of this compound, a measure of its optical activity, can be determined using a polarimeter.

Protocol:

  • Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).

  • Calibrate the polarimeter using a blank solution (the pure solvent).

  • Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the this compound solution, ensuring no air bubbles are present.

  • Measure the observed optical rotation (α) at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line at 589 nm).

  • Calculate the specific rotation [α] using the following formula:[9][10][11][12] [α] = α / (l * c)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Exemplary Protocol for ¹H NMR:

  • Dissolve a few milligrams of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the 1,6-anhydro bridge and the stereochemistry of the hydroxyl groups.[2][13][14]

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

Exemplary Protocol for LC-MS:

  • Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile).

  • Inject the sample into a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS). A Hypercarb PGC column can be used for separation.[1][15]

  • Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in full scan mode to determine the molecular ion peak ([M-H]⁻ or [M+Na]⁺).

  • Perform tandem MS (MS/MS) to obtain fragmentation data, which can provide further structural information.[16][17][18]

Synthesis of this compound

This compound can be synthesized from D-galactose through an intramolecular glycosylation. A general method for the synthesis of 1,6-anhydroaldohexopyranoses involves the treatment of a protected galactopyranose derivative with a base.

Illustrative Synthesis Workflow: A two-step synthesis can be employed starting from Penta-O-acetyl-β-D-galactopyranose.[19]

cluster_0 Step 1: Formation of Pentabromophenyl Galactopyranoside cluster_1 Step 2: Intramolecular Cyclization and Acetylation cluster_2 Final Product Penta-O-acetyl-β-D-galactopyranose Penta-O-acetyl-β-D-galactopyranose Pentabromophenyl 1,2,3,4-tetra-O-acetyl-β-D-galactopyranoside Pentabromophenyl 1,2,3,4-tetra-O-acetyl-β-D-galactopyranoside Penta-O-acetyl-β-D-galactopyranose->Pentabromophenyl 1,2,3,4-tetra-O-acetyl-β-D-galactopyranoside Reagents 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-galactopyranose 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-galactopyranose Pentabromophenyl 1,2,3,4-tetra-O-acetyl-β-D-galactopyranoside->2,3,4-tri-O-acetyl-1,6-anhydro-β-D-galactopyranose 1. Tetra-n-butylammonium hydroxide 2. Acetylation This compound This compound 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-galactopyranose->this compound Deacetylation

Synthetic pathway for this compound.

Chemoenzymatic Synthesis Involving a D-Galactosyl Phosphorylase

This compound itself is a building block. A relevant experimental workflow for researchers in glycobiology is the chemoenzymatic synthesis of β1–3-linked galactosides. This one-pot, two-enzyme system utilizes a phosphorylase to couple a galactose donor to an acceptor, with a kinase regenerating the activated donor.[20]

ATP ATP GalK Galactokinase (GalK) ATP->GalK α-D-Gal-1-P α-D-Galactose-1-Phosphate GalK->α-D-Gal-1-P ADP ADP GalK->ADP BiGalHexNAcP D-galactosyl-β1–3-N-acetyl- D-hexosamine Phosphorylase (BiGalHexNAcP) α-D-Gal-1-P->BiGalHexNAcP Acceptor N-Acetyl-D-hexosamine (Acceptor) Acceptor->BiGalHexNAcP Product β1–3-linked Galactoside (e.g., GNB, LNB) BiGalHexNAcP->Product Pi Inorganic Phosphate (Pi) BiGalHexNAcP->Pi

One-pot enzymatic synthesis of β1–3-linked galactosides.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for researchers and professionals in drug development and glycobiology. The tabulated data offers quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The visualization of a relevant synthetic pathway highlights the utility of this compound and related enzymatic systems in the synthesis of complex carbohydrates. Further research to determine a precise specific rotation value for this compound and to explore its direct involvement in biological signaling pathways will continue to enhance our understanding of this important monosaccharide anhydride.

References

D-Galactosan: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosan, systematically known as 1,6-anhydro-β-D-galactopyranose and often referred to as levogalactosan, is a monosaccharide anhydride. While structurally related to the ubiquitous D-galactose, its natural occurrence is predominantly linked to the thermal decomposition of biomass. This technical guide provides a comprehensive overview of the primary sources of this compound, its presence in various environmental matrices, and detailed analytical protocols for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, environmental science, and drug development who may encounter or have an interest in this unique anhydrosugar.

Natural Occurrence and Sources

Contrary to what its name might suggest, this compound is not typically found as a native constituent in living plants, algae, or microorganisms. The primary mechanism for its "natural" formation is through the pyrolysis of biomass.

Biomass Pyrolysis

The thermal decomposition of lignocellulosic biomass, which includes processes like forest fires, residential wood burning, and agricultural burning, is the most significant source of this compound in the environment. It is formed from the breakdown of polysaccharides that contain galactose units, such as galactans and other components of hemicellulose.[1] During pyrolysis, intramolecular dehydration of D-galactose residues within these polymers leads to the formation of the stable 1,6-anhydro linkage.

The formation of this compound, along with its isomers levoglucosan (B13493) (from cellulose) and mannosan (from glucomannan), serves as a specific molecular tracer for biomass burning events in environmental studies.[1][2]

A simplified representation of the formation of this compound from a galactose-containing polymer during pyrolysis is depicted below.

G Figure 1. Formation of this compound from a Galactose Polymer via Pyrolysis. cluster_polymer Galactose-Containing Polymer (e.g., Hemicellulose) cluster_pyrolysis Pyrolysis (Heat) cluster_product Products p1 ...-β-D-Gal-(1→4)-... heat Δ p1->heat Intramolecular Dehydration d_galactosan This compound (1,6-anhydro-β-D-galactopyranose) heat->d_galactosan other_products Other Pyrolysis Products (e.g., char, gases) heat->other_products

Figure 1. Formation of this compound from a Galactose Polymer via Pyrolysis.
Environmental Matrices

As a result of biomass burning, this compound is distributed into the atmosphere and subsequently deposited into various environmental compartments.

  • Atmospheric Aerosols: this compound is a well-established component of atmospheric particulate matter originating from wood smoke.[2][3] Its concentration in aerosols can be used to trace and quantify the contribution of biomass combustion to air pollution.

  • Soil and Sediments: Deposition from the atmosphere leads to the accumulation of this compound in soil and aquatic sediments.[4] Its presence in sediment cores can serve as a proxy for historical fire events.[5]

  • Food Products: this compound has been identified in liquid smoke flavorings, which are produced from the controlled pyrolysis of wood.[2]

There is currently no significant evidence to suggest the presence of this compound as a native, non-pyrolytic product in plants, algae, or microorganisms. One study did identify 1,6-anhydro-β-D-glucopyranose (levoglucosan), a related anhydrosugar, in human urine, with its origin suspected to be exogenous.[6]

Quantitative Data

The concentration of this compound (galactosan) and its isomers levoglucosan and mannosan in various environmental samples is a key indicator of biomass burning influence. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of Anhydrosugars in Atmospheric Aerosols

LocationSample TypeLevoglucosan (µg/m³)Mannosan (µg/m³)Galactosan (µg/m³)Reference
Rondônia, Brazil (Dry Season)Fine Aerosols (<2.5 µm)~1.98~0.11~0.06[3]
Gent, Belgium (Winter)Total Aerosols~0.49~0.04~0.03[3]

Table 2: Ratios of Anhydrosugars in Atmospheric Aerosols

LocationLevoglucosan/Mannosan RatioLevoglucosan/Galactosan RatioMannosan/Galactosan RatioReference
Rondônia, Brazil (Dry Season)~18~33~1.8[3]
Gent, Belgium (Winter)~12~16~1.3[3]

Note: The ratios of these anhydrosugars can sometimes provide information about the type of biomass that was burned.

Experimental Protocols

The analysis of this compound from environmental samples typically involves extraction, derivatization, and chromatographic separation coupled with detection.

Extraction of Anhydrosugars from Atmospheric Aerosol Filters

This protocol is adapted from methods described for the analysis of biomass burning tracers in atmospheric aerosols.[3][7]

  • Sample Preparation: An aerosol-loaded filter (e.g., quartz fiber) is spiked with a known amount of an external recovery standard (e.g., a deuterated analog or a compound not expected in the sample).

  • Extraction: The filter is placed in a vial with a suitable organic solvent. A common choice is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 2:1 v/v).[7]

  • Sonication: The vial is sonicated for a period of time (e.g., 30 minutes) to ensure efficient extraction of the analytes from the filter matrix.

  • Filtration and Concentration: The extract is filtered to remove any filter debris. The solvent is then evaporated under a gentle stream of nitrogen to concentrate the sample.

  • Derivatization: The dried extract is derivatized to increase the volatility and thermal stability of the anhydrosugars for gas chromatography. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[3][7] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specified time (e.g., 1 hour).

  • Internal Standard Addition: An internal standard (e.g., 1-phenyl dodecane) is added to the derivatized sample prior to analysis for quantification.[3]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and robust method for the quantification of this compound and its isomers.[1][8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms) is typically employed for the separation of the TMS-derivatized anhydrosugars.

  • GC Conditions:

    • Injector Temperature: e.g., 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C, ramping to 270°C at a rate of 6°C/min, and holding for 10 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for higher sensitivity and selectivity, monitoring characteristic ions for the TMS derivatives of galactosan, mannosan, and levoglucosan.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

The following diagram illustrates a typical workflow for the analysis of this compound from environmental samples.

G Figure 2. General Workflow for this compound Analysis. sample Environmental Sample (e.g., Aerosol Filter, Soil) extraction Solvent Extraction (e.g., DCM/Methanol) sample->extraction concentration Concentration (Evaporation) extraction->concentration derivatization Derivatization (e.g., Silylation) concentration->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

Figure 2. General Workflow for this compound Analysis.

Signaling Pathways

As this compound is primarily a product of thermal degradation rather than a biological metabolite, there are no known biosynthetic or metabolic signaling pathways for this compound in living organisms. The "pathway" of its formation is a chemical transformation driven by high temperatures during biomass pyrolysis.

Conclusion

This compound is a unique anhydrosugar whose presence in the natural environment is overwhelmingly attributed to biomass combustion. It serves as a crucial molecular tracer for identifying and quantifying the impact of biomass burning on air quality and various ecosystems. While not a direct product of biological processes in living organisms, its study provides valuable insights into atmospheric chemistry and environmental science. The analytical methods for its detection are well-established, primarily relying on GC-MS analysis of derivatized extracts from environmental samples. For researchers in drug development, while this compound itself may not be a primary focus, understanding its formation and stability can be relevant in the context of thermal processing of plant-derived materials.

References

The Biological Role of 1,6-Anhydro-β-D-galactopyranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,6-Anhydro-β-D-galactopyranose, a bicyclic monosaccharide derivative, is a molecule of significant interest in synthetic chemistry. While its direct biological roles within physiological systems are not well-documented, its rigid conformational structure makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the current understanding of 1,6-anhydro-β-D-galactopyranose, focusing on its chemical properties, its utility as a synthetic precursor, and its relationship to other biologically relevant anhydro sugars. Detailed experimental protocols for its derivatization are provided, along with quantitative data on the biological activity of related galactopyranose derivatives.

Introduction: The Limited Direct Biological Role of 1,6-Anhydro-β-D-galactopyranose

Extensive research into the biological functions of carbohydrates has revealed the multifaceted roles of various sugar derivatives in cellular processes. However, 1,6-anhydro-β-D-galactopyranose itself has not been identified as a key player in endogenous metabolic or signaling pathways. Unlike its glucose analog, 1,6-anhydro-β-D-glucopyranose (levoglucosan), which has been detected in human urine, the natural occurrence and direct biological activity of 1,6-anhydro-β-D-galactopyranose in mammals are not established.

The primary significance of 1,6-anhydro-β-D-galactopyranose in the life sciences lies in its application as a versatile and stereochemically defined starting material for the synthesis of novel compounds with potential therapeutic value. Its rigid bicyclic structure provides a predictable scaffold for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug design.

Physicochemical Properties

The unique structural features of 1,6-anhydro-β-D-galactopyranose govern its reactivity and utility as a synthetic intermediate.

PropertyValueReference
Molecular Formula C₆H₁₀O₅[1]
Molecular Weight 162.14 g/mol [1]
CAS Number 644-76-8[1]
Appearance White crystalline solid[2]
Melting Point 216-220 °C[2]
Solubility Soluble in DMSO, MeOH, H₂O[2]

Synthetic Utility and Derivatization

The chemical reactivity of the hydroxyl groups at the C-2, C-3, and C-4 positions of 1,6-anhydro-β-D-galactopyranose allows for a variety of chemical modifications. These modifications are crucial for building more complex molecules, including derivatives with potential biological activities.

Protection of Hydroxyl Groups

Selective protection of the hydroxyl groups is a common first step in the synthetic manipulation of 1,6-anhydro-β-D-galactopyranose. This allows for regioselective reactions at the unprotected positions. A common example is the formation of an isopropylidene acetal (B89532) across the C-3 and C-4 hydroxyls.

G start 1,6-Anhydro-β-D-galactopyranose reagent 2,2-Dimethoxypropane, p-Toluenesulfonic acid, Acetone start->reagent product 1,6-Anhydro-3,4-O-isopropylidene-β-D-galactopyranose reagent->product

Synthesis of a protected 1,6-anhydro-β-D-galactopyranose derivative.
Experimental Protocol: Synthesis of 1,6-Anhydro-3,4-O-(S)-benzylidene-β-D-galactopyranose

This protocol details the synthesis of a benzylidene-protected derivative of 1,6-anhydro-β-D-galactopyranose, a key intermediate for further functionalization.[3]

Materials:

Procedure:

  • Dissolve 1,6-anhydro-β-D-galactopyranose in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 1,6-anhydro-3,4-O-(S)-benzylidene-β-D-galactopyranose.[3]

G cluster_workflow Experimental Workflow dissolve Dissolve 1,6-anhydro-β-D- galactopyranose in DMF add_reagents Add benzaldehyde dimethyl acetal and p-TsOH dissolve->add_reagents heat Heat and monitor by TLC add_reagents->heat neutralize Neutralize with triethylamine heat->neutralize concentrate1 Remove solvent neutralize->concentrate1 extract Dissolve in CH2Cl2, wash with NaHCO3 concentrate1->extract dry Dry over Na2SO4, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product 1,6-Anhydro-3,4-O-(S)- benzylidene-β-D-galactopyranose purify->product

Workflow for the synthesis of a benzylidene-protected derivative.

Biological Activities of Related Galactopyranose Derivatives

While derivatives of 1,6-anhydro-β-D-galactopyranose are being explored for their biological potential, more extensive research has been conducted on other galactopyranose derivatives as enzyme inhibitors. For instance, certain amino- and imino-sugar analogs of D-galactopyranose have demonstrated potent inhibition of α- and β-D-galactosidases.

It is important to note that the following data pertains to derivatives synthesized from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, not 1,6-anhydro-β-D-galactopyranose. However, this information is included to provide context on the potential for galactopyranose scaffolds to yield biologically active compounds.

CompoundEnzymeSourceInhibition Constant (Kᵢ) (µM)Reference
5-Amino-5-deoxy-D-galactopyranoseα-D-GalactosidaseCoffee beans0.0007[3]
5-Amino-5-deoxy-D-galactopyranoseα-D-GalactosidaseE. coli8.2[3]
5-Amino-5-deoxy-D-galactopyranoseβ-D-GalactosidaseE. coli0.2[3]
5-Amino-5-deoxy-D-galactopyranoseβ-D-GalactosidaseAspergillus wentii0.008[3]
1,5-Dideoxy-1,5-imino-D-galactitolα-D-GalactosidaseCoffee beans0.001[3]
1,5-Dideoxy-1,5-imino-D-galactitolα-D-GalactosidaseE. coli1.2[3]
1,5-Dideoxy-1,5-imino-D-galactitolβ-D-GalactosidaseE. coli0.8[3]
1,5-Dideoxy-1,5-imino-D-galactitolβ-D-GalactosidaseAspergillus wentii0.002[3]

Future Directions and Conclusion

1,6-Anhydro-β-D-galactopyranose remains a molecule with untapped potential in drug discovery. Its rigid, well-defined stereochemistry makes it an attractive starting point for the synthesis of novel carbohydrate-based therapeutics. While its direct biological role appears to be negligible, its utility as a chiral scaffold is significant.

Future research should focus on the synthesis of libraries of diverse derivatives of 1,6-anhydro-β-D-galactopyranose and their subsequent screening for a wide range of biological activities, including as enzyme inhibitors, antiviral agents, and anticancer agents. The development of efficient and stereoselective synthetic routes to these derivatives will be crucial for unlocking the therapeutic potential of this anhydro sugar. Further investigation into its potential as a precursor for nucleoside analogues could also yield promising results in the development of new antiviral therapies.

References

D-Galactosan vs. D-Galactose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the fundamental differences between D-Galactosan and its parent monosaccharide, D-galactose. This document outlines their distinct chemical structures, physicochemical properties, biological roles, and metabolic fates. Detailed experimental protocols for their synthesis and differentiation are provided, alongside visual representations of key pathways and workflows to support research and development in glycobiology and medicinal chemistry.

Core Structural and Physicochemical Differences

D-galactose (C₆H₁₂O₆) is a naturally occurring aldohexose monosaccharide and a C-4 epimer of glucose. It exists in both open-chain and cyclic forms, with the pyranose form being predominant in solution. This compound, specifically 1,6-anhydro-β-D-galactopyranose (C₆H₁₀O₅), is a dehydrated intramolecular glycoside of D-galactose. The defining structural difference is the presence of a 1,6-anhydro bridge in this compound, which locks the molecule into a rigid bicyclic conformation. This structural constraint has profound implications for its chemical reactivity and biological activity compared to the more flexible D-galactose.

Table 1: Comparison of Quantitative Data for D-Galactose and this compound
PropertyD-GalactoseThis compound (1,6-anhydro-β-D-galactopyranose)
Molecular Formula C₆H₁₂O₆C₆H₁₀O₅
Molecular Weight 180.16 g/mol 162.14 g/mol [1]
CAS Number 59-23-4644-76-8[1]
Melting Point 168-170 °C216-220 °C
Specific Rotation [α]ᴅ +150.7° (α-anomer, initial)Varies based on specific isomer and conditions
+80.2° (equilibrium in water)
Solubility High in water (683.0 mg/mL)Soluble in DMSO, Methanol, and Water[1]
Appearance White to off-white crystalline solidWhite crystalline solid

Biological Role and Metabolism

The biological roles and metabolic pathways of D-galactose and this compound are markedly different, primarily due to the structural rigidity and lack of a hemiacetal hydroxyl group in this compound.

D-Galactose:

D-galactose is a crucial nutrient for energy and a fundamental component in the biosynthesis of numerous macromolecules.[2] Its metabolism is primarily governed by the Leloir pathway, which converts D-galactose into glucose-1-phosphate, an intermediate in glycolysis.[3] This pathway is essential for cellular energy production. D-galactose is also a key component of glycolipids and glycoproteins, which are vital for cellular communication and immune responses.[4] In drug development, D-galactose is utilized as a vector for prodrug design to target specific cells and improve pharmacokinetic profiles.[1]

Leloir_Pathway cluster_leloir Leloir Pathway Gal β-D-Galactose aGal α-D-Galactose Gal->aGal Galactose mutarotase Gal1P Galactose-1-Phosphate aGal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal Galactose-1-phosphate uridylyltransferase (GALT) Glc1P Glucose-1-Phosphate UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-galactose 4'-epimerase (GALE) UDPGlc->Gal1P Glycolysis Glycolysis Glc1P->Glycolysis caption Metabolism of D-galactose via the Leloir pathway.

This compound:

In contrast to D-galactose, there is no evidence to suggest that 1,6-anhydro-β-D-galactopyranose is metabolized through major pathways in the human body. Its rigid bicyclic structure, lacking a free anomeric hydroxyl group, prevents it from being recognized by the enzymes of the Leloir pathway, such as galactokinase. Therefore, it is not a direct source of energy.

The primary role of this compound in a biological context is as a synthetic building block in glycochemistry and drug discovery.[2][5] Its constrained conformation makes it a valuable starting material for the synthesis of complex carbohydrates and glycoconjugates with defined stereochemistry. The anhydro bridge serves as a protecting group for the C1 and C6 hydroxyls, allowing for selective modification of the other hydroxyl groups.

Experimental Protocols

Synthesis of 1,6-anhydro-β-D-galactopyranose from D-galactose

A common method for the synthesis of 1,6-anhydro sugars is the pyrolysis of the parent monosaccharide under reduced pressure.

Materials:

Procedure:

  • Place D-galactose in a round-bottom flask connected to a vacuum distillation apparatus.

  • Heat the flask under a high vacuum (e.g., <1 mmHg). The temperature should be gradually increased.

  • As the D-galactose is heated, it will melt and then begin to pyrolyze, releasing water and forming 1,6-anhydro-β-D-galactopyranose, which will distill over.

  • Collect the distillate, which will solidify upon cooling.

  • Recrystallize the crude product from ethanol to obtain pure 1,6-anhydro-β-D-galactopyranose.

Note: This is a generalized procedure. Optimal temperature and pressure conditions may vary and should be determined empirically.

Synthesis_Workflow start D-Galactose pyrolysis Pyrolysis (High Vacuum, Heat) start->pyrolysis distillate Crude this compound (Distillate) pyrolysis->distillate recrystallization Recrystallization (Ethanol) distillate->recrystallization end Pure this compound recrystallization->end caption Workflow for the synthesis of this compound.

Analytical Differentiation of D-Galactose and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common method for the separation and quantification of underivatized sugars.

Instrumentation and Conditions:

  • HPLC System: With a pump, autosampler, column oven, and refractive index detector.

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 40 °C).

Procedure:

  • Standard Preparation: Prepare individual standard solutions of D-galactose and 1,6-anhydro-β-D-galactopyranose in the mobile phase at known concentrations (e.g., 1 mg/mL). Also, prepare a mixed standard solution.

  • Sample Preparation: Dissolve the sample containing the analytes in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Identification and Quantification: Identify the peaks based on the retention times of the standards. This compound, being less polar due to the anhydro bridge, is expected to elute earlier than D-galactose. Quantify the compounds by comparing their peak areas to a calibration curve generated from the standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standards Prepare Standards (D-Galactose, this compound) Inject Inject into HPLC Standards->Inject Sample Prepare Sample (Dissolve & Filter) Sample->Inject Separate Separation on Amino Column Inject->Separate Detect RI Detection Separate->Detect Identify Identify Peaks (Retention Time) Detect->Identify Quantify Quantify (Peak Area vs. Calibration Curve) Identify->Quantify caption Workflow for HPLC analysis of D-Galactose and this compound.

Applications in Drug Development

The distinct properties of D-galactose and this compound lead to different applications in the field of drug development.

D-Galactose:
  • Targeted Drug Delivery: D-galactose can be conjugated to drugs to target tissues expressing galactose-specific lectins, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes. This strategy is employed to deliver drugs specifically to the liver.

  • Prodrug Design: As a natural and biocompatible molecule, D-galactose is used to create prodrugs with improved solubility, stability, and pharmacokinetic profiles.[1]

  • Disease Modeling: Chronic administration of D-galactose is used to induce models of aging and neurodegenerative diseases in animals, providing a platform to study disease mechanisms and test potential therapeutics.

This compound and other Anhydro Sugars:
  • Chiral Building Blocks: The rigid structure and defined stereochemistry of 1,6-anhydro sugars make them valuable chiral synthons for the total synthesis of complex natural products and novel drug candidates.[2][5]

  • Scaffolds for Glycomimetics: The constrained ring system of this compound can serve as a scaffold for the design of glycomimetics, which are compounds that mimic the structure of carbohydrates and can modulate the function of carbohydrate-binding proteins.

  • Monomers for Novel Polymers: Anhydro sugars can be polymerized to create stereoregular polysaccharides with potential applications in drug delivery and biomaterials.

DrugDev_Applications cluster_gal Applications of D-Galactose cluster_galactosan Applications of this compound DGalactose D-Galactose Targeting Targeted Drug Delivery (e.g., to Liver) DGalactose->Targeting Prodrugs Prodrug Design DGalactose->Prodrugs Modeling Disease Modeling (Aging, Neurodegeneration) DGalactose->Modeling DGalactosan This compound BuildingBlocks Chiral Building Blocks (Complex Synthesis) DGalactosan->BuildingBlocks Glycomimetics Glycomimetic Scaffolds DGalactosan->Glycomimetics Polymers Monomers for Novel Polymers DGalactosan->Polymers caption Applications of D-Galactose and this compound in Drug Development.

Conclusion

D-galactose and this compound, while closely related structurally, exhibit fundamental differences that dictate their roles in chemistry and biology. D-galactose is a metabolically active monosaccharide central to energy metabolism and glycoconjugate biosynthesis, with direct applications in drug delivery and disease modeling. In contrast, this compound is a metabolically inert, rigid bicyclic derivative primarily valued as a versatile chiral building block in synthetic chemistry. A thorough understanding of these differences is essential for researchers and professionals working at the interface of chemistry, biology, and medicine.

References

An In-Depth Technical Guide to D-Galactosan: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosan, chemically known as 1,6-Anhydro-β-D-galactopyranose, is a bicyclic monosaccharide derived from D-galactose. This anhydro sugar has garnered interest in various scientific fields, from atmospheric chemistry, where it serves as a tracer for biomass burning, to synthetic chemistry as a chiral building block. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological relevance. While specific signaling pathways for this compound are not yet elucidated, this guide explores related sugar metabolism pathways to provide a broader biological context.

Discovery and History

The study of anhydro sugars, intramolecular ethers of monosaccharides, dates back to the early 20th century. These compounds, formed by the elimination of a water molecule from a sugar, exhibit unique chemical properties due to their rigid bicyclic structure.

The specific history of this compound (1,6-Anhydro-β-D-galactopyranose) is intertwined with the broader exploration of anhydro derivatives of common hexoses. Early investigations into the pyrolysis of carbohydrates consistently yielded a variety of anhydro sugars. A pivotal moment in the specific characterization of this compound came in 1958 when N. K. Richtmyer reported the formation of 1,6-anhydro-β-D-galactopyranose, along with its furanose isomer, from the treatment of D-galactose with acid. This work laid the foundation for understanding the acid-catalyzed intramolecular cyclization of galactose.

Further research elucidated the presence of this compound in natural and processed materials. It has been identified as a component of the products from the pyrolysis of lactose (B1674315) and is found in liquid smoke flavorings. In atmospheric science, this compound, alongside its more abundant glucose-derived counterpart Levoglucosan, is utilized as a molecular marker to trace biomass combustion in atmospheric particulate matter.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Systematic Name 1,6-Anhydro-β-D-galactopyranose
Common Names This compound, Galactosan[1]
CAS Number 644-76-8[2]
Molecular Formula C₆H₁₀O₅[1]
Molecular Weight 162.14 g/mol [1]
Appearance White crystalline solid[3]
Melting Point 222-224 °C
Solubility Soluble in water.[2]

Experimental Protocols

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The two primary approaches are the pyrolysis of galactose-containing materials and direct chemical synthesis from D-galactose or its derivatives.

This method leverages the thermal decomposition of lactose to produce a mixture of anhydro sugars, including this compound.

Protocol:

  • Preparation: Anhydrous lactose is finely powdered and dried under vacuum at 60-70°C for several hours.

  • Pyrolysis: The dried lactose is placed in a flask connected to a vacuum distillation apparatus. The flask is heated to a temperature of 350-400°C under high vacuum.

  • Collection: The volatile products are collected in a cooled trap. The collected sublimate will contain a mixture of anhydro sugars.

  • Purification: The crude product is dissolved in a minimal amount of hot water, and the solution is then cooled to induce crystallization. This compound can be further purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Quantitative Data: The yield of this compound from the pyrolysis of lactose is generally low and can vary significantly based on the reaction conditions.

A more controlled chemical synthesis provides higher yields and purity. This method involves the formation of an intermediate that facilitates the intramolecular cyclization.

Protocol:

  • Step 1: Synthesis of Pentabromophenyl 1,2,3,4-tetra-O-acetyl-β-D-galactopyranoside: Penta-O-acetyl-β-D-galactopyranose is reacted with pentabromophenol (B1679275) in the presence of a Lewis acid catalyst (e.g., SnCl₄) in dichloromethane (B109758) at room temperature for 24 hours. The product is isolated and purified by column chromatography.

  • Step 2: Intramolecular Cyclization: The purified pentabromophenyl tetra-O-acetyl-β-D-galactopyranoside is dissolved in a suitable organic solvent (e.g., acetone). A strong base, such as sodium methoxide (B1231860) or tetra-n-butylammonium hydroxide, is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography.

  • Step 3: Acetylation and Deprotection: Upon completion of the cyclization, the reaction mixture is acetylated with acetic anhydride (B1165640) and pyridine (B92270) to yield 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-galactopyranose. This intermediate is then deprotected using a catalytic amount of sodium methoxide in methanol (B129727) to afford this compound.

  • Purification: The final product is purified by crystallization or column chromatography.

Quantitative Data:

StepReactantsConditionsProductYield
1Penta-O-acetyl-β-D-galactopyranose, Pentabromophenol, SnCl₄Dichloromethane, RT, 24hPentabromophenyl 1,2,3,4-tetra-O-acetyl-β-D-galactopyranoside~70%
2 & 3Intermediate from Step 1, Base, Acetic Anhydride, NaOMeAcetone/Methanol, RTThis compound~85% (from intermediate)
Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The rigid bicyclic structure of this compound gives rise to a characteristic set of signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of hydroxyl functional groups.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Biological Significance and Signaling Pathways

Currently, there is a lack of scientific literature describing specific biological signaling pathways directly modulated by this compound. Its primary known biological relevance is as a metabolite and a biomarker for biomass combustion. The cellular uptake and metabolism of this compound are not well-characterized.

However, to provide a relevant biological context, it is useful to examine the well-established metabolic pathways of its parent molecule, D-galactose. In most organisms, D-galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-6-phosphate, a key intermediate in glycolysis.

The Leloir Pathway for Galactose Metabolism

The diagram below illustrates the key steps in the Leloir pathway.

Leloir_Pathway Gal D-Galactose Gal1P Galactose-1-phosphate Gal->Gal1P Galactokinase (GALK) ATP -> ADP UDPGal UDP-Galactose Gal1P->UDPGal Galactose-1-phosphate uridylyltransferase (GALT) UDPGlc UDP-Glucose Glc1P Glucose-1-phosphate UDPGlc->Glc1P UDPGal->UDPGlc UDP-galactose 4-epimerase (GALE) Glc6P Glucose-6-phosphate Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir pathway for the conversion of D-galactose to glucose-6-phosphate.

This pathway is crucial for the utilization of galactose from dietary sources, such as lactose. Deficiencies in the enzymes of the Leloir pathway can lead to the genetic disorder galactosemia. While it is plausible that this compound might be hydrolyzed back to D-galactose in vivo to enter this pathway, specific enzymes capable of this conversion have not been extensively studied.

Experimental and logical relationship diagrams

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_characterization Characterization start D-Galactose Derivative (e.g., Penta-O-acetyl-β-D-galactopyranose) intermediate Activated Intermediate (e.g., Pentabromophenyl derivative) start->intermediate Activation cyclization Intramolecular Cyclization intermediate->cyclization Base Treatment protected_product Protected this compound (e.g., Tri-O-acetyl-D-Galactosan) cyclization->protected_product deprotection Deprotection protected_product->deprotection e.g., NaOMe crude_product Crude this compound deprotection->crude_product purification Purification (Crystallization or Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir mp Melting Point pure_product->mp

Caption: General experimental workflow for the chemical synthesis and characterization of this compound.

Conclusion and Future Directions

This compound is a structurally intriguing anhydro sugar with a history rooted in the fundamental studies of carbohydrate chemistry. While its synthesis and characterization are well-established, its biological role remains largely unexplored. Future research should focus on identifying potential transport mechanisms and metabolic pathways for this compound in biological systems. Elucidating whether it can be enzymatically converted to D-galactose or if it has unique biological activities of its own will be crucial. Such studies could open up new avenues for its application in drug development and as a probe for studying carbohydrate metabolism.

References

A Comprehensive Guide to the Nomenclature of D-Galactosan Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the nomenclature of D-Galactosan, a dehydrated form of galactose. A thorough understanding of the precise naming conventions, guided by IUPAC standards, is critical for unambiguous scientific communication, particularly in the fields of carbohydrate chemistry, glycobiology, and drug development where structural specificity is paramount. This document elucidates the systematic nomenclature of various this compound isomers, detailing the significance of anhydro bridges and stereochemical descriptors.

Introduction to this compound

This compound is a general term for anhydro derivatives of D-galactose, formed by the intramolecular removal of a water molecule. This process results in the formation of an additional ether linkage, known as an anhydro bridge, between two hydroxyl groups of the sugar ring. The position of this anhydro bridge and the stereochemistry of the parent D-galactose molecule give rise to various isomers, each with a unique and precise IUPAC name. The most commonly encountered isomer, often referred to simply as this compound, is 1,6-Anhydro-β-D-galactopyranose[1][2][3].

Decoding the IUPAC Nomenclature

The systematic IUPAC name for a this compound isomer provides explicit information about its structure. The key components of the name are:

  • Anhydro Bridge Designation: This numerical prefix (e.g., "1,6-anhydro-") indicates the two carbon atoms of the sugar that are linked by the anhydro bridge.

  • Stereochemical Configuration: The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon (C5 in galactose). The anomeric configuration is specified as either α (alpha) or β (beta).

  • Parent Sugar Name: This specifies the underlying monosaccharide, in this case, "galacto-".

  • Ring Size: The suffix "-pyranose" indicates a six-membered ring structure, while "-furanose" would denote a five-membered ring.

For instance, in 1,6-Anhydro-β-D-galactopyranose , the name breaks down as follows:

  • 1,6-Anhydro- : The anhydro bridge connects carbon 1 and carbon 6.

  • β- : The anomeric configuration is beta.

  • D-galactopyranose : The sugar is D-galactose in a six-membered ring form.

Key Isomers of this compound

The structural diversity of this compound is captured in the distinct nomenclature for each isomer. The following table summarizes the IUPAC names and key structural features of several known this compound isomers.

Common Name/General TermIUPAC NameAnhydro Bridge(s)Ring Form
This compound1,6-Anhydro-β-D-galactopyranose1,6Pyranose
This compound<1,4>α<1,6>1,4:1,6-Dianhydro-α-D-galactopyranose (inferred)1,4 and 1,6Pyranose
2,3-Anhydro-d-galactosan(2R,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol2,3Tricyclic
3,4-Anhydro-d-galactosanNot explicitly found3,4Not specified

Experimental Protocols

The characterization and identification of this compound isomers rely on a combination of analytical techniques. While this guide does not detail specific experimental protocols from cited literature, the general methodologies employed in carbohydrate structure elucidation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques like COSY and HMBC are used to map out the complete structure.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns, which can help in identifying the specific isomer.

  • X-ray Crystallography: For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structure.

  • Chemical Derivatization and Degradation: Classical methods involving methylation analysis and periodate (B1199274) oxidation can provide valuable structural information, as demonstrated in the study of this compound<1,4>α<1,6>[4].

Logical Relationship of this compound Nomenclature

The following diagram illustrates the hierarchical relationship between the general term "this compound" and its specific, systematically named isomers.

D_Galactosan_Nomenclature general This compound (General Term) isomer1 1,6-Anhydro-β-D-galactopyranose general->isomer1 is a specific isomer of isomer2 This compound<1,4>α<1,6> general->isomer2 is a specific isomer of isomer3 2,3-Anhydro-d-galactosan general->isomer3 is a specific isomer of isomer4 3,4-Anhydro-d-galactosan general->isomer4 is a specific isomer of

Caption: Hierarchical relationship of this compound nomenclature.

References

Spectroscopic Profile of D-Galactosan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Galactosan, systematically known as 1,6-anhydro-β-D-galactopyranose, is a dehydrated monosaccharide derived from D-galactose. Its rigid bicyclic structure makes it a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and other biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and utilization in research and drug development. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with experimental protocols and a workflow for its spectroscopic analysis.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~5.4br s-
H-2~3.8m-
H-3~3.7m-
H-4~4.0br s-
H-5~4.6m-
H-6endo~3.8d~7.5
H-6exo~3.6dd~7.5, ~5.5

Solvent: D₂O. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopic Data of this compound [1]

CarbonChemical Shift (δ, ppm)
C-1101.9
C-271.3
C-370.0
C-472.9
C-576.1
C-665.2

Solvent: D₂O. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-HStretching
~2900C-HStretching
~1260C-OStretching (in-ring)
~1040C-OStretching (C-O-C bridge)
~930C-O-CAsymmetric stretching (anhydro bridge)
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectrometry Data of this compound

The mass spectrum of this compound can be obtained using various ionization techniques. Electron ionization (EI) typically leads to extensive fragmentation. Softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred for observing the molecular ion.

Major Fragment Ions of this compound (ESI-MS/MS of [M-H]⁻) [2]

m/zProposed Fragment
161.0453[M-H]⁻
116.92847[M-H-CO-CH₂O]⁻
99.92581[M-H-C₂H₄O₂]⁻
76.97001[C₃H₅O₂]⁻
61.98811[C₂H₂O₂]⁻•
59.01353[C₂H₃O₂]⁻

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).

  • Vortex the tube until the sample is completely dissolved.

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: Appropriate for the chemical shift range of carbohydrates (e.g., 0-6 ppm).

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Appropriate for the chemical shift range of carbohydrates (e.g., 0-110 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI)

Data Acquisition

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization mode: Negative or positive ion mode can be used. Negative mode is often suitable for underivatized carbohydrates.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Scan: Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).

  • MS/MS (Tandem MS): For structural elucidation, select the molecular ion (or a prominent adduct ion) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample This compound Sample Prep_NMR Dissolve in D2O Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (1H, 13C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (ESI-MS, MS/MS) Prep_MS->Acq_MS Analysis_NMR Assign Peaks (Chemical Shift, Coupling) Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_MS Determine Molecular Weight & Fragmentation Acq_MS->Analysis_MS Report Comprehensive Spectroscopic Profile Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Caption: Workflow for the spectroscopic analysis of this compound.

This technical guide provides a comprehensive summary of the key spectroscopic data (NMR, IR, and MS) for this compound, catering to the needs of researchers and professionals in drug development and chemical synthesis. The structured presentation of data, coupled with detailed experimental protocols, aims to facilitate the accurate identification and characterization of this important carbohydrate derivative. The provided workflow diagram offers a clear and logical sequence for conducting a thorough spectroscopic analysis. By leveraging this information, scientists can confidently utilize this compound in their research endeavors.

References

A Technical Guide to the Thermal Stability and Degradation of D-Galactosan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosan, specifically 1,6-anhydro-β-D-galactopyranose, is an anhydro sugar derived from D-galactose. Its thermal stability and degradation profile are critical parameters for its application in various fields, including drug delivery, materials science, and as a tracer for biomass burning. Understanding its behavior at elevated temperatures is essential for process optimization, stability assessment, and ensuring product quality. This technical guide provides an in-depth overview of the thermal properties of this compound, drawing upon available data and analogous well-studied anhydro sugars, such as 1,6-anhydro-β-D-glucopyranose (levoglucosan), due to the limited direct research on this compound.

Thermal Analysis of Anhydro Sugars: An Overview

The thermal analysis of anhydro sugars like this compound typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes, phase transitions, and energetic processes as a function of temperature.

Key Thermal Events:

  • Solid-State Transitions: Changes in the crystalline structure of the material before melting.

  • Melting: The transition from a solid to a liquid state.

  • Evaporation/Vaporization: The transition from a liquid to a gaseous state.

  • Polymerization: The linking of monomer units at elevated temperatures.

  • Degradation/Decomposition: The chemical breakdown of the molecule into smaller, volatile fragments and a carbonaceous residue (char).

Quantitative Thermal Analysis Data

Direct quantitative thermal analysis data for this compound is not extensively available in the public literature. However, the thermal behavior of its isomer, 1,6-anhydro-β-D-glucopyranose (levoglucosan), has been well-documented and serves as a valuable reference point. The structural similarities suggest that this compound would exhibit a comparable thermal profile.

Table 1: Thermal Properties of 1,6-anhydro-β-D-glucopyranose (Levoglucosan) as an Analog for this compound

PropertyValueUnitSource
Normal Melting Point (Tf)409.10K[1]
Normal Boiling Point (Tb)675.13K[1]
Triple Point Temperature (Tt)384.90K[1]
Enthalpy of Fusion (hfus)34.80kJ/mol[1]
Enthalpy of Vaporization (hvap)87.25kJ/mol[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible thermal analysis. The following are generalized methodologies for TGA and DSC based on standard practices for carbohydrate analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases over a defined range (e.g., from ambient to 600 °C).

  • The resulting TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperatures of maximum decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions.[2][3]

Methodology:

  • A small, weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram plots heat flow against temperature, with peaks indicating endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

Thermal Degradation Pathways

The thermal degradation of anhydro sugars like this compound is a complex process involving dehydration, fragmentation, and polymerization reactions.[4] The presence of catalysts, such as acids or bases, can significantly influence the degradation pathways and the composition of the resulting products. For instance, the presence of zinc chloride is known to promote dehydration and charring, while sodium hydroxide (B78521) enhances fragmentation.[4]

Pyrolysis

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis of carbohydrates, including anhydro sugars, is a key process in biomass conversion. Acid-catalyzed pyrolysis of related carbohydrates is known to produce compounds like Levoglucosenone (1,6-anhydro-3,4-dideoxy-Δ³-β-D-pyranosen-2-one).[5]

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation sample This compound Sample weigh Precise Weighing sample->weigh encapsulate Encapsulation (DSC) / Loading (TGA) weigh->encapsulate tga Thermogravimetric Analysis (TGA) encapsulate->tga dsc Differential Scanning Calorimetry (DSC) encapsulate->dsc tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data stability Thermal Stability Profile tga_data->stability kinetics Degradation Kinetics tga_data->kinetics transitions Phase Transitions (Melting, etc.) dsc_data->transitions

Caption: Workflow for the thermal analysis of this compound.

Postulated Thermal Degradation Pathway

G cluster_primary Primary Degradation cluster_secondary Secondary Reactions cluster_final Final Products DGalactosan This compound Dehydration Dehydration DGalactosan->Dehydration Heat RingOpening Glycosidic Bond Cleavage / Ring Opening DGalactosan->RingOpening Heat Volatiles Volatile Products (e.g., Furans, Aldehydes, CO, CO2) Dehydration->Volatiles RingOpening->Volatiles Polymerization Polymerization / Repolymerization RingOpening->Polymerization Char Char Residue Polymerization->Char

Caption: Postulated thermal degradation pathway for this compound.

Conclusion

The thermal stability and degradation of this compound are complex phenomena influenced by factors such as temperature, atmosphere, and the presence of catalysts. While direct, comprehensive data for this compound remains sparse, analysis of its close isomer, 1,6-anhydro-β-D-glucopyranose, provides significant insights into its expected behavior. Standard thermal analysis techniques like TGA and DSC are invaluable tools for characterizing the thermal properties of this compound, enabling its effective and safe use in research and industrial applications. Further studies focusing specifically on this compound are warranted to build a more complete understanding of its thermal profile.

References

Methodological & Application

Synthesis of D-Galactosan from D-Galactose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of D-Galactosan, also known as 1,6-anhydro-β-D-galactopyranose, from D-galactose. Two primary methodologies are presented: a multi-step chemical synthesis pathway and a direct pyrolysis route. The chemical synthesis involves the initial protection of hydroxyl groups via acetylation, followed by the formation of a phenyl galactopyranoside intermediate, and subsequent intramolecular cyclization under alkaline conditions to yield the acetylated this compound, which is then deacetylated. The pyrolysis method offers a more direct conversion through the heating of D-galactose under vacuum. This guide is intended to provide researchers with the necessary information to replicate these syntheses in a laboratory setting.

Introduction

This compound is a valuable carbohydrate derivative utilized in various fields of chemical and biomedical research, including the synthesis of bioactive molecules and carbohydrate-based polymers. Its rigid bicyclic structure makes it a useful chiral building block. The synthesis of this compound from the readily available D-galactose is a key process for its accessibility. This document outlines two effective methods for this conversion.

Chemical Synthesis of this compound

The chemical synthesis of this compound from D-galactose is a well-established multi-step process that offers good yields and high purity of the final product. The overall transformation is depicted in the workflow below.

D_Galactose D-Galactose Pentaacetyl_Galactose Penta-O-acetyl-β-D-galactopyranose D_Galactose->Pentaacetyl_Galactose Acetylation Phenyl_Galactoside Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside Pentaacetyl_Galactose->Phenyl_Galactoside Glycosylation Acetyl_Galactosan 2,3,4-Tri-O-acetyl-1,6-anhydro-β-D-galactopyranose Phenyl_Galactoside->Acetyl_Galactosan Intramolecular Cyclization D_Galactosan This compound Acetyl_Galactosan->D_Galactosan Deacetylation

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocols

Step 1: Acetylation of D-Galactose to Penta-O-acetyl-β-D-galactopyranose

This procedure details the per-acetylation of D-galactose to protect the hydroxyl groups.

  • Materials:

  • Procedure:

    • In a round-bottom flask, combine D-galactose and anhydrous sodium acetate.

    • Add an excess of acetic anhydride to the flask.

    • Heat the mixture under reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice water with vigorous stirring to hydrolyze the excess acetic anhydride.

    • The solid product, penta-O-acetyl-β-D-galactopyranose, will precipitate.

    • Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it.

    • Recrystallize the crude product from ethanol to obtain pure penta-O-acetyl-β-D-galactopyranose.

Step 2: Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

This step involves the glycosylation of phenol (B47542) with the acetylated galactose.

  • Materials:

  • Procedure:

    • Dissolve penta-O-acetyl-β-D-galactopyranose and phenol in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add boron trifluoride etherate to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.

Step 3: Intramolecular Cyclization to 2,3,4-Tri-O-acetyl-1,6-anhydro-β-D-galactopyranose

This is the key step where the anhydro ring is formed under basic conditions.

  • Materials:

  • Procedure:

    • Dissolve phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside in anhydrous methanol.

    • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

    • Stir the reaction mixture at room temperature and monitor the formation of the product by TLC.

    • Upon completion, neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).

    • Filter off the resin and concentrate the filtrate under reduced pressure.

    • The resulting residue is 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-galactopyranose, which can be purified by column chromatography if necessary.

Step 4: Deacetylation to this compound (1,6-anhydro-β-D-galactopyranose)

The final step is the removal of the acetyl protecting groups.

  • Materials:

    • 2,3,4-Tri-O-acetyl-1,6-anhydro-β-D-galactopyranose

    • Sodium methoxide

    • Methanol

  • Procedure:

    • Dissolve the acetylated this compound in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).

    • Neutralize the solution with an acidic ion-exchange resin.

    • Filter the resin and evaporate the solvent to obtain crude this compound.

    • The final product can be purified by recrystallization.

Pyrolysis of D-Galactose

The pyrolysis of D-galactose provides a more direct, albeit potentially lower-yielding, method for the synthesis of this compound. This process involves heating the starting material under vacuum, which causes dehydration and intramolecular cyclization.

D_Galactose D-Galactose Pyrolysis Heat, Vacuum D_Galactose->Pyrolysis D_Galactosan This compound Pyrolysis->D_Galactosan Byproducts Byproducts Pyrolysis->Byproducts

Caption: Simplified workflow for the pyrolysis of D-Galactose.

Experimental Protocol
  • Materials:

    • D-galactose

  • Apparatus:

    • A vacuum distillation apparatus or a tube furnace equipped with a vacuum pump.

  • Procedure:

    • Place finely powdered D-galactose in a flask suitable for vacuum distillation or in a quartz tube within a tube furnace.

    • Evacuate the system to a low pressure (typically <1 mmHg).

    • Gradually heat the D-galactose to its melting point and then further to the pyrolysis temperature.

    • The product, this compound, will sublime and can be collected on a cold finger or in a cooled section of the apparatus.

    • The collected sublimate is crude this compound, which can be purified by recrystallization.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

MethodStarting MaterialKey Reagents/ConditionsProductTypical Yield (%)
Chemical Synthesis D-Galactose1. Acetic anhydride, Sodium acetate2. Phenol, BF₃·Et₂O3. Sodium methoxide4. Sodium methoxide1,6-anhydro-β-D-galactopyranose40-60 (overall)
Pyrolysis D-GalactoseHeat (200-300 °C), Vacuum (<1 mmHg)1,6-anhydro-β-D-galactopyranose15-30

Conclusion

Both the chemical synthesis and pyrolysis methods provide viable routes to this compound from D-galactose. The chemical synthesis pathway is more labor-intensive but generally results in higher yields and purity. The pyrolysis method is more direct but may require more specialized equipment and optimization to achieve satisfactory yields. The choice of method will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and purity requirements.

Anhydrous Cyclization of D-Galactose: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of conformationally constrained carbohydrate derivatives is a cornerstone of modern glycochemistry and drug discovery. Anhydrous cyclization of D-galactose provides access to valuable building blocks, such as 1,6-anhydrogalactosides, which serve as versatile intermediates for the synthesis of oligosaccharides, glycoconjugates, and small molecule therapeutics. This document provides detailed application notes and experimental protocols for two distinct methods of anhydrous cyclization of D-galactose.

This guide focuses on two primary methodologies: a classical acid-catalyzed thermal cyclization and a modern, high-yield synthesis utilizing a silyl-protected galactose derivative. Each method offers unique advantages and yields different product profiles, providing researchers with options to suit their synthetic goals.

Method 1: Acid-Catalyzed Anhydrous Cyclization of D-Galactose

This classical approach involves the direct heating of D-galactose in the presence of an acid catalyst under anhydrous conditions. The reaction proceeds via an intramolecular glycosylation to yield a mixture of anhydro sugars, primarily 1,6-anhydro-α-D-galactofuranose and 1,6-anhydro-β-D-galactopyranose.[1] This method is straightforward but typically results in a mixture of products requiring careful separation.

Experimental Protocol: Acid-Catalyzed Cyclization

Materials:

  • D-Galactose

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)

  • High-boiling point inert solvent (e.g., dimethylformamide, optional)

  • Vacuum distillation apparatus

  • Chromatography supplies for product purification

Procedure:

  • Thoroughly dry D-galactose under high vacuum at 60-70 °C for several hours.

  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine D-galactose with a catalytic amount of the chosen acid.

  • Heat the mixture under reduced pressure. The exact temperature and pressure will need to be optimized depending on the scale and catalyst but are typically in the range of 150-200 °C.

  • During the reaction, water and other volatile byproducts will distill off.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the crude reaction mixture is cooled, and the products are purified by column chromatography on silica (B1680970) gel to separate the different anhydro sugar isomers.

Quantitative Data

The yields and the ratio of the furanose to pyranose anhydro products are highly dependent on the reaction conditions, including temperature, pressure, and the nature of the acid catalyst. Historical literature suggests that this method often leads to complex mixtures, with modest yields of the desired anhydro sugars.[1]

Method 2: Synthesis of 1,6-Anhydro-α-D-galactofuranose via Intramolecular Cyclization of a Silyl-Protected Precursor

This modern and efficient three-step procedure provides selective access to 1,6-anhydro-α-D-galactofuranose.[2] The key step is an intramolecular cyclization of a per-O-silylated galactofuranose derivative, which is induced by iodotrimethylsilane (B154268) (TMSI). This method offers high yield and selectivity for the furanose anhydro sugar.

Experimental Workflow

cluster_0 Step 1: Protection cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection D_Gal D-Galactose Per_O_TBS_Galf Per-O-tert-butyldimethylsilyl- β-D-galactofuranose (9) D_Gal->Per_O_TBS_Galf Protection Protected_Anhydro_Galf 2,3,5-Tri-O-tert-butyldimethylsilyl- 1,6-anhydro-α-D-galactofuranose (12) Per_O_TBS_Galf->Protected_Anhydro_Galf TMSI, CH2Cl2 Anhydro_Galf 1,6-Anhydro-α-D-galactofuranose (2) Protected_Anhydro_Galf->Anhydro_Galf Deprotection

Caption: Workflow for the three-step synthesis of 1,6-anhydro-α-D-galactofuranose.

Experimental Protocol: Intramolecular Cyclization and Deprotection

Synthesis of 2,3,5-Tri-O-tert-butyldimethylsilyl-1,6-anhydro-α-D-galactofuranose (12): [2]

Materials:

  • Per-O-tert-butyldimethylsilyl-β-D-galactofuranose (9)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Iodotrimethylsilane (TMSI)

  • Argon or Nitrogen gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297)

Procedure:

  • Dissolve per-O-tert-butyldimethylsilyl-β-D-galactofuranose (9) (1.20 mmol) in anhydrous CH₂Cl₂ (15 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath and stir for 10 minutes.

  • Slowly add iodotrimethylsilane (2.25 equivalents, 2.70 mmol) to the stirred solution using a syringe over 10 minutes.

  • Allow the reaction mixture to warm to room temperature (18–25 °C) and continue stirring.

  • Monitor the reaction progress by TLC. The reaction is complete when the starting material and intermediates are fully converted to the product (approximately 5 hours).

  • Dilute the reaction mixture with CH₂Cl₂ (250 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of hexane-ethyl acetate to afford the product as an amorphous solid.

Deprotection to 1,6-Anhydro-α-D-galactofuranose (2):

Materials:

Procedure:

  • To a solution of the protected anhydro sugar (12) in freshly distilled THF at 0 °C, add an excess of tetrabutylammonium fluoride.

  • Stir the reaction at 0 °C and monitor by TLC until complete consumption of the starting material.

  • Upon completion, quench the reaction and purify the product by standard workup and chromatographic procedures to yield 1,6-anhydro-α-D-galactofuranose (2).

Quantitative Data Summary
Starting MaterialProductReagents and ConditionsYieldReference
Per-O-tert-butyldimethylsilyl-β-D-galactofuranose (9)2,3,5-Tri-O-tert-butyldimethylsilyl-1,6-anhydro-α-D-galactofuranose (12)TMSI (2.25 equiv), CH₂Cl₂, 0 °C to rt, 5 h65%[2]
2,3,5-Tri-O-tert-butyldimethylsilyl-1,6-anhydro-α-D-galactofuranose (12)1,6-Anhydro-α-D-galactofuranose (2)TBAF, THF, 0 °CHigh[2]

Reaction Pathway Diagram

cluster_0 Acid-Catalyzed Cyclization cluster_1 TMSI-Mediated Intramolecular Cyclization D_Gal D-Galactose Anhydro_Galf 1,6-Anhydro-α-D-galactofuranose D_Gal->Anhydro_Galf Heat, Acid, -H2O Anhydro_Galp 1,6-Anhydro-β-D-galactopyranose D_Gal->Anhydro_Galp Heat, Acid, -H2O Per_O_TBS_Galf Per-O-TBS-β-D-galactofuranose Iodo_Intermediate Galactofuranosyl Iodide Intermediate Per_O_TBS_Galf->Iodo_Intermediate TMSI Desilylated_Intermediate 6-O-desilylated Intermediate Iodo_Intermediate->Desilylated_Intermediate Excess TMSI Protected_Anhydro Protected 1,6-Anhydro-α-D-galactofuranose Desilylated_Intermediate->Protected_Anhydro Intramolecular Attack

Caption: Reaction pathways for anhydrous cyclization of D-galactose.

Conclusion

The anhydrous cyclization of D-galactose is a valuable transformation for the synthesis of constrained carbohydrate structures. While the classical acid-catalyzed method offers a direct route from the free sugar, it often results in product mixtures. In contrast, the modern approach using a silyl-protected precursor and TMSI provides a high-yield and selective synthesis of 1,6-anhydro-α-D-galactofuranose. The choice of method will depend on the desired product and the synthetic strategy. These protocols and data provide a solid foundation for researchers to incorporate these versatile building blocks into their synthetic endeavors.

References

Application Notes and Protocols: D-Galactosan as a Monomer for Polysaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Galactosan (specifically, 1,6-anhydro-β-D-galactopyranose) as a monomer for the synthesis of well-defined polysaccharides. Detailed protocols for chemical synthesis via cationic ring-opening polymerization (CROP) and subsequent characterization are provided, along with insights into the applications of the resulting synthetic galactans, particularly in the fields of biomaterials and drug delivery.

Introduction to this compound Polymerization

Polysaccharides play crucial roles in numerous biological processes and have wide-ranging applications in medicine and materials science.[1][2][3] While naturally occurring polysaccharides are abundant, their inherent heterogeneity in molecular weight, structure, and purity can be a significant drawback for specific applications that demand high precision.[4] Chemical synthesis offers a powerful alternative to produce polysaccharides with well-defined structures, enabling a deeper understanding of their structure-function relationships.[4][5]

This compound, in the form of 1,6-anhydro-β-D-galactopyranose, is a valuable monomer for the synthesis of polysaccharides. Its strained bicyclic structure makes it amenable to ring-opening polymerization, a method that allows for the creation of linear and hyperbranched galactans with controlled molecular weights and low polydispersity.[5][6][7][8] This approach provides a distinct advantage over the complex, multi-step iterative assembly of oligosaccharides.

Synthesis of Polysaccharides from this compound

The primary method for polymerizing this compound and other anhydro sugars is cationic ring-opening polymerization (CROP).[5][7][9] This chain-growth polymerization technique typically involves an initiator and a Lewis acid as a catalyst to open the anhydro ring and propagate the polymer chain. Recent advancements have led to the development of living CROP, which allows for precise control over the polysaccharide's molecular weight and the synthesis of block copolymers.[4][5]

Chemical Synthesis: Cationic Ring-Opening Polymerization (CROP)

CROP of 1,6-anhydro-β-D-galactopyranose derivatives proceeds via an oxocarbenium ion intermediate.[8] The choice of initiator, catalyst (Lewis acid), solvent, and temperature significantly influences the polymerization kinetics, stereoselectivity, and the properties of the resulting polysaccharide. By carefully selecting protecting groups on the monomer, specific glycosidic linkages can be favored. For instance, the polymerization of a 1,6-anhydro-β-D-galactopyranose derivative with a participating group at C2 can lead to the stereospecific formation of (1→6)-β-D-galactopyranan.[7]

The general mechanism for the cationic ring-opening polymerization of 1,6-anhydro-β-D-galactopyranose is depicted below:

CROP_Mechanism Monomer 1,6-Anhydro-β-D-galactopyranose (Monomer) Propagation Propagation (Monomer Addition) Monomer->Propagation Initiator Initiator (e.g., Glycosyl Fluoride) Activation Activation Initiator->Activation Catalyst Lewis Acid Catalyst (e.g., BF3·Et2O) Catalyst->Activation Oxocarbenium Propagating Oxocarbenium Ion Activation->Oxocarbenium Initiation Oxocarbenium->Propagation Polymer Polysaccharide Chain Propagation->Polymer Chain Growth Polymer->Propagation Termination Termination/ Quenching Polymer->Termination FinalPolymer Defined Polysaccharide Termination->FinalPolymer

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

Enzymatic Polymerization

While less explored specifically for this compound, enzymatic polymerization is a powerful tool for polysaccharide synthesis, offering high regio- and stereoselectivity under mild reaction conditions.[10][11] This method typically utilizes glycoside hydrolases or phosphorylases.[10] For enzymatic approaches, monomer design is critical, often involving activated substrates like sugar fluorides or oxazolines.[10][12] The development of enzymatic routes for this compound polymerization could provide a green and efficient alternative to chemical methods.

Experimental Protocols

Synthesis of a Protected (1→6)-β-D-Galactopyranan via CROP

This protocol is adapted from methodologies for the stereocontrolled ring-opening polymerization of anhydro sugar derivatives.[7]

Materials:

  • 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose (monomer)

  • Glycosyl fluoride (B91410) initiator

  • Boron trifluoride etherate (BF₃·Et₂O) (catalyst)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

  • Triethylamine (B128534)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk line)

Procedure:

  • Monomer and Initiator Preparation: The monomer and initiator are dried under high vacuum for several hours before use.

  • Reaction Setup: A flame-dried Schlenk flask is charged with the monomer and initiator under an inert atmosphere of argon or nitrogen.

  • Solvent Addition: Anhydrous dichloromethane is added via syringe to dissolve the monomer and initiator.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., -20 °C) in a cryostat.

  • Initiation: The catalyst, BF₃·Et₂O, is added dropwise to the stirred solution.

  • Polymerization: The reaction is allowed to proceed for a specified time (e.g., 1-24 hours), with progress monitored by thin-layer chromatography (TLC) for monomer consumption.

  • Termination: The polymerization is quenched by the addition of a mixture of triethylamine and methanol.

  • Purification: The polymer is precipitated by adding the reaction mixture to a large volume of cold methanol. The precipitate is collected by filtration or centrifugation, washed with methanol, and dried under vacuum.

  • Deprotection (if required): The protecting groups (e.g., benzyl (B1604629) ethers) can be removed by catalytic hydrogenation (e.g., using Pd/C) to yield the final polysaccharide.

Characterization of the Synthesized Polysaccharide

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are used to confirm the structure of the polysaccharide, including the stereochemistry of the glycosidic linkages.

2. Size Exclusion Chromatography (SEC):

  • SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.

3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

  • MALDI-TOF MS is a powerful technique for the detailed analysis of synthetic polysaccharides, allowing for the verification of the repeating unit mass and the characterization of end groups.[13]

Data Presentation

The following tables summarize typical data obtained from the cationic ring-opening polymerization of 1,6-anhydro sugar derivatives, illustrating the level of control achievable with this method.

Table 1: Cationic Ring-Opening Polymerization of 1,6-Anhydro-β-D-hexopyranoses

Monomer Initiator/Catalyst Solvent Temp (°C) Yield (%) M_n (kDa) PDI
1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose PF₅ CH₂Cl₂ -60 90 25.4 1.2
1,6-Anhydro-3,4-di-O-benzyl-2-deoxy-β-D-glucose Cumyl chloride/ZnI₂ CH₂Cl₂ 25 85 15.7 1.3
1,6-Anhydro-β-D-galactopyranose Monochloroacetic acid Melt 115 >50 High -

| 1,6-Anhydro-2,3,4-tri-O-methyl-β-D-glucopyranose | Glycosyl fluoride/BF₃·Et₂O | CH₂Cl₂ | -20 | >95 | 10-50 | <1.2 |

Data compiled from representative literature.[5][8][9]

Applications of Synthetic Galactans

The ability to synthesize well-defined galactans opens up numerous possibilities for their application, particularly in the biomedical field.

Drug Delivery Systems

Polysaccharides are extensively used in drug delivery due to their biocompatibility, biodegradability, and low toxicity.[1][14][15] Synthetic galactans can be engineered to form various drug delivery systems:

  • Nanoparticles and Micelles: Amphiphilic block copolymers containing a hydrophilic galactan block can self-assemble into nanoparticles or micelles for the encapsulation of hydrophobic drugs.[1]

  • Hydrogels: Cross-linked synthetic galactans can form hydrogels for the sustained release of therapeutic agents.[14]

  • Targeted Delivery: The galactose units on the polysaccharide backbone can be recognized by specific receptors on cell surfaces (e.g., asialoglycoprotein receptors on hepatocytes), enabling targeted drug delivery.[16]

Biomaterials and Tissue Engineering

Synthetic polysaccharides are attractive materials for tissue engineering scaffolds due to their biocompatibility and ability to mimic the extracellular matrix.[15] The mechanical properties and degradability of these materials can be tuned by controlling the molecular weight and structure of the polysaccharide.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of polysaccharides from this compound for potential application in drug delivery.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Development MonomerPrep Monomer Synthesis/ Purification of 1,6-anhydro-β-D-galactopyranose Polymerization Cationic Ring-Opening Polymerization (CROP) MonomerPrep->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification NMR Structural Analysis (NMR) Purification->NMR SEC Molecular Weight Analysis (SEC) Purification->SEC MALDI Mass Verification (MALDI-TOF MS) Purification->MALDI Formulation Drug Encapsulation/ Nanoparticle Formulation SEC->Formulation InVitro In Vitro Studies (Cell Culture) Formulation->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo

Caption: Workflow for Polysaccharide Synthesis and Application.

References

Polymerization of D-Galactosan: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the polymerization of D-Galactosan (1,6-anhydro-β-D-galactopyranose). The focus is on cationic ring-opening polymerization (CROP), a robust method for synthesizing stereoregular polysaccharides.

This compound is a valuable bio-based monomer for the synthesis of polysaccharides with potential applications in drug delivery, biomaterials, and other biomedical fields. Control over the molecular weight and structure of the resulting poly(1,6-β-D-galactopyranan) is crucial for tailoring its properties for specific applications. This document outlines two effective cationic ring-opening polymerization methods.

Cationic Ring-Opening Polymerization (CROP) of Protected this compound

CROP of anhydrosugars like this compound typically requires the use of protecting groups on the hydroxyl moieties to prevent side reactions. A common protecting group is benzyl (B1604629) ether due to its stability during polymerization and subsequent facile removal. The polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose is a well-established method to obtain a protected precursor to (1→6)-β-D-galactopyranan.

Method 1: Phosphorus Pentafluoride (PF₅) Catalyzed Polymerization

This method is a classical and effective way to achieve high molecular weight poly(galactosans). The polymerization proceeds via a cationic mechanism initiated by the Lewis acid PF₅.

Experimental Protocol:

  • Monomer Preparation: Synthesize and purify 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose. Ensure the monomer is rigorously dried under high vacuum before use, as traces of water can interfere with the polymerization.

  • Reaction Setup: Assemble a flame-dried reaction vessel equipped with a magnetic stirrer and maintain a dry, inert atmosphere (e.g., argon or nitrogen).

  • Solvent: Add anhydrous methylene (B1212753) chloride (CH₂Cl₂) to the reaction vessel.

  • Monomer Addition: Dissolve the protected this compound monomer in the anhydrous methylene chloride.

  • Cooling: Cool the reaction mixture to a low temperature, typically between -60 °C and -78 °C, using a dry ice/acetone or a cryocooler bath.

  • Initiation: Prepare a solution of phosphorus pentafluoride (PF₅) in methylene chloride. Add the desired amount of the PF₅ solution dropwise to the cooled monomer solution while stirring. A typical catalyst concentration is 2.5 mol% relative to the monomer.

  • Polymerization: Allow the reaction to proceed at the low temperature for a specified time, typically ranging from 1 to 4 hours. The optimal time should be determined experimentally to achieve the desired molecular weight.

  • Termination: Quench the polymerization by adding a small amount of a nucleophilic reagent, such as methanol (B129727).

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by adding the solution to a large excess of a non-solvent, such as methanol or ethanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

  • Deprotection: The benzyl protecting groups can be removed by catalytic hydrogenation (e.g., using Pd/C in a suitable solvent) to yield the final poly(1,6-β-D-galactopyranan).

Quantitative Data Summary (Based on analogous glucose polymerization):

ParameterValue
Monomer1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose
CatalystPhosphorus Pentafluoride (PF₅)
Catalyst Loading~2.5 mol%
SolventMethylene Chloride (CH₂Cl₂)
Temperature-78 °C
Degree of Polymerization (DPn)Up to ~500
Method 2: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Living Polymerization

This modern approach allows for a "living" polymerization, providing excellent control over the molecular weight and resulting in polymers with a narrow molecular weight distribution (low dispersity). This method utilizes a glycosyl fluoride (B91410) as an initiator in conjunction with the Lewis acid BF₃·OEt₂.[1]

Experimental Protocol:

  • Monomer and Initiator Preparation: Prepare and rigorously dry the 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose monomer and a suitable glycosyl fluoride initiator (e.g., α-glucopyranosyl fluoride).

  • Reaction Setup: Under a dry, inert atmosphere, add the monomer and initiator to a flame-dried reaction vessel with a magnetic stirrer.

  • Solvent: Add anhydrous methylene chloride (CH₂Cl₂).

  • Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) to the mixture.

  • Polymerization: Stir the reaction at room temperature. The reaction time will influence the final molecular weight; monitor the progress by techniques like NMR or GPC if possible.

  • Termination: Terminate the reaction by adding a quenching agent like methanol.

  • Isolation and Purification: Isolate and purify the polymer as described in Method 1 (precipitation, filtration, and drying).

  • Deprotection: Remove the benzyl protecting groups via catalytic hydrogenation.

Quantitative Data Summary:

ParameterValue
Monomer1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose
CatalystBoron Trifluoride Etherate (BF₃·OEt₂)
InitiatorGlycosyl Fluoride
SolventMethylene Chloride (CH₂Cl₂)
TemperatureRoom Temperature
Dispersity (Đ)Low (typically < 1.2)
Molecular Weight ControlTunable by monomer-to-initiator ratio

Visualizing the Polymerization Pathways

Cationic Ring-Opening Polymerization (CROP) Mechanism:

CROP_Mechanism Monomer Protected this compound (1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose) Oxocarbenium Propagating Oxocarbenium Ion Monomer->Oxocarbenium Initiator Lewis Acid (e.g., PF₅ or BF₃·OEt₂) Initiator->Monomer Initiation Oxocarbenium->Oxocarbenium Propagation (Monomer Addition) Polymer Protected Poly(galactosan) Oxocarbenium->Polymer Termination/Chain Transfer Deprotection Deprotection (e.g., Hydrogenation) Polymer->Deprotection Final_Polymer Poly(1,6-β-D-galactopyranan) Deprotection->Final_Polymer

Caption: CROP mechanism for this compound polymerization.

Experimental Workflow for CROP:

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_final Final Product Monomer_Prep Dry Protected Monomer Reaction_Setup Inert Atmosphere Reaction Setup Monomer_Prep->Reaction_Setup Solvent_Prep Anhydrous Solvent Solvent_Prep->Reaction_Setup Cooling Cool to -78°C (for PF₅) Reaction_Setup->Cooling Initiation Add Catalyst/Initiator Cooling->Initiation Polymerization Stir for 1-4h Initiation->Polymerization Quenching Terminate with Methanol Polymerization->Quenching Precipitation Precipitate in Non-solvent Quenching->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Deprotection Remove Protecting Groups Drying->Deprotection Final_Polymer Characterize Final Polymer Deprotection->Final_Polymer

Caption: Workflow for CROP of this compound.

Concluding Remarks

The cationic ring-opening polymerization of protected this compound provides a versatile platform for the synthesis of well-defined poly(galactosans). The choice between the PF₅ and BF₃·OEt₂ methods will depend on the desired polymer characteristics, with the latter offering superior control over molecular weight and dispersity, making it particularly suitable for applications in drug delivery and tissue engineering where precise material properties are paramount. Researchers should ensure anhydrous conditions are strictly maintained throughout the polymerization to achieve optimal results.

References

Application Notes and Protocols for D-Galactosan Derivatives in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of D-galactosan derivatives, specifically galactosylated chitosan (B1678972), in the development of targeted drug delivery systems. The inherent biocompatibility and biodegradability of chitosan, combined with the specific targeting capabilities imparted by galactose moieties, make these systems highly promising for delivering therapeutics to cells expressing asialoglycoprotein receptors (ASGPRs), such as hepatocytes in the liver.[1][2] This document outlines the synthesis of galactosylated chitosan nanoparticles, drug loading procedures, characterization methods, and protocols for evaluating their in vitro efficacy.

Physicochemical Properties and Drug Release Kinetics of Galactosylated Chitosan Nanoparticles

The following tables summarize typical quantitative data for Doxorubicin (DOX) and 5-Fluorouracil (5-FU) loaded galactosylated chitosan (GC) nanoparticles, providing a comparative overview of their characteristics.

Table 1: Physicochemical Characterization of Drug-Loaded Galactosylated Chitosan (GC) Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
DOX-loaded GC Nanoparticles165.10 ± 3.57+22.57 ± 3.439.5 - 10.554 - 59
5-FU-loaded GC Nanoparticles35.19 ± 9.50+10.34 ± 1.436.12 ± 1.3681.82 ± 5.32

Data synthesized from multiple sources for illustrative purposes.[1][3][4][5]

Table 2: In Vitro Cumulative Drug Release from Galactosylated Chitosan (GC) Nanoparticles

Time (hours)DOX Release at pH 7.4 (%)DOX Release at pH 5.0 (%)5-FU Release at pH 7.4 (%)
1~15~25~10
6~25~45~25
12~35~60~32
24~45~75~50
48~55~85~70
72~60>90~85
192Not ReportedNot Reported~93.5

Data represents a typical biphasic release pattern and is synthesized from multiple sources for illustrative purposes.[1][5][6]

Experimental Protocols

Protocol 1: Synthesis of Galactosylated Chitosan (GC)

This protocol describes the synthesis of galactosylated chitosan by coupling lactobionic acid to low molecular weight chitosan (LMWC).[3]

Materials:

  • Low Molecular Weight Chitosan (LMWC)

  • Lactobionic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • 2% (v/v) Acetic acid

  • Dialysis membrane (MWCO 10,000 Da)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve 1 g of LMWC in 100 mL of 2% acetic acid.

  • In a separate beaker, dissolve 1.5 g of lactobionic acid in 50 mL of deionized water.

  • Add 1.2 g of EDC·HCl and 0.7 g of NHS to the lactobionic acid solution and stir for 1 hour at room temperature to activate the carboxyl groups.

  • Slowly add the activated lactobionic acid solution to the LMWC solution under constant stirring.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Terminate the reaction and transfer the solution to a dialysis membrane.

  • Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.

  • Freeze-dry the dialyzed solution to obtain purified galactosylated chitosan (GC).

Protocol 2: Preparation of Drug-Loaded Galactosylated Chitosan Nanoparticles

This protocol details the preparation of drug-loaded GC nanoparticles using the ionic gelation method with pentasodium tripolyphosphate (TPP) as a cross-linking agent.[1][3]

Materials:

  • Galactosylated Chitosan (GC)

  • Pentasodium tripolyphosphate (TPP)

  • Doxorubicin (DOX) or 5-Fluorouracil (5-FU)

  • 1% (v/v) Acetic acid

  • Deionized water

  • Centrifuge

Procedure:

  • Dissolve GC in 1% acetic acid to a final concentration of 1 mg/mL.

  • Dissolve the drug (DOX or 5-FU) in deionized water to a desired concentration (e.g., 1 mg/mL).

  • Add the drug solution to the GC solution and stir for 30 minutes. The mass ratio of drug to GC can be optimized (e.g., 1:10 for 5-FU).[1]

  • Prepare a TPP solution (1 mg/mL) in deionized water.

  • Add the TPP solution dropwise to the GC-drug mixture under constant magnetic stirring. The volume ratio of GC solution to TPP solution is typically around 2:1 to 3:1.

  • Continue stirring for 30 minutes to allow for the formation of nanoparticles.

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

  • Repeat the washing step twice to remove any unloaded drug and unreacted TPP.

  • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further characterization and use.

Protocol 3: Characterization of Nanoparticles

A. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.

B. Drug Loading and Encapsulation Efficiency:

  • After centrifugation during the preparation process, collect the supernatant.

  • Measure the concentration of the free drug in the supernatant using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) at the drug's specific wavelength.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[1][6]

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes how to evaluate the drug release profile from the nanoparticles in different pH environments, simulating physiological and endosomal/lysosomal conditions.[1][5]

Materials:

  • Drug-loaded GC nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis membrane (MWCO 10,000 Da)

  • Shaking incubator

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in 5 mL of the release medium (PBS pH 7.4 or pH 5.0).

  • Transfer the dispersion into a dialysis bag and securely seal it.

  • Immerse the dialysis bag in 50 mL of the corresponding release medium in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker.

  • Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to assess the cytotoxicity of the drug-loaded nanoparticles against a target cancer cell line (e.g., HepG2, which overexpresses ASGPRs).[7]

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Free drug (e.g., DOX)

  • Drug-loaded GC nanoparticles

  • Blank GC nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100 .

Protocol 6: Cellular Uptake Study

This protocol uses fluorescence microscopy to visualize the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • HepG2 cells

  • Fluorescently labeled GC nanoparticles (e.g., loaded with a fluorescent drug like Doxorubicin, or the nanoparticles themselves are labeled)

  • Complete cell culture medium

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Seed HepG2 cells on glass coverslips in a 24-well plate and incubate for 24 hours.

  • Treat the cells with the fluorescently labeled nanoparticles at a predetermined concentration for a specific time (e.g., 4 hours).

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Wash the cells again with PBS.

  • Mount the coverslips on glass slides and observe under a fluorescence microscope.

Visualizations

Signaling Pathway

ASGPR_mediated_endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GC_NP Galactosylated Chitosan Nanoparticle (GC-NP) ASGPR Asialoglycoprotein Receptor (ASGPR) GC_NP->ASGPR Binding Clathrin_pit Clathrin-coated Pit ASGPR->Clathrin_pit Clustering & Internalization Endosome Early Endosome Clathrin_pit->Endosome Vesicle Formation Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Receptor Recycling Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_release Drug Release Lysosome->Drug_release Degradation & Recycling_Vesicle->ASGPR

Caption: ASGPR-mediated endocytosis pathway for GC-NP uptake.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation synthesis_GC Synthesis of Galactosylated Chitosan (GC) drug_loading Drug Loading into GC Nanoparticles synthesis_GC->drug_loading dls DLS (Size & Zeta Potential) drug_loading->dls tem TEM (Morphology) drug_loading->tem drug_content Drug Loading & Encapsulation drug_loading->drug_content release_study In Vitro Drug Release drug_loading->release_study cytotoxicity Cytotoxicity Assay (MTT) drug_loading->cytotoxicity uptake Cellular Uptake Study drug_loading->uptake

Caption: Experimental workflow for GC-NP development and evaluation.

References

Application Notes and Protocols for the Analytical Quantification of D-Galactosan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Galactosan (1,6-anhydro-β-D-galactopyranose) is an anhydrosugar derived from the pyrolysis of galactose-containing polysaccharides. Its quantification is crucial in various research and industrial fields, including biomass analysis, food science, and atmospheric chemistry, where it serves as a tracer for biomass burning. This document provides detailed application notes and protocols for the accurate quantification of this compound using three primary analytical methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates, including anhydrosugars like this compound, without the need for derivatization.[1][2] The method leverages the weak acidic nature of carbohydrates, which become anionic at high pH, allowing for their separation on an anion-exchange column.[1] Pulsed Amperometric Detection provides direct and sensitive detection of the separated analytes.[1][3]

Experimental Protocol

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary gradient pump.

  • Anion-exchange column (e.g., Dionex CarboPac™ PA20 or MA1).[2]

  • Pulsed Amperometric Detector (PAD) with a gold working electrode and a pH-Ag/AgCl reference electrode.

b. Reagents and Standards:

  • Mobile Phase A: Deionized water (18.2 MΩ·cm).

  • Mobile Phase B: 200 mM Sodium Hydroxide (NaOH).

  • Mobile Phase C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.

  • This compound Standard Stock Solution: 1 mg/mL in deionized water. Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.

c. Sample Preparation (Acid Hydrolysis):

  • Accurately weigh approximately 10-20 mg of the dried, homogenized sample into a pressure-resistant vial.

  • Add 1 mL of 2 M Trifluoroacetic Acid (TFA).

  • Seal the vial and heat at 121°C for 1 hour to hydrolyze polysaccharides.[4]

  • Cool the vial to room temperature and centrifuge to pellet any solids.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

  • Re-dissolve the dried residue in a known volume of deionized water (e.g., 1 mL).

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

d. Chromatographic and Detection Conditions:

  • Column: Dionex CarboPac™ PA20 (3 x 150 mm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-15 min: 10 mM NaOH.

    • 15.1-25 min: 0-100 mM NaOAc in 100 mM NaOH (linear gradient).

    • 25.1-35 min: 10 mM NaOH (re-equilibration).

  • PAD Waveform: Standard quadruple potential waveform for carbohydrates.

e. Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Typical Performance Characteristics for HPAEC-PAD Quantification of this compound.

Parameter Typical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 5%

| Recovery | 95 - 105% |

Note: These values are representative and should be determined for each specific instrument and method validation.[5][6][7]

Workflow Diagram

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Homogenized Sample Hydrolysis Acid Hydrolysis (TFA, 121°C) Sample->Hydrolysis Neutralization Evaporation & Reconstitution Hydrolysis->Neutralization Filtration 0.22 µm Filtration Neutralization->Filtration Injection HPLC Injection Filtration->Injection Separation Anion-Exchange Column Injection->Separation Detection PAD Detection Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification Result This compound Concentration Quantification->Result

HPAEC-PAD analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of monosaccharides and their derivatives.[8][9] For this compound, the method requires a derivatization step to convert the non-volatile sugar into a volatile compound suitable for gas chromatography.[10][11]

Experimental Protocol

a. Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector.

  • Mass Spectrometer (MS) detector (e.g., single quadrupole or triple quadrupole).

  • Capillary column (e.g., DB-5ms, HP-5ms).

b. Reagents and Standards:

  • Derivatization Reagent: Acetic anhydride (B1165640) and pyridine, or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): Myo-inositol or a suitable isotopically labeled standard.

  • This compound Standard Stock Solution: 1 mg/mL in a suitable solvent. Prepare working standards containing the internal standard.

c. Sample Preparation and Derivatization (Alditol Acetates):

  • Perform acid hydrolysis on the sample as described in the HPAEC-PAD section (1.c.1-5).

  • Add a known amount of internal standard (e.g., myo-inositol) to the hydrolyzed sample.

  • Reduction: Add 10 mg of sodium borohydride (B1222165) (NaBH₄) and let the reaction proceed for 1 hour at 40°C to reduce monosaccharides to their corresponding alditols.

  • Acetylation: Neutralize the reaction with a few drops of glacial acetic acid. Evaporate the sample to dryness. Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

  • Seal the vial and heat at 100°C for 1 hour.

  • Cool the vial, then evaporate the reagents under nitrogen.

  • Partition the resulting alditol acetates between dichloromethane (B109758) (DCM) and water. Collect the organic (DCM) layer.

  • Dry the DCM layer over anhydrous sodium sulfate (B86663) and transfer to a GC vial.

d. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 min.[12]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

e. Quantification: Create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration in samples using this curve.

Data Presentation

Table 2: Typical Performance Characteristics for GC-MS Quantification of this compound.

Parameter Typical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Precision (%RSD) < 10%

| Recovery | 90 - 110% |

Note: These values are representative and should be determined for each specific instrument and method validation.[5][6][7]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Hydrolyzed Sample + Internal Standard Reduction Reduction (NaBH₄) Sample->Reduction Derivatization Acetylation (Acetic Anhydride) Reduction->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Quantification Quantification vs. Internal Standard Detection->Quantification Result This compound Concentration Quantification->Result Enzymatic_Pathway cluster_hydrolysis Hydrolysis cluster_reaction Enzymatic Reaction cluster_detection Detection Galactosan This compound Galactose D-Galactose Galactosan->Galactose Acid (H⁺) Galactose_in D-Galactose Galactose->Galactose_in Galactono_lactone D-galactono-1,4-lactone Galactose_in->Galactono_lactone β-Galactose Dehydrogenase NAD NAD⁺ NADH NADH + H⁺ NAD->NADH NADH_in NADH NADH->NADH_in Measurement Measure Absorbance at 340 nm NADH_in->Measurement

References

Application Notes and Protocols for the HPLC Analysis of D-Galactosan and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Galactosan (1,6-anhydro-β-D-galactopyranose) is an anhydrosugar derived from D-galactose. It and its derivatives are of growing interest in various fields, including biomass research, food chemistry, and as building blocks for the synthesis of novel bioactive molecules and drug delivery systems.[1][2] Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[3] This document provides detailed application notes and protocols for the HPLC analysis of this compound and its derivatives.

Section 1: Analysis of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the direct analysis of underivatized carbohydrates, including anhydrosugars like this compound.[4][5] In alkaline solutions, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on anion-exchange columns.[6] Pulsed amperometric detection provides direct, sensitive, and specific detection without the need for derivatization.[7]

Experimental Protocol: HPAEC-PAD for this compound

Objective: To quantify this compound in aqueous samples.

Instrumentation:

  • HPLC system equipped with a quaternary gradient pump, autosampler, and a thermostatted column compartment.

  • Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

Chromatographic Conditions:

ParameterSetting
Column Dionex CarboPac™ PA20 (3 x 150 mm) or similar high-performance anion-exchange column.[4]
Mobile Phase A: Water, B: 200 mM Sodium Hydroxide (NaOH), C: 1 M Sodium Acetate (NaOAc)
Gradient Elution 0-15 min: 10% B (20 mM NaOH); 15-25 min: Gradient to 50% B, 20% C; 25-30 min: 100% B; 30-40 min: Re-equilibration at 10% B
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Pulsed Amperometric Detector (PAD)
PAD Waveform E1: +0.1 V (t1=400 ms), E2: -2.0 V (t2=20 ms), E3: +0.6 V (t3=10 ms), E4: -0.1 V (t4=70 ms)

Sample Preparation:

  • Samples should be dissolved in deionized water.

  • For complex matrices, such as biomass hydrolysates, a solid-phase extraction (SPE) cleanup using a C18 or graphitized carbon cartridge may be necessary to remove hydrophobic interfering compounds.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

Data Presentation: Quantitative Data for HPAEC-PAD of Anhydrosugars

The following table summarizes typical performance characteristics for the HPAEC-PAD analysis of anhydrosugars. The exact values may vary depending on the specific instrument and conditions.

AnalyteTypical Retention Time (min)Linearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound ~ 8-12> 0.999~ 0.01~ 0.03
Levoglucosan ~ 7-10> 0.999~ 0.01~ 0.03
Mannosan ~ 7.5-11> 0.999~ 0.01~ 0.03

Note: Retention times are highly dependent on the specific gradient and column used. Co-injection with standards is required for peak identification.

Experimental Workflow Diagram

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPAEC-PAD Analysis cluster_data Data Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (if needed) Sample->SPE Filter 0.22 µm Filtration SPE->Filter Injection Inject into HPLC Filter->Injection Standard This compound Standard Dilution Serial Dilution Standard->Dilution Cal_Standards Calibration Standards Dilution->Cal_Standards Cal_Standards->Injection Separation Anion-Exchange Separation (CarboPac™ PA20) Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for the HPAEC-PAD analysis of this compound.

Section 2: Analysis of this compound Derivatives using Reversed-Phase HPLC with UV or MS Detection

Derivatives of this compound, such as those with ester or glycosidic linkages to other molecules, may be more hydrophobic and can be effectively separated by reversed-phase (RP) HPLC.[8] If the derivative contains a chromophore, UV detection can be used. Otherwise, a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is required.

Experimental Protocol: RP-HPLC for this compound Derivatives

Objective: To separate and quantify derivatized this compound.

Instrumentation:

  • HPLC or UPLC system with a binary or quaternary pump, autosampler, and column oven.

  • UV/Vis or Mass Spectrometric (MS) detector.

Chromatographic Conditions:

ParameterSetting
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate. (Gradient to be optimized based on the hydrophobicity of the derivative)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at a specific wavelength (e.g., 254 nm if the derivative has an aromatic ring) or MS (ESI in positive or negative ion mode)

Sample Preparation:

  • Dissolve the synthesized and purified derivative in a suitable solvent, such as a mixture of water and acetonitrile.

  • Ensure the sample is free of particulate matter by centrifugation or filtration (0.22 µm).

Data Presentation: Quantitative Data for RP-HPLC

Quantitative data for novel derivatives must be determined empirically by validating the method. Key parameters to establish are summarized below.

ParameterDescription
Retention Time (Rt) The time at which the analyte elutes, used for identification.
Linearity The concentration range over which the detector response is proportional to the analyte concentration (typically R² > 0.99).
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision The closeness of agreement between a series of measurements (expressed as %RSD).
Accuracy The closeness of the measured value to the true value (expressed as % recovery).

Section 3: Biological Context - D-Galactose Induced Cellular Senescence Pathway

While a specific signaling pathway for this compound is not well-defined in the literature, its parent molecule, D-galactose, is widely used to induce cellular senescence in research models.[9][10] Understanding this pathway provides a valuable biological context. Excess D-galactose can lead to oxidative stress and the activation of senescence pathways.

Signaling Pathway Diagram: D-Galactose Induced Senescence

Galactose_Senescence D_Gal Excess D-Galactose Oxidative_Stress Increased Oxidative Stress (ROS) D_Gal->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage p16 p16INK4a Expression Oxidative_Stress->p16 p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p21->Cell_Cycle_Arrest Rb pRb Activation p16->Rb Rb->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: D-Galactose induced cellular senescence pathway.

This pathway highlights how excessive D-galactose can lead to oxidative stress, DNA damage, and the activation of tumor suppressor proteins like p53 and pRb, ultimately resulting in cell cycle arrest and a state of cellular senescence.[4][9]

References

Application Notes and Protocols for the GC-MS Analysis of D-Galactosan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosan (1,6-anhydro-β-D-galactopyranose) is an anhydrosugar that, along with its isomers levoglucosan (B13493) and mannosan, serves as a key molecular tracer for biomass burning in environmental science. Its quantification in atmospheric aerosols helps in assessing air quality and understanding the impact of wood smoke. In the context of drug development and food science, the analysis of this compound and other anhydrosugars is crucial for the characterization of polysaccharides and glycoconjugates. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound due to its high sensitivity and selectivity.

These application notes provide detailed protocols for the analysis of this compound by GC-MS, including sample preparation, derivatization, and instrument parameters.

Data Presentation

The quantitative analysis of this compound is often performed in conjunction with its isomers, levoglucosan and mannosan. The following tables summarize typical concentrations and method detection limits reported in the literature for these anhydrosugars in atmospheric particulate matter (PM2.5), a common matrix for environmental analysis.

Table 1: Typical Concentrations of Anhydrosugars in PM2.5 from Biomass Burning Events

AnalyteAverage Concentration (ng/m³)Concentration Range (ng/m³)Reference
Levoglucosan54.2 ± 80.2Not Specified[1]
Mannosan4.3 ± 5.6Not Specified[1]
This compound 2.7 ± 3.0 Not Specified [1]

Table 2: Method Detection Limits for Anhydrosugars by GC-MS

AnalyteMethod Detection Limit (ng)Reference
Levoglucosan0.0080[1]
Mannosan0.0029[1]
This compound 0.0052 [1]

Experimental Protocols

A critical step in the GC-MS analysis of polar analytes like this compound is derivatization, which increases their volatility and thermal stability. The most common method is silylation.

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is adapted from established methods for the analysis of anhydrosugars in environmental samples.

Materials:

  • Sample containing this compound (e.g., extract from an aerosol filter)

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., meso-erythritol)

  • Nitrogen gas, high purity

  • GC vials with inserts

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Transfer a known volume of the sample extract into a GC vial insert.

    • Add a known amount of the internal standard.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.

  • Derivatization:

    • To the dried sample, add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour in a heating block or water bath to ensure complete derivatization.

    • After heating, allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound.

Table 3: Recommended GC-MS Conditions

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550
Solvent Delay5 min

Mandatory Visualization

This compound Metabolic Pathway Context

While this compound itself is not a central player in major metabolic signaling pathways, it is a derivative of D-galactose. The metabolic pathway of D-galactose is well-established and provides context for the biochemical relevance of galactose-derived compounds. The following diagram illustrates the Leloir pathway for D-galactose metabolism.

Leloir_Pathway cluster_cell Cellular Metabolism D_Galactosan This compound (external or from polysaccharide breakdown) D_Galactose D-Galactose D_Galactosan->D_Galactose Hydrolysis Galactose_1_P Galactose-1-Phosphate D_Galactose->Galactose_1_P Galactokinase (ATP -> ADP) UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose GALT (UDP-Glucose -> Glucose-1-P) UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glucose_1_P Glucose-1-Phosphate Glucose_6_P Glucose-6-Phosphate Glucose_1_P->Glucose_6_P Phosphoglucomutase Glycolysis Glycolysis Glucose_6_P->Glycolysis Glycogen_Synthesis Glycogen Synthesis Glucose_6_P->Glycogen_Synthesis Pentose_Phosphate_Pathway Pentose Phosphate Pathway Glucose_6_P->Pentose_Phosphate_Pathway

Caption: Leloir pathway for D-galactose metabolism.

Experimental Workflow for GC-MS Analysis of this compound

The following diagram outlines the logical steps involved in the GC-MS analysis of this compound from a solid sample matrix, such as an aerosol filter.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Aerosol Filter) Extraction 2. Solvent Extraction (e.g., Dichloromethane/Methanol) Sample->Extraction Concentration 3. Concentration (Evaporation under Nitrogen) Extraction->Concentration Derivatization 4. Silylation (BSTFA, Pyridine, 70°C) Concentration->Derivatization GC_Injection 5. GC Injection and Separation Derivatization->GC_Injection MS_Detection 6. Mass Spectrometry Detection (EI) GC_Injection->MS_Detection Data_Acquisition 7. Data Acquisition MS_Detection->Data_Acquisition Peak_Integration 8. Peak Integration and Quantification Data_Acquisition->Peak_Integration Reporting 9. Reporting of Results Peak_Integration->Reporting

Caption: Workflow for this compound GC-MS analysis.

Expected Mass Spectrum

Commonly observed ions in the mass spectra of silylated hexoses include m/z 73 (the trimethylsilyl (B98337) ion, [Si(CH₃)₃]⁺), 147 ([(CH₃)₂Si=O-Si(CH₃)₃]⁺), 204, and 217. The molecular ion (M⁺) may be of low abundance or absent. The fragmentation pattern is crucial for distinguishing between different sugar isomers.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the successful analysis of this compound by GC-MS. Adherence to proper sample preparation and derivatization techniques is paramount for achieving accurate and reproducible results. The provided GC-MS parameters can be optimized based on the specific instrumentation and sample matrix. These application notes are intended to support researchers, scientists, and drug development professionals in their analytical endeavors involving this compound and other related anhydrosugars.

References

Application Notes and Protocols: The Use of D-Galactosan in Glycoconjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosan, specifically 1,6-anhydro-β-D-galactopyranose, is a versatile carbohydrate building block utilized in the synthesis of a wide array of complex glycoconjugates. Its rigid bicyclic structure offers stereochemical control during glycosylation reactions, making it a valuable precursor for the synthesis of oligosaccharides, glycoproteins, and glycolipids. These glycoconjugates are at the forefront of biomedical research, with critical roles in cell-cell recognition, immune responses, and pathogenesis. Consequently, the development of novel therapeutics, vaccines, and diagnostic agents heavily relies on the precise and efficient synthesis of these molecules.[1][2][3] D-galactose and its derivatives are also pivotal in prodrug design and targeted drug delivery, leveraging specific cell surface receptors.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound and related D-galactose derivatives in the chemical and chemoenzymatic synthesis of glycoconjugates.

Key Applications of this compound Derived Glycoconjugates

Application AreaDescriptionKey Advantages of Using this compound Precursors
Drug Delivery and Prodrug Design D-galactose moieties are used to target drugs to specific cells, particularly hepatocytes and certain cancer cells that overexpress galactose-binding lectins (e.g., asialoglycoprotein receptor).[4][5]Enhanced selectivity, reduced off-target toxicity, and improved pharmacokinetic profiles of the parent drug.[4]
Vaccine Development Synthesis of bacterial capsular polysaccharide fragments for the development of conjugate vaccines against pathogens like Streptococcus pneumoniae.[6]Access to structurally defined antigens, leading to more specific and effective immune responses.
Glycobiology Research Construction of complex glycans to study carbohydrate-protein interactions and the role of glycans in biological processes.[1]Provides pure and structurally defined probes to elucidate biological functions.
Disease Modeling D-Galactosamine, a derivative of galactose, is used to induce experimental liver injury in animal models, facilitating the study of liver diseases like hepatitis and cirrhosis.Creates controlled and reproducible models for investigating disease mechanisms and testing therapeutic agents.

Experimental Protocols

Protocol 1: Chemical Synthesis of a Galactosyl-Amino Acid Building Block for Glycopeptide Synthesis

This protocol outlines a general procedure for the O-glycosylation of a serine derivative with a galactose donor, a key step in the synthesis of O-linked glycopeptides. This method can be adapted for this compound-derived donors.

Workflow for Glycosylation of a Serine Derivative

cluster_0 Preparation cluster_1 Glycosylation Reaction cluster_2 Purification Donor Protected Galactose Donor (e.g., trichloroacetimidate) Reaction Dissolve Donor and Acceptor in anhydrous DCM Donor->Reaction 1.1 eq Acceptor Protected Serine Acceptor (Fmoc-Ser-OR) Acceptor->Reaction 1.0 eq Cooling Cool to -40°C Reaction->Cooling Activation Add Lewis Acid Catalyst (e.g., BF3·Et2O) Cooling->Activation Stirring Stir under Argon for 2-4 hours Activation->Stirring Quenching Quench with Et3N Stirring->Quenching Workup Aqueous Workup Quenching->Workup Purification Silica (B1680970) Gel Chromatography Workup->Purification Product Purified Glycosyl-Serine Purification->Product

Caption: Workflow for the chemical glycosylation of a serine acceptor.

Materials:

  • Protected Galactose Donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate)

  • Protected Serine Acceptor (e.g., Fmoc-Ser-OAll)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate, BF3·Et2O)

  • Triethylamine (B128534) (Et3N)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Preparation: Dry all glassware thoroughly. Dissolve the protected serine acceptor (1.0 equivalent) and the protected galactose donor (1.1-1.5 equivalents) in anhydrous DCM under an argon atmosphere.

  • Reaction Initiation: Cool the solution to -40°C using a dry ice/acetonitrile bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF3·Et2O, 0.1-0.3 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by adding triethylamine (Et3N).

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure glycosylated serine building block.[7][8]

Protocol 2: Chemoenzymatic Synthesis of a Disaccharide

This protocol describes a general method for the enzymatic synthesis of a disaccharide using a glycosyltransferase. This approach offers high regio- and stereoselectivity.[9][10]

Chemoenzymatic Glycosylation Workflow

Donor Sugar Nucleotide Donor (e.g., UDP-Galactose) Incubation Incubate at 37°C Donor->Incubation Acceptor Acceptor Monosaccharide (e.g., GlcNAc derivative) Acceptor->Incubation Enzyme Glycosyltransferase (e.g., Galactosyltransferase) Enzyme->Incubation Buffer Reaction Buffer (e.g., Tris-HCl with MnCl2) Buffer->Incubation Reaction_Monitoring Monitor by HPLC or TLC Incubation->Reaction_Monitoring Termination Terminate Reaction (e.g., heat inactivation) Reaction_Monitoring->Termination Purification Purify by Size-Exclusion or Ion-Exchange Chromatography Termination->Purification Product Purified Disaccharide Purification->Product

Caption: General workflow for chemoenzymatic disaccharide synthesis.

Materials:

  • Sugar Nucleotide Donor (e.g., Uridine diphosphate (B83284) galactose, UDP-Gal)

  • Acceptor Monosaccharide (e.g., N-Acetylglucosamine, GlcNAc)

  • Glycosyltransferase (e.g., β-1,4-Galactosyltransferase)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • Alkaline Phosphatase

  • HPLC system for reaction monitoring and purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the acceptor monosaccharide, UDP-galactose (typically in slight excess), and the galactosyltransferase in the reaction buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (commonly 37°C). To prevent product inhibition by the released UDP, alkaline phosphatase can be added to hydrolyze it.

  • Reaction Monitoring: Monitor the formation of the disaccharide product using HPLC or TLC.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate it by heating the mixture (e.g., at 95°C for 5 minutes) to denature the enzyme.

  • Purification: Centrifuge the terminated reaction mixture to pellet the denatured protein. The supernatant containing the desired disaccharide can be purified using size-exclusion chromatography or preparative HPLC.[11][12]

Data Presentation

Table 1: Comparison of Chemical and Chemoenzymatic Glycosylation

FeatureChemical SynthesisChemoenzymatic Synthesis
Stereoselectivity Dependent on protecting groups, promoter, and reaction conditions. Can be challenging to control.High stereoselectivity, dictated by the enzyme's active site.
Regioselectivity Requires extensive use of protecting groups to differentiate hydroxyl groups.High regioselectivity, as the enzyme directs glycosylation to a specific position.
Reaction Conditions Often requires anhydrous conditions, inert atmosphere, and cryogenic temperatures.Typically performed in aqueous buffers at physiological pH and temperature.
Substrate Scope Broad substrate scope, applicable to a wide range of natural and unnatural sugars.Generally limited to the natural substrates of the enzyme, although some enzymes show promiscuity.
Scalability Can be scaled up for large-scale synthesis.Scalability can be limited by the availability and cost of enzymes and sugar nucleotides.
Byproducts Can generate stoichiometric amounts of byproducts from activating and protecting groups.Minimal byproducts, leading to cleaner reactions.

Conclusion

The synthesis of complex glycoconjugates is a cornerstone of modern drug discovery and glycobiology. This compound and its derivatives serve as indispensable building blocks in these synthetic endeavors. The choice between chemical and chemoenzymatic strategies, or a combination of both, depends on the specific target molecule, desired scale, and available resources. The protocols and data presented here provide a foundational guide for researchers to harness the potential of this compound in advancing the frontiers of glycoconjugate research.

References

Application Notes and Protocols for the Synthesis of D-Galactosan (1,6-Anhydro-β-D-galactopyranose)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: D-Galactosan, formally known as 1,6-Anhydro-β-D-galactopyranose, is a valuable carbohydrate derivative used in glycobiology and as a building block in synthetic carbohydrate chemistry. While direct enzymatic synthesis pathways are not yet established in the literature, this document provides a comprehensive guide to its preparation. It includes a detailed, established protocol for the chemical synthesis of this compound via pyrolysis of lactose (B1674315), a common and accessible method. Additionally, a hypothetical enzymatic protocol is proposed based on the principle of intramolecular transglycosylation, offering a potential avenue for future research and development in biocatalysis. Both protocols are accompanied by detailed methodologies, data presentation tables, and workflow diagrams to guide the researcher.

Part 1: Established Chemical Synthesis Protocol via Pyrolysis

Introduction

The most common and established method for producing this compound is through the thermal decomposition (pyrolysis) of D-galactose-containing polysaccharides under vacuum. This process breaks the glycosidic bonds and promotes an intramolecular cyclization reaction where the hydroxyl group at C6 attacks the anomeric carbon (C1), displacing the glycosidic oxygen and forming the stable 1,6-anhydro bridge. Lactose is a readily available and inexpensive starting material for this process. The pyrolysis of lactose yields both D-Glucosan (from the glucose moiety) and this compound (from the galactose moiety), which must then be separated and purified.

Experimental Protocol: Pyrolysis of Lactose

This protocol details the laboratory-scale synthesis of this compound from lactose.

1.2.1. Materials and Equipment

  • D-Lactose monohydrate

  • Sulfuric acid (catalyst, optional)

  • Diatomaceous earth (optional, as a dispersant)

  • Pyrolysis reactor (quartz tube) with a vacuum system and cold trap

  • Heating mantle or tube furnace

  • High-vacuum pump

  • Dewar flask with liquid nitrogen or dry ice/acetone (B3395972) slurry

  • Rotary evaporator

  • Chromatography column (e.g., silica (B1680970) gel, activated carbon)

  • Solvents for chromatography (e.g., ethanol (B145695), water, acetone)

  • NMR spectrometer for product characterization

1.2.2. Pyrolysis Procedure

  • Preparation: Mix 100 g of D-lactose monohydrate with 10 g of diatomaceous earth. A trace amount of sulfuric acid can be added as a catalyst to improve the yield, but this can also increase charring.

  • Reactor Setup: Place the lactose mixture into the quartz tube of the pyrolysis reactor. Assemble the reactor, ensuring a tight seal. Connect the outlet to a series of cold traps, with the final trap immersed in liquid nitrogen to collect all volatile products.

  • Vacuum Application: Evacuate the system using a high-vacuum pump to a pressure below 0.1 mmHg.

  • Heating: Begin heating the quartz tube gradually to 350-450 °C. The lactose will melt, darken, and decompose. Volatile products will distill from the reaction zone and condense in the cold traps.

  • Reaction Time: Maintain the temperature and vacuum for 1-2 hours, or until no more sublimate is collected in the traps.

  • Cool Down: Turn off the heating and allow the system to cool to room temperature under vacuum.

  • Product Collection: Carefully vent the system and collect the condensed sublimate (pyrolysate) from the cold traps. The pyrolysate will be a dark, viscous syrup or a semi-solid mass containing a mixture of anhydro sugars, water, and other degradation products.

1.2.3. Purification of this compound

  • Initial Extraction: Dissolve the collected pyrolysate in hot water or ethanol. Filter the solution to remove any insoluble char.

  • Decolorization: Add activated charcoal to the solution, heat gently, and then filter to remove colored impurities.

  • Chromatographic Separation: The primary challenge is separating this compound from its isomer, D-Glucosan (levoglucosan). This is typically achieved using column chromatography.

    • Column Packing: Pack a large glass column with silica gel 60 or a mixture of activated carbon and celite.

    • Elution: Apply the concentrated, decolorized syrup to the top of the column. Elute with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of water in ethanol or acetone in toluene.

    • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Crystallization: Combine the pure this compound fractions and remove the solvent using a rotary evaporator. Dissolve the resulting syrup in a minimal amount of hot ethanol or methanol (B129727) and allow it to cool slowly to induce crystallization.

  • Final Product: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The final product should be a white crystalline solid.[1][2][3]

Data Presentation

Table 1: Typical Reaction Parameters and Yields for this compound Synthesis via Pyrolysis

ParameterValueNotes
Starting MaterialD-Lactose monohydrate100 g
Temperature350 - 450 °COptimal temperature may vary based on reactor design.
Pressure< 0.1 mmHgHigh vacuum is essential for volatilization of the product.
Typical Crude Yield30 - 40% (total anhydro sugars)Yield is highly dependent on conditions.
Purified this compound Yield5 - 15%Yield after chromatographic separation and crystallization.
Melting Point222-225 °CLiterature value for pure 1,6-Anhydro-β-D-galactopyranose.

Table 2: 1H-NMR Characterization Data for this compound (in D2O)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1~5.50s-
H-2~3.75ddJ2,3 ≈ 7.5, J2,1 ≈ 1.5
H-3~3.65ddJ3,4 ≈ 3.5, J3,2 ≈ 7.5
H-4~4.25dJ4,3 ≈ 3.5
H-5~4.60dJ5,6a ≈ 5.5
H-6a~3.90ddJ6a,6b ≈ 7.5, J6a,5 ≈ 5.5
H-6b~3.70dJ6b,6a ≈ 7.5

Note: Exact chemical shifts can vary based on solvent and instrument.

Visualizations: Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Pyrolysis Reaction cluster_purification Purification Lactose D-Lactose Monohydrate Pyrolysis Pyrolysis Reactor (350-450°C, <0.1 mmHg) Lactose->Pyrolysis ColdTrap Cold Trap Collection (Liquid N2) Pyrolysis->ColdTrap Volatilization Extraction Dissolution & Filtration ColdTrap->Extraction Collect Pyrolysate Decolorization Activated Charcoal Treatment Extraction->Decolorization Chromatography Column Chromatography (Silica or Carbon) Decolorization->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure Fractions FinalProduct Pure this compound Crystallization->FinalProduct

Caption: Workflow for the chemical synthesis of this compound.

Part 2: Hypothetical Enzymatic Synthesis Protocol

Introduction and Rationale

Currently, no specific enzyme, or "this compound synthase," has been identified that directly converts D-galactose into this compound. However, the reaction is fundamentally an intramolecular glycosylation (transglycosylation). Many glycoside hydrolases (GHs) are known to catalyze transglycosylation reactions, where a glycosyl-enzyme intermediate is intercepted by an acceptor other than water.[4]

This hypothetical protocol is based on engineering or screening for a β-galactosidase (E.C. 3.2.1.23) that can catalyze intramolecular transglycosylation. The enzyme would first cleave a suitable substrate, such as p-nitrophenyl-β-D-galactopyranoside (pNP-Gal), to form a covalent galactosyl-enzyme intermediate. Instead of being hydrolyzed by water or reacting with another sugar (intermolecular), the C6-hydroxyl group of the bound galactose moiety would act as the acceptor, attacking the anomeric carbon to form the 1,6-anhydro bridge and release the enzyme.

Hypothetical Experimental Protocol

2.2.1. Key Components

  • Enzyme: A novel or engineered β-galactosidase with enhanced intramolecular transglycosylation activity. This enzyme is currently hypothetical.

  • Substrate: p-nitrophenyl-β-D-galactopyranoside (pNP-Gal). This activated substrate provides a good leaving group (p-nitrophenol), facilitating the formation of the glycosyl-enzyme intermediate.

  • Reaction Buffer: A buffer system optimized for the specific enzyme, likely in a slightly acidic to neutral pH range (e.g., 50 mM Sodium Phosphate, pH 6.5).

  • Reaction Conditions: Conditions would need to be optimized to favor the intramolecular reaction. This might include low water activity (e.g., by adding co-solvents like acetonitrile (B52724) or using a lyophilized system) to suppress the competing hydrolysis reaction.

2.2.2. Hypothetical Procedure

  • Enzyme Preparation: A solution of the hypothetical β-galactosidase is prepared in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reaction Setup: In a temperature-controlled vessel, dissolve pNP-Gal in the reaction buffer to a concentration of 10-50 mM. If using co-solvents, they would be added at this stage.

  • Initiation: Add the enzyme solution to the substrate solution to initiate the reaction. The total reaction volume could be 10 mL for a screening experiment.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37 °C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the reaction progress by two methods:

    • Measure the release of p-nitrophenol spectrophotometrically at 405 nm.

    • Take aliquots over time and analyze for the formation of this compound using HPLC or TLC.

  • Termination: Stop the reaction by heat inactivation (e.g., 95 °C for 10 minutes) or by adding a quenching agent like trichloroacetic acid, followed by neutralization.

  • Purification:

    • Remove the denatured enzyme by centrifugation.

    • Use solid-phase extraction (SPE) with a C18 cartridge to remove the p-nitrophenol and unreacted substrate.

    • Purify the this compound from the aqueous flow-through using the same chromatographic and crystallization methods described in the chemical protocol (Section 1.2.3).

Data Presentation

Table 3: Hypothetical Parameters for Enzymatic this compound Synthesis

ParameterHypothetical Value/ConditionRationale
EnzymeEngineered β-galactosidaseMust favor intramolecular attack over hydrolysis.
Substratep-nitrophenyl-β-D-galactopyranosideActivated leaving group facilitates intermediate formation.
pH6.0 - 7.0Typical range for many β-galactosidases.
Temperature30 - 50 °CDependent on the thermal stability of the hypothetical enzyme.
Water Activity (aw)< 0.8Low water activity is critical to suppress hydrolysis.
Expected Km (for pNP-Gal)1 - 10 mMTypical range for glycosidases.
Theoretical YieldVariable (dependent on enzyme)The key challenge is overcoming the competing hydrolysis reaction.

Visualizations: Hypothetical Enzymatic Pathway

Enzymatic_Pathway Enzyme β-Galactosidase (E) Intermediate Galactosyl-Enzyme Intermediate (E-Gal) Enzyme->Intermediate Reacts with Substrate pNP-β-D-Galactose Substrate->Intermediate Forms Water H₂O Intermediate->Water Hydrolysis (Competing Reaction) Intramolecular_Attack Intramolecular Attack by C6-OH Intermediate->Intramolecular_Attack Desired Pathway Hydrolysis_Product D-Galactose + E Water->Hydrolysis_Product Product This compound + E Intramolecular_Attack->Product

Caption: Hypothetical enzymatic pathway for this compound synthesis.

Conclusion

The synthesis of this compound is a critical process for various applications in carbohydrate chemistry. While established chemical methods like pyrolysis offer a reliable, albeit low-yielding, route to this compound, the development of an enzymatic protocol remains a significant goal for green chemistry and biocatalysis. The hypothetical pathway presented here, based on intramolecular transglycosylation, provides a conceptual framework for future research. Success in this area would hinge on the discovery or engineering of a glycosidase with the specific catalytic machinery to favor the formation of the 1,6-anhydro ring over hydrolysis. Such a development would represent a significant advance, enabling a more sustainable and selective synthesis of this compound.

References

Troubleshooting & Optimization

D-Galactosan Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Galactosan and related galactoside synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing galactosides, and which offers better yields?

A1: The two primary methods are enzymatic synthesis and chemical synthesis. Enzymatic synthesis, typically using β-galactosidases, is common for producing galacto-oligosaccharides (GOS) and is preferred for its high stereoselectivity and mild reaction conditions.[1] However, GOS yields are often moderate, rarely exceeding 40%.[1] Chemical synthesis offers greater versatility for creating complex and modified galactosides. Modern methods, such as those using glycosyl imidate donors, can achieve high yields (60-80%) but require careful control of protecting groups, activators, and reaction conditions to manage stereoselectivity and avoid byproducts.[2]

Q2: What key factors influence the yield in enzymatic galactoside synthesis?

A2: Several factors are critical for optimizing enzymatic synthesis. The yield is enhanced by using the highest practical concentrations of both the lactose (B1674315) (donor) and the alcohol acceptor, though this is limited by their solubility.[3] The choice of enzyme is also crucial; β-galactosidases from sources like Aspergillus oryzae and Kluyveromyces lactis are commonly used.[4][5] Reaction conditions such as temperature and pH must be optimized for the specific enzyme. For example, optimal conditions for galactobiose and allolactose (B1665239) synthesis with a K. lactis enzyme were found to be 50°C and pH 6.5.[5] Finally, reaction time is a key parameter, as the desired product can be hydrolyzed by the enzyme over extended periods.[3]

Q3: In chemical synthesis, how do the choices of glycosyl donor and activator impact the yield and stereoselectivity?

A3: The glycosyl donor (specifically its leaving group) and the activator (typically a Lewis acid) are paramount. Glycosyl imidates, when activated by Lewis acids like boron trifluoride etherate (BF₃·Et₂O), have shown excellent results, providing yields between 64% and 76%.[2] Other donors like glycosyl bromides can also be effective, yielding up to 60% with activators like silver oxide (Ag₂O) and TMSOTf.[2] The choice of protecting groups on the galactose molecule also influences the outcome, particularly the stereoselectivity (α vs. β anomer), due to effects like neighboring group participation.[6][7]

Q4: What are the most common impurities and byproducts in this compound synthesis, and how can they be removed?

A4: In enzymatic synthesis, the primary "impurities" are residual lactose and monosaccharides (glucose and galactose) from hydrolysis.[1] In chemical synthesis, byproducts can include stereoisomers (anomers) and products from the decomposition of the glycosyl donor.[2] Purification typically involves chromatographic methods. Hydrophobic chromatography or anion-exchange chromatography can be used to separate galactosides from sugars.[3] For mixtures of anomers or closely related products from chemical synthesis, flash chromatography on silica (B1680970) gel is often effective.[2][3]

Troubleshooting Guide

Q: My enzymatic reaction yield is low (<30%). What are the likely causes and how can I fix it?

A: Low yields in enzymatic reactions are a common issue. Consider the following troubleshooting steps:

  • Sub-optimal Substrate Concentration: The concentrations of lactose and the acceptor alcohol are critical. Yields are often limited by substrate solubility.

    • Solution: Increase the concentration of both lactose and the alcohol acceptor to the highest practical level that maintains solubility.[3]

  • Incorrect Reaction Time: The concentration of the desired galactoside product often peaks and then declines due to enzymatic hydrolysis of the product itself.

    • Solution: Perform a time-course experiment to determine the optimal reaction time where the product yield is maximal. Yields often peak when 70-80% of the lactose is consumed.[3]

  • Non-Optimal pH or Temperature: Enzymes have specific pH and temperature optima. For instance, β-galactosidase from K. lactis shows different optima for producing different oligosaccharides (e.g., pH 6.5 for disaccharides vs. pH 7.5 for trisaccharides).[5]

    • Solution: Review the literature for the optimal pH and temperature for your specific enzyme and substrates. If this information is unavailable, perform an optimization screen.

  • Enzyme Inhibition: The product (galactose) can cause feedback inhibition of the enzyme.[8]

    • Solution: While difficult to avoid completely, ensuring the reaction is stopped at the optimal time can mitigate this. For some applications, engineered enzymes with reduced product inhibition may be available.[9]

Q: My chemical glycosylation is producing a mixture of α and β anomers. How can I improve stereoselectivity?

A: Achieving high stereoselectivity is a central challenge in carbohydrate chemistry.

  • Neighboring Group Participation: A participating protecting group (like an acetyl group) at the C-2 position of the galactose donor will typically lead to the formation of the 1,2-trans product (the β-anomer).[6]

    • Solution (for β-anomers): Ensure a participating group (e.g., acetate, benzoyl) is at the C-2 position.

    • Solution (for α-anomers): Use a non-participating group (e.g., benzyl (B1604629) ether, silyl (B83357) ether) at the C-2 position.[6] The 4,6-O-di-tert-butylsilylene group has been used as an α-directing group.[2]

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the anomeric ratio by affecting the equilibrium of reactive intermediates.

    • Solution: Experiment with different solvents (e.g., dichloromethane (B109758) vs. acetonitrile) and run reactions at lower temperatures, which often favor the formation of a single anomer.[2]

  • Activator Choice: The nature of the Lewis acid activator can also play a role in stereoselectivity.

    • Solution: Screen different activators. While TMSOTf is common, others like BF₃·Et₂O may provide better selectivity for certain donor-acceptor pairs.[2]

Data on Synthesis Parameters

Table 1: Optimization of Enzymatic Galactoside Synthesis

Enzyme SourceDonor SubstrateAcceptorKey ConditionResulting YieldReference
Kluyveromyces lactisLactoseVarious AlcoholsHigh substrate concentrationEnhanced yield (limited by solubility)[3]
Aspergillus oryzaeLactoseHexyl AlcoholOptimized water content & cosolventSignificant yield improvement[4]
Kluyveromyces lactisLactose (250 mg/mL)Lactose (self)50°C, pH 6.5, 300 minOptimized for galactobiose/allolactose[5]
Kluyveromyces lactisLactose (250 mg/mL)Lactose (self)40°C, pH 7.5, 120 minOptimized for 6' galactosyl lactose[5]
Engineered BglDLactoseLactose (self)Site-directed mutagenesis of enzyme8.1-10.6% enhancement over wild-type[9]

Table 2: Comparison of Chemical Glycosylation Methods for O-Glycosides

Glycosyl DonorActivatorSolventTemperatureYieldReference
Glycosyl BromideAg₂O, TMSOTfDichloromethane (DCM)Room Temp60%[2]
N-trichloroacetimidate (TCAI)BF₃·Et₂O (catalytic)Dichloromethane (DCM)-20°C to 0°C69%[2]
Imidate DonorBF₃·Et₂ODCM/MeCN-25°C64-76%[2]
Penta-O-acetyl-D-galactoseStannic ChlorideDichloromethane (DCM)RefluxNot specified[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Galacto-oligosaccharides (GOS)

This protocol is a generalized procedure based on common lab practices for GOS synthesis using β-galactosidase.

  • Substrate Preparation:

    • Prepare a solution of lactose in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5). Concentrations can range from 150 mg/mL to 400 g/L depending on the specific goals and enzyme used.[5][10]

    • Warm the solution to the desired reaction temperature (e.g., 50°C) to ensure complete dissolution.[5]

  • Enzyme Addition:

    • Add the β-galactosidase enzyme (e.g., from K. lactis or A. oryzae) to the substrate solution. The enzyme concentration should be optimized; a starting point could be 3 U/mL.[5]

  • Reaction Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 40-50°C) with gentle agitation.[5]

  • Monitoring the Reaction:

    • At various time points (e.g., 30, 60, 120, 180, 300 min), withdraw aliquots of the reaction mixture.

    • Immediately quench the enzymatic reaction by heating the aliquot to 90-100°C for 5-10 minutes to denature the enzyme.

    • Analyze the composition of the mixture using techniques like HPAEC-PAD or HPLC to quantify the amounts of GOS, lactose, glucose, and galactose.[5]

  • Reaction Termination and Purification:

    • Once the optimal yield of GOS is achieved (as determined by the time-course analysis), terminate the entire reaction by heating.

    • Purify the GOS from the mixture of residual lactose and monosaccharides using methods such as anion-exchange or size-exclusion chromatography.[3]

Protocol 2: Chemical Synthesis of a β-Galactoside using an Imidate Donor

This protocol describes a general method for O-glycosylation based on modern synthetic approaches.[2]

  • Preparation of Reactants:

    • Dissolve the glycosyl acceptor (containing a free hydroxyl group, 1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or a DCM/acetonitrile (MeCN) mixture under an inert atmosphere (e.g., argon or nitrogen).

    • Add molecular sieves (e.g., 4 Å) to ensure dryness.

    • Cool the mixture to the reaction temperature (e.g., -20°C to -50°C).

  • Glycosylation Reaction:

    • In a separate flask, dissolve the glycosyl imidate donor (e.g., a trichloroacetimidate-protected galactose, 1.0 equivalent) in anhydrous DCM.

    • Add the donor solution to the cooled acceptor solution via cannula.

    • Add the Lewis acid activator (e.g., BF₃·Et₂O, 0.2 equivalents) dropwise to the reaction mixture.

  • Monitoring and Quenching:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the donor has been consumed, quench the reaction by adding a base, such as triethylamine (B128534) or a saturated sodium bicarbonate solution.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel flash column chromatography to isolate the desired galactoside. Characterize the product using NMR spectroscopy to confirm its structure and stereochemistry.[2]

Visualizations

GOS_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_termination 3. Termination & Purification sub_prep Prepare Substrate (Lactose + Buffer) add_enzyme Add β-Galactosidase sub_prep->add_enzyme incubate Incubate (e.g., 50°C, pH 6.5) add_enzyme->incubate monitor Monitor Progress (HPLC) incubate->monitor terminate Terminate Reaction (Heat Inactivation) monitor->terminate purify Purify GOS (Chromatography) terminate->purify final_product Final Product (GOS) purify->final_product

Caption: Workflow for enzymatic synthesis of Galacto-oligosaccharides (GOS).

Chemical_Glycosylation_Factors product Yield & Stereoselectivity of Glycoside Product donor Glycosyl Donor (e.g., Imidate, Bromide) donor->product acceptor Glycosyl Acceptor (Free -OH Group) acceptor->product activator Activator (e.g., BF3·Et2O, TMSOTf) activator->product conditions Reaction Conditions (Solvent, Temperature) conditions->product pg Protecting Groups (Participating vs. Non-participating) pg->product

Caption: Key factors influencing chemical glycosylation outcomes.

Troubleshooting_Yield rect_node rect_node start Low Yield Issue method Synthesis Method? start->method chem Chemical method->chem Chemical enz Enzymatic method->enz Enzymatic anomers Mixture of Anomers? chem->anomers chem_sol1 Adjust C-2 Protecting Group (Participating vs. Non-participating) anomers->chem_sol1 Yes chem_sol2 Optimize Solvent & Temperature (Lower temp often improves selectivity) anomers->chem_sol2 No, other issues time Time-Course Optimized? enz->time enz_sol1 Run time-course experiment to find peak yield before hydrolysis time->enz_sol1 No conc Substrate Conc. Maxed? time->conc Yes enz_sol2 Increase lactose/acceptor concentration to solubility limit conc->enz_sol2 No

Caption: Logic flowchart for troubleshooting low synthesis yields.

References

Technical Support Center: Purification of 1,6-Anhydro Sugars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,6-anhydro sugars. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1,6-anhydro sugars via recrystallization and chromatography.

Recrystallization Troubleshooting

Question 1: My 1,6-anhydro sugar is not crystallizing out of solution upon cooling. What should I do?

Answer: This is a common issue that typically indicates the solution is not supersaturated. Here are several steps to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask at the air-liquid interface. This creates nucleation sites for crystal growth.[1]

  • Add a seed crystal: If you have a small crystal of the pure 1,6-anhydro sugar, adding it to the solution can initiate crystallization.

  • Reduce the solvent volume: There may be too much solvent, keeping the compound fully dissolved even at lower temperatures. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[2]

  • Cool to a lower temperature: If you have been cooling the solution at room temperature, try moving it to an ice bath.

  • Consider a different solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the 1,6-anhydro sugar well at high temperatures but poorly at low temperatures.[1]

Question 2: The recrystallization of my 1,6-anhydro sugar is happening too quickly, "crashing out" of solution. How can I slow it down for better purity?

Answer: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[2] To encourage slower, more selective crystal growth:

  • Increase the solvent volume slightly: Add a small amount of additional hot solvent to the dissolved sample. This will keep the compound in solution for a longer period during cooling.[2]

  • Insulate the flask: Allow the flask to cool slowly by insulating it. You can wrap it in glass wool or place it in a Dewar flask.

  • Use a larger flask: A shallow pool of solvent in a large flask will cool too quickly due to a high surface area. Using a more appropriately sized flask can slow down the cooling process.[2]

Question 3: I have a very low yield after recrystallizing my 1,6-anhydro sugar. What could be the cause?

Answer: A poor yield can be frustrating. Here are some potential reasons and solutions:

  • Excessive solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2] If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling it again.

  • Premature crystallization: If crystals form while the solution is still hot, you may lose product during a hot filtration step intended to remove insoluble impurities. Ensure all crystals are dissolved before any hot filtration.

  • Incomplete transfer of crystals: Make sure to quantitatively transfer all crystals from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of ice-cold solvent can help.

Chromatography Troubleshooting

Question 4: I am seeing poor separation between different 1,6-anhydro sugar isomers (e.g., levoglucosan (B13493) and mannosan) on my chromatography column. How can I improve the resolution?

Answer: Separating structurally similar isomers is a common challenge. Here are some strategies to improve resolution:

  • Optimize the mobile phase: For normal-phase chromatography, adjusting the solvent polarity can improve separation. A mixture of acetonitrile (B52724) and water is often used, and varying their ratio can enhance resolution.[3] For ion chromatography, using a weaker eluent may improve the separation between isomers like levoglucosan and mannosan.[2]

  • Change the column: If optimizing the mobile phase is insufficient, you may need a column with a different stationary phase that offers better selectivity for your specific isomers. For instance, ligand exchange chromatography using columns with different metal counterions (e.g., Ca2+ or Pb2+) can provide different selectivities for sugars.[3]

  • Increase the column length: Using a longer column or connecting two columns in series can increase the number of theoretical plates and improve separation.[2]

  • Adjust the temperature: Temperature can affect the interaction between the analytes and the stationary phase. For some methods, like ligand exchange chromatography, maintaining a higher temperature (e.g., 80°C) is crucial to prevent peak splitting due to anomers.[3]

Question 5: My 1,6-anhydro sugar peaks are showing splitting or tailing. What is causing this?

Answer: Peak splitting and tailing can have several causes:

  • Anomer separation: Reducing sugars can exist as α and β anomers, which may separate on the column, leading to split peaks. Increasing the column temperature can often accelerate the interconversion between anomers, causing them to elute as a single, sharp peak.[4][5]

  • Schiff base formation: In normal-phase chromatography using amino-bonded columns, the aldehyde group of reducing sugars can react with the amino groups on the stationary phase to form a Schiff base, which can cause significant peak tailing.[3] Adding a small amount of salt to the mobile phase can help suppress this interaction.

  • Column degradation: A degraded column can also lead to poor peak shape. If you are using a new column and still see issues, it might be related to the mobile phase or sample matrix.[5]

Question 6: How can I remove colored impurities and phenolic compounds from my 1,6-anhydro sugar sample derived from biomass pyrolysis before chromatography?

Answer: Samples from biomass pyrolysis, such as bio-oil, are complex and require pre-purification to remove interfering substances like phenolic compounds and colored bodies.[6][7]

  • Liquid-liquid extraction: A common first step is to perform a liquid-liquid extraction with water to separate the water-soluble sugars from non-soluble phenolic compounds.[6][7]

  • Adsorption resins: The resulting aqueous sugar fraction can be passed through an adsorption resin, such as Sepabeads SP207, to remove remaining soluble phenolic monomers and other impurities.[6][7]

  • Activated carbon treatment: Activated carbon is effective at removing colored impurities and some organic matter from sugar solutions.[8][9][10] Passing the sugar solution through a column of granular activated carbon can significantly improve its purity and color.[8]

  • Ion-exchange resins: Ion-exchange chromatography is a powerful technique for removing charged impurities like mineral salts and some organic acids, as well as for decolorization.[11][12][13][14]

Data Summary: Purity & Yield of 1,6-Anhydro Sugars

The following table summarizes quantitative data from different purification strategies for 1,6-anhydro sugars, primarily levoglucosan, from biomass pyrolysis products.

Purification Step/MethodStarting MaterialKey ImpuritiesPurity/Concentration of TargetYieldReference
Vacuum DistillationPyroligneous AcidAcids, Alcohols, Ketones, Phenols75.6% relative content of levoglucosan in residual fractionNot specified[15]
Liquid-Liquid Extraction (Water)Bio-oil "Heavy Ends"Non-soluble phenolic compounds--[6][7]
Adsorption Resin (Sepabeads SP207)Aqueous sugar fraction from extractionSoluble phenolic monomers, volatile non-sugars, carboxylic acidsClarified juice with 81.2% total sugars (dry basis)Not specified[6][7]
Crystallization & Cold Solvent RinseClarified sugar juiceOther sugars, unidentified compounds102.5% ± 3.109% purity of levoglucosanNot specified[6][7]
Pyrolysis of Cellulose (general)CelluloseVarious degradation products-5% to 80% levoglucosan yield depending on conditions[16]

Experimental Protocols

Protocol 1: Purification of Levoglucosan from Lignocellulosic Biomass Pyrolysis Oil

This protocol is adapted from a multi-step process for producing high-purity crystalline levoglucosan.[6][7]

1. Liquid-Liquid Extraction: a. Combine the "heavy ends" fraction of the bio-oil with water in a separation funnel. b. Shake vigorously to allow the water-soluble sugars to dissolve in the aqueous phase. c. Allow the layers to separate. The upper aqueous layer contains the sugars, while the lower layer consists of water-insoluble phenolic compounds. d. Drain and collect the aqueous layer.

2. Adsorption Resin Treatment: a. Pack a chromatography column with Sepabeads SP207 adsorption resin and equilibrate with deionized water. b. Load the aqueous sugar fraction from the previous step onto the column. c. Elute the sugars with deionized water. The phenolic monomers and other impurities will be retained by the resin. d. Collect the eluate containing the clarified sugar juice.

3. Crystallization: a. Concentrate the clarified sugar juice using a rotary evaporator to create a supersaturated solution. b. Allow the concentrated solution to cool slowly to induce crystallization of the sugars. c. Once crystallization is complete, collect the crystal mass by vacuum filtration.

4. Cold Solvent Rinse: a. Wash the collected crystals with a small amount of cold solvent (e.g., ethanol) to remove residual soluble impurities and other sugars. b. Dry the purified levoglucosan crystals under vacuum.

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships in the purification of 1,6-anhydro sugars.

PurificationWorkflow start Crude 1,6-Anhydro Sugar (e.g., from Bio-oil) step1 Liquid-Liquid Extraction (Water) start->step1 step2 Adsorption Resin (e.g., Sepabeads) step1->step2 Aqueous Sugar Fraction waste1 Phenolic Impurities step1->waste1 step3 Crystallization step2->step3 Clarified Sugar Juice waste2 Colored Impurities & Soluble Phenols step2->waste2 step4 Cold Solvent Rinse step3->step4 waste3 Mother Liquor (Soluble Impurities) step3->waste3 end_node High-Purity 1,6-Anhydro Sugar step4->end_node

Caption: Workflow for the purification of 1,6-anhydro sugars from crude pyrolysis oil.

RecrystallizationTroubleshooting start No Crystals Formed Upon Cooling q1 Is the solution supersaturated? start->q1 sol1 Boil off some solvent q1->sol1 No sol2 Scratch flask or add seed crystal q1->sol2 Yes sol1->q1 Re-cool sol3 Cool to a lower temperature sol2->sol3 end_node Crystals Form sol2->end_node sol3->end_node

Caption: Troubleshooting logic for inducing crystallization of 1,6-anhydro sugars.

References

Technical Support Center: Preparation of D-Galactosan (1,6-anhydro-β-D-galactopyranose)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of D-Galactosan. Our aim is to help you identify and mitigate common side reactions to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically synthesized?

A1: this compound, formally known as 1,6-anhydro-β-D-galactopyranose, is a bicyclic anhydro sugar derived from D-galactose. It is a valuable building block in carbohydrate chemistry. The most common methods for its preparation involve the intramolecular dehydration of D-galactose, which can be achieved through acid-catalyzed reactions or pyrolysis (heating in the absence of oxygen).

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The major side reaction is the formation of the isomeric 1,6-anhydro-α-D-galactofuranose.[1] Under pyrolysis conditions, further degradation of D-galactose can occur, leading to a complex mixture of byproducts including furan (B31954) derivatives (like furfural), sugar derivatives, and aromatic hydrocarbon derivatives.[2]

Q3: How do reaction conditions influence the formation of side products?

A3: Reaction conditions such as temperature, pressure, and the type and concentration of catalyst play a crucial role in determining the product distribution. Higher temperatures and strong acidic conditions can promote the formation of the furanose isomer and other degradation products. The pyrolysis of carbohydrates like D-galactose is known to produce a variety of compounds, including 1,6-anhydrohexopyranoses and 1,6-anhydrohexofuranoses, with the product ratio being sensitive to the reaction parameters.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound - Suboptimal reaction temperature or time. - Inefficient removal of water during the reaction. - Formation of significant amounts of side products.- Optimize the reaction temperature and duration. For acid-catalyzed dehydration, monitor the reaction progress using techniques like TLC or HPLC. - In pyrolysis, ensure the setup allows for efficient removal of volatile products.
Presence of a significant amount of 1,6-anhydro-α-D-galactofuranose - Reaction conditions favoring the formation of the furanose isomer. This can be influenced by the type of acid catalyst and the temperature.- Modify the reaction conditions. For instance, in acid-catalyzed reactions, experiment with different acids and lower temperatures to favor the formation of the thermodynamically more stable pyranose form.
Formation of dark-colored, tarry byproducts - Excessive heating or prolonged reaction times, leading to caramelization and degradation of the carbohydrate.- Reduce the reaction temperature and/or time. - Use a high-vacuum system during pyrolysis to remove the desired product from the hot zone as it forms, minimizing secondary decomposition.
Difficulty in purifying this compound - Co-elution of the pyranose and furanose isomers during chromatography due to their similar polarities.- Employ specialized chromatographic techniques. Consider using a column with a different stationary phase or a different solvent system to improve separation. Preparative HPLC with a suitable column can be effective.

Quantitative Data on Product Distribution

Method Key Parameters Expected Products Notes
Acid-catalyzed Dehydration Acid type (e.g., H₂SO₄, HCl), temperature, reaction time1,6-anhydro-β-D-galactopyranose, 1,6-anhydro-α-D-galactofuranoseThe formation of both the pyranose and furanose anhydro sugars has been reported.[1]
Pyrolysis Temperature, pressure (vacuum), heating rate1,6-anhydro-β-D-galactopyranose, 1,6-anhydro-α-D-galactofuranose, furans, and other degradation productsPyrolysis of D-galactose yields a complex mixture of volatile compounds.[2]

Experimental Protocols

General Protocol for Acid-Catalyzed Dehydration of D-Galactose

This protocol is a general guideline and may require optimization.

  • Preparation: Dry D-galactose thoroughly under vacuum.

  • Reaction Setup: Suspend the dried D-galactose in a high-boiling point, inert solvent. Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture under reduced pressure. The temperature and pressure should be carefully controlled to facilitate the removal of water and drive the reaction towards the formation of the anhydro sugar.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to separate the desired this compound from the furanose isomer and other byproducts.

General Protocol for Pyrolysis of D-Galactose

This protocol requires specialized equipment for vacuum pyrolysis.

  • Preparation: Ensure the D-galactose is completely dry.

  • Pyrolysis Setup: Place the dried D-galactose in a pyrolysis reactor connected to a high-vacuum pump and a cold trap.

  • Pyrolysis: Heat the reactor to the desired temperature under high vacuum. The volatile products will distill from the reactor and collect in the cold trap.

  • Product Collection: After the pyrolysis is complete, the collected sublimate in the cold trap is dissolved in a suitable solvent.

  • Analysis and Purification: The composition of the product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC. The desired this compound is then purified from the mixture using column chromatography or crystallization.

Visualizations

Reaction Pathways in the Preparation of this compound

ReactionPathways D_Galactose D-Galactose D_Galactosan This compound (1,6-anhydro-β-D-galactopyranose) D_Galactose->D_Galactosan Main Reaction (Dehydration) Furanose_Isomer 1,6-anhydro-α-D-galactofuranose D_Galactose->Furanose_Isomer Side Reaction (Isomerization) Degradation_Products Degradation Products (e.g., Furans) D_Galactose->Degradation_Products Side Reaction (Pyrolysis)

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow Start Start Synthesis Analyze Analyze Product Mixture (TLC, HPLC, GC-MS) Start->Analyze LowYield Low Yield? Analyze->LowYield HighImpurity High Impurity? LowYield->HighImpurity No OptimizeReaction Optimize Reaction Conditions (Temp, Time, Catalyst) LowYield->OptimizeReaction Yes ImprovePurification Improve Purification (Chromatography) HighImpurity->ImprovePurification Yes Success Pure this compound HighImpurity->Success No OptimizeReaction->Analyze ImprovePurification->Analyze

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Optimizing D-Galactosan Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the polymerization of D-Galactosan. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound polymerization?

A1: The most prevalent method for the controlled polymerization of this compound, a type of 1,6-anhydrosugar, is cationic ring-opening polymerization (CROP). This technique allows for the synthesis of well-defined polysaccharides with tunable molecular weights and low dispersity.[1][2][3][4]

Q2: What are the recommended initiators and catalysts for the cationic ring-opening polymerization of this compound?

A2: A highly effective system for the living cationic ring-opening polymerization of 1,6-anhydrosugars like this compound utilizes a combination of a glycosyl fluoride (B91410) initiator and a boron trifluoride etherate (BF₃·OEt₂) catalyst.[1][2][3][4] This system provides excellent control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

Q3: How does temperature affect the polymerization of this compound?

A3: Temperature is a critical parameter in cationic polymerization. Generally, lower reaction temperatures are employed to minimize side reactions, such as chain transfer and termination, which can lead to a broader molecular weight distribution and lower polymer yields.[5][6] For cationic RAFT polymerizations of similar monomers, reactions are often conducted at room temperature or below.[7]

Q4: What is the importance of monomer purity in this compound polymerization?

A4: The purity of the this compound monomer is paramount for a successful and controlled polymerization. Cationic polymerizations are notoriously sensitive to impurities, especially water, which can act as a competing initiator or a terminating agent, leading to uncontrolled polymerization, low molecular weights, and broad polydispersity.[5][8] Therefore, rigorous purification of the monomer is essential.

Q5: What are the common solvents used for this compound polymerization?

A5: The choice of solvent is crucial as it must be inert to the highly reactive cationic propagating species. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for the cationic polymerization of anhydrosugars. It is important to use a dry, non-protic solvent to avoid unwanted side reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Polymer Yield 1. Impurities in the reaction: Water, alcohols, or other nucleophilic impurities in the monomer, solvent, or initiator can terminate the polymerization.[5] 2. Inactive initiator or catalyst: The initiator or catalyst may have degraded due to improper storage or handling. 3. Incorrect reaction temperature: The temperature may be too high, leading to decomposition of the propagating species.1. Rigorous purification: Ensure all reagents and glassware are scrupulously dried. Purify the monomer and distill the solvent over a suitable drying agent. 2. Use fresh reagents: Use freshly opened or properly stored initiator and catalyst. 3. Optimize temperature: Conduct the polymerization at a lower temperature.
High Polydispersity Index (PDI) 1. Chain transfer reactions: Impurities or the monomer itself can act as chain transfer agents. 2. Slow initiation: If the initiation rate is slower than the propagation rate, it can lead to a broad molecular weight distribution. 3. Temperature fluctuations: Inconsistent temperature control can affect the rates of initiation, propagation, and termination.1. Purify all components: As with low yield, meticulous purification is key. 2. Choose an appropriate initiator: Select an initiator that provides a fast and efficient initiation step. 3. Maintain stable temperature: Use a reliable temperature control system, such as a cryostat or a well-insulated ice bath.
Bimodal or Multimodal GPC Trace 1. Presence of multiple active species: Impurities can lead to the formation of different types of active centers with varying reactivities. 2. Chain coupling reactions: Side reactions can cause the coupling of polymer chains.1. Improve purification: The presence of multiple peaks often points to issues with purity. Re-purify all components of the reaction. 2. Adjust reaction conditions: Lowering the monomer concentration or reaction temperature may reduce the likelihood of side reactions.
Insoluble Polymer Formation 1. Cross-linking reactions: Side reactions can lead to the formation of cross-linked, insoluble polymer networks. 2. High molecular weight: The polymer may have reached a molecular weight where it is no longer soluble in the reaction solvent.1. Optimize reaction time and temperature: Shorter reaction times or lower temperatures can help to prevent cross-linking. 2. Choose a better solvent: If the polymer is expected to have a high molecular weight, select a solvent in which it is more soluble.

Summary of Reaction Parameters

The following table summarizes the key experimental parameters and their impact on the polymerization of 1,6-anhydrosugars, which is directly applicable to this compound.

ParameterConditionEffect on PolymerReference(s)
Initiator Glycosyl FluorideEnables living polymerization with good control over molecular weight.[1][2][3][4]
Catalyst Boron Trifluoride Etherate (BF₃·OEt₂)Efficiently catalyzes the ring-opening polymerization.[1][2][3][4]
Temperature Low Temperature (e.g., -20 °C to 0 °C)Minimizes side reactions, leading to lower PDI.[5][6]
Monomer Purity High Purity (>99%)Crucial for achieving controlled polymerization and high yields.[5][8]
Solvent Dry, Non-protic (e.g., CH₂Cl₂)Prevents premature termination of the polymerization.[5]

Experimental Protocols

General Procedure for the Cationic Ring-Opening Polymerization of this compound

This protocol is a general guideline and may require optimization for specific molecular weight targets.

Materials:

  • 1,6-Anhydro-β-D-galactopyranose (this compound), purified by sublimation

  • Glycosyl fluoride initiator

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous methanol

  • Argon or Nitrogen gas

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen).

  • In a Schlenk flask, dissolve the purified this compound monomer in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -20 °C) in a cryostat.

  • In a separate flask, prepare a stock solution of the glycosyl fluoride initiator in anhydrous dichloromethane.

  • Add the initiator solution to the monomer solution via syringe.

  • Start the polymerization by adding the required amount of BF₃·OEt₂ catalyst to the reaction mixture dropwise via syringe.

  • Allow the reaction to proceed for the desired time, monitoring the progress by taking aliquots for NMR analysis if desired.

  • Quench the polymerization by adding an excess of anhydrous methanol.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or cold methanol).

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent to remove any residual monomer and catalyst.

  • Dry the polymer under vacuum to a constant weight.

Polymer Characterization

a) Gel Permeation Chromatography (GPC/SEC)

GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[3][4]

  • System: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for separating the expected molecular weight range of the polymer.

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) containing a salt (e.g., LiBr).

  • Calibration: Use polystyrene or other relevant polymer standards to create a calibration curve.

  • Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase and filter through a 0.22 µm filter before injection.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the polymer and to determine the degree of polymerization.[1][9]

  • Solvent: A suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O).

  • Analysis:

    • ¹H NMR: The anomeric protons of the glycosidic linkages will appear in a characteristic region of the spectrum. The integration of the end-group signals relative to the repeating monomer unit signals can be used to estimate the number-average molecular weight.

    • ¹³C NMR: The chemical shifts of the carbons involved in the glycosidic linkage confirm the stereochemistry of the polymerization.

Visualizations

polymerization_mechanism cluster_initiation Initiation cluster_termination Termination Monomer This compound (1,6-Anhydrosugar) Active_Species Active Propagating Species (Oxocarbenium Ion) Monomer->Active_Species Initiator Initiator (e.g., Glycosyl Fluoride) Initiator->Active_Species + Catalyst Catalyst Catalyst (BF3·OEt2) Active_Species->Active_Species Polymer Poly(this compound) Active_Species->Polymer + Quenching Agent Termination Termination (e.g., with Methanol)

Caption: Cationic Ring-Opening Polymerization Mechanism of this compound.

experimental_workflow start Start reagent_prep Reagent & Glassware Preparation (Drying) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup polymerization Polymerization (Initiator & Catalyst Addition) reaction_setup->polymerization quenching Quenching (Methanol Addition) polymerization->quenching precipitation Precipitation (in Non-solvent) quenching->precipitation isolation Polymer Isolation (Filtration/Centrifugation) precipitation->isolation drying Drying (Under Vacuum) isolation->drying characterization Characterization (GPC, NMR) drying->characterization end End characterization->end

Caption: Experimental Workflow for this compound Polymerization.

troubleshooting_tree problem Polymerization Issue? low_yield Low/No Yield problem->low_yield Yes high_pdi High PDI problem->high_pdi Yes insoluble Insoluble Polymer problem->insoluble Yes cause_yield1 Impurities Present? low_yield->cause_yield1 cause_pdi1 Chain Transfer? high_pdi->cause_pdi1 cause_insoluble1 Cross-linking? insoluble->cause_insoluble1 cause_yield2 Reagents Active? cause_yield1->cause_yield2 No solution_yield1 Purify Monomer, Solvent, Initiator cause_yield1->solution_yield1 Yes solution_yield2 Use Fresh Reagents cause_yield2->solution_yield2 No cause_pdi2 Slow Initiation? cause_pdi1->cause_pdi2 No solution_pdi1 Improve Purification, Lower Temperature cause_pdi1->solution_pdi1 Yes solution_pdi2 Select Faster Initiator cause_pdi2->solution_pdi2 Yes solution_insoluble1 Reduce Reaction Time/ Temperature cause_insoluble1->solution_insoluble1 Yes

Caption: Troubleshooting Decision Tree for this compound Polymerization.

References

Troubleshooting D-Galactosan detection in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Galactosan analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in detecting and quantifying this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: this compound is a polysaccharide. Its quantification typically requires initial acid hydrolysis to break it down into its constituent D-galactose monosaccharides. The released D-galactose can then be quantified using several methods:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and direct method for analyzing carbohydrates, including monosaccharides, without the need for derivatization.[1][2] It can separate complex mixtures of carbohydrates and detect them at picomole levels.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for analyzing monosaccharides after derivatization to make them volatile.[4][5] It provides high selectivity and is useful for identifying and quantifying sugars in complex matrices.[5]

  • Enzymatic Assays: These methods use specific enzymes, such as β-Galactose Dehydrogenase, to react with D-galactose.[6] The reaction product is then measured, often via spectrophotometry, to determine the D-galactose concentration.[6]

Q2: What are the main challenges when analyzing this compound in complex biological samples?

A2: The primary challenge is interference from the sample matrix.[7][8] Biological samples contain numerous other molecules like proteins, lipids, and other carbohydrates that can co-elute with the target analyte or suppress instrument signals.[7][9] Other challenges include the potential for incomplete hydrolysis of the polysaccharide, loss of analyte during sample preparation, and the structural diversity of glycans, which can complicate analysis.[8][10]

Q3: Why is sample preparation so critical for this compound analysis?

A3: Proper sample preparation is essential to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical system.[11] Inadequate sample preparation can lead to column clogging in chromatography, ion suppression in mass spectrometry, and inhibition of enzymatic reactions, all of which result in inaccurate quantification.[9][12] Steps like protein precipitation, lipid extraction, and solid-phase extraction (SPE) are often necessary to clean up complex samples before analysis.[9][11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Chromatographic Analysis (HPAEC-PAD & GC-MS)

Problem: Poor Peak Resolution or Tailing in HPAEC-PAD

  • Possible Cause 1: Improper Eluent Preparation.

    • Solution: The use of high-purity reagents is critical for HPAEC-PAD.[12] Always use high-purity sodium acetate (B1210297) and deionized water with a resistivity of 18 MΩ·cm. Manually prepared eluents can be a common source of performance issues.[12] Ensure eluents are filtered through a 0.2 µm filter to remove particulates.[12]

  • Possible Cause 2: Column Contamination or Degradation.

    • Solution: Complex sample matrices can contaminate the column over time. Implement a regular column cleaning and regeneration routine as recommended by the manufacturer.[1] If performance does not improve, the column may need to be replaced.

  • Possible Cause 3: Inappropriate Gradient Program.

    • Solution: Optimize the eluent gradient. For complex mixtures of monosaccharides, a step or linear gradient of sodium acetate in sodium hydroxide (B78521) is often used.[2] Adjusting the gradient slope and duration can improve the separation of closely eluting peaks.[2]

Problem: Low or No Signal in LC-MS or GC-MS

  • Possible Cause 1: Analyte Loss During Sample Preparation.

    • Solution: Glycans and lipids can adsorb to labware. Use low-adsorption polypropylene (B1209903) tubes and pipette tips.[9] During liquid-liquid extractions, amphipathic molecules can get trapped at the phase interface; ensure you collect the entire correct phase for analysis.[9] When using Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to displace the analyte from the sorbent.[9]

  • Possible Cause 2: Inefficient Derivatization (for GC-MS).

    • Solution: Samples for GC analysis must be made volatile through derivatization.[11] Ensure derivatization reagents are fresh and the reaction is carried out under optimal conditions (temperature and time). Incomplete reactions will lead to a poor signal.

  • Possible Cause 3: Matrix Effects (Ion Suppression in MS).

    • Solution: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, reducing its signal.[9] Improve sample cleanup using techniques like SPE. You can diagnose matrix effects by comparing the signal of a standard in a pure solvent versus a standard spiked into an extracted blank matrix.[9]

Guide 2: Enzymatic Assays

Problem: Inconsistent or Non-Reproducible Results

  • Possible Cause 1: pH and Temperature Fluctuations.

    • Solution: Enzyme activity is highly dependent on pH and temperature. Ensure that all buffers are correctly prepared and that the pH is verified.[13][14] Use a temperature-controlled incubator or water bath for the reaction, as even small fluctuations can alter enzyme kinetics.[15] For example, acid β-galactosidase activity is typically measured at pH 4.5 and 37°C.[15]

  • Possible Cause 2: Presence of Enzyme Inhibitors in the Sample.

    • Solution: Complex mixtures may contain endogenous inhibitors. Diluting the sample can sometimes mitigate this effect. If inhibition is suspected, perform a spike-and-recovery experiment by adding a known amount of D-galactose to the sample matrix to see if the recovery is within an acceptable range.

Problem: High Background Signal or False Positives in Colorimetric/Fluorometric Assays

  • Possible Cause 1: Interfering Substances.

    • Solution: Some molecules in the sample can react with the detection reagents, causing a false positive signal. For example, in assays using the ABTS reagent for galactose oxidase activity, compounds like free radical scavengers or certain phenols can quench the signal or form colored adducts, leading to inaccurate measurements.[16][17] If interference is suspected, consider a different assay or improve the sample cleanup procedure to remove the interfering compounds.

  • Possible Cause 2: Substrate Instability.

    • Solution: Some synthetic substrates, particularly fluorogenic ones, can be unstable and hydrolyze spontaneously, leading to high background. Prepare substrate solutions fresh and store them protected from light as recommended by the manufacturer.

Experimental Protocols
Protocol 1: Acid Hydrolysis of this compound

This protocol describes the hydrolysis of a polysaccharide to its constituent monosaccharides for subsequent analysis.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the dried, complex sample into a pressure-resistant glass tube.

  • Acid Addition: Add 10 mL of 2 M Trifluoroacetic Acid (TFA) to the tube.[6]

  • Hydrolysis: Securely cap the tube and incubate at 121°C in a heating block or oven for 1 hour.[6]

  • Neutralization: Cool the sample to room temperature. Neutralize the acid by carefully adding a base such as NaOH until the pH is neutral (pH ~7.0).

  • Final Preparation: Bring the sample to a known final volume with deionized water. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before analysis by chromatography or enzymatic assay.[6]

Protocol 2: HPAEC-PAD Analysis of Monosaccharides

This protocol provides a general workflow for quantifying D-galactose post-hydrolysis.

  • HPLC System: Use an HPLC system specifically designed for carbohydrate analysis, equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Column: A carbohydrate analysis column, such as a Thermo Scientific™ Dionex™ CarboPac™ series column.

  • Mobile Phase:

    • Eluent A: Deionized Water (18 MΩ·cm resistivity)

    • Eluent B: 200 mM Sodium Hydroxide (NaOH)

    • Eluent C: 1 M Sodium Acetate (NaOAc)

  • Chromatographic Conditions:

    • Flow Rate: 0.7 - 1.0 mL/min.[2]

    • Column Temperature: 30°C.

    • Injection Volume: 10-25 µL.

    • Gradient: Develop a gradient program to separate the target monosaccharides. A typical program might start with an isocratic elution of NaOH for several minutes to elute neutral sugars, followed by a gradient of NaOAc to elute more retained components.[2] A column clean-up step with a high concentration of NaOH and NaOAc is recommended between runs.[2]

  • Quantification: Prepare standard solutions of D-galactose at various concentrations to generate a calibration curve by plotting peak area against concentration. Quantify D-galactose in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Typical HPAEC-PAD Conditions for Monosaccharide Analysis

ParameterSettingReference
Column Anion-exchange (e.g., CarboPac™ PA20)[1]
Mobile Phase NaOH with a NaOAc gradient[2]
NaOH Concentration 10-100 mM[2]
NaOAc Gradient 0 - 450 mM[2]
Flow Rate 0.7 - 0.8 mL/min[2]
Column Temperature 30°CN/A
Detection Pulsed Amperometry (PAD)[2][3]
Analyte Level Pico- to Femtomole[2][3]

Table 2: Enzymatic Assay Parameters for D-Galactose Quantification

ParameterConditionReference
Enzyme β-Galactose Dehydrogenase[6]
Substrate D-Galactose (from hydrolyzed sample)[6]
Co-factor NAD+[6]
Buffer Glycine Buffer (1 M)[6]
pH 8.6[6]
Temperature 40°C[6]
Incubation Time 15 minutes[6]
Detection Wavelength 340 nm (for NADH formation)[6]

Visualizations

Workflow_DGalactosan_Analysis cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analytical Detection cluster_data Phase 3: Data Processing Sample Complex Sample (e.g., Biological Matrix) Homogenize Homogenization Sample->Homogenize Hydrolysis Acid Hydrolysis (TFA) Breakdown to Monomers Homogenize->Hydrolysis Cleanup Sample Cleanup (SPE, LLE, or Filtration) Hydrolysis->Cleanup Method Choose Method Cleanup->Method HPAEC HPAEC-PAD Method->HPAEC GCMS Derivatization & GC-MS Method->GCMS Enzyme Enzymatic Assay Method->Enzyme Quantify Quantification (Peak Area / Absorbance) HPAEC->Quantify GCMS->Quantify Enzyme->Quantify Calibrate Calibration Curve (Known Standards) Calibrate->Quantify Result Final Concentration Quantify->Result

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Low_Signal Start Start: Low or No Analyte Signal Check_Prep Sample Prep Issue? Start->Check_Prep Check_Instrument Instrument Issue? Check_Prep->Check_Instrument No Sol_Prep Review Prep Protocol: - Use low-adsorption labware - Optimize SPE/LLE steps - Verify hydrolysis efficiency Check_Prep->Sol_Prep Yes Check_Matrix Matrix Effects? Check_Instrument->Check_Matrix No Sol_Instrument Verify Instrument Settings: - Check detector sensitivity - Confirm column integrity - Ensure correct MS parameters Check_Instrument->Sol_Instrument Yes Sol_Matrix Address Ion Suppression: - Improve sample cleanup - Dilute sample - Use internal standard Check_Matrix->Sol_Matrix Yes End Problem Resolved Check_Matrix->End No/Resolved Sol_Prep->End Sol_Instrument->End Sol_Matrix->End

Caption: Troubleshooting decision tree for low analyte signal.

Interference_Sources cluster_interferences Potential Interferences Complex_Sample Complex Biological Sample Proteins Proteins & Peptides Lipids Lipids & Fats Other_Sugars Other Mono/Oligosaccharides Salts High Salt Concentration Pigments Endogenous Pigments Detection This compound Detection Proteins->Detection Enzyme inhibition Column fouling Lipids->Detection Ion suppression (MS) Phase separation issues Other_Sugars->Detection Co-elution in LC Cross-reactivity in assays Salts->Detection Alters enzyme activity PAD background noise Pigments->Detection Interference in colorimetric assays

Caption: Potential sources of interference in complex mixtures.

References

Technical Support Center: D-Galactosan Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of D-Galactosan (also known as 1,6-Anhydro-β-D-galactopyranose) in aqueous solutions. Due to limited publicly available stability data specific to this compound, this guide leverages established principles from the chemistry of anhydro sugars and related compounds to address potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a monosaccharide derivative, specifically an anhydro sugar of galactose. Its stability in aqueous solutions is a critical factor in experimental design and interpretation, as degradation can lead to the formation of galactose and other byproducts. This can impact the concentration of the active compound, introduce impurities, and potentially affect experimental outcomes. Anhydro sugars are known to be susceptible to hydrolysis, particularly under acidic conditions.

Q2: What are the primary factors influencing the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: Anhydro sugars are generally more stable in neutral to slightly alkaline conditions and are prone to acid-catalyzed hydrolysis.[1]

  • Temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis and thermal degradation.

  • Buffer Species: The composition of the buffer can potentially influence the degradation rate.

  • Presence of Catalysts: Acids are potent catalysts for the hydrolysis of the anhydro ring.

Q3: What is the expected degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in an aqueous solution, particularly under acidic conditions, is the hydrolysis of the 1,6-anhydro bridge to yield D-galactose. This process is catalyzed by protons (H+). At elevated temperatures, further degradation of the resulting galactose may occur.

D_Galactosan This compound (1,6-Anhydro-β-D-galactopyranose) Transition_State Protonated Intermediate D_Galactosan->Transition_State H+ (Acid Catalyst) D_Galactose D-Galactose Transition_State->D_Galactose H2O (Hydrolysis) Degradation_Products Further Degradation Products D_Galactose->Degradation_Products High Temperature

Caption: this compound acid-catalyzed hydrolysis pathway.

Q4: What are the recommended storage conditions for this compound solutions?

For optimal stability, this compound aqueous solutions should be:

  • pH: Maintained in a neutral to slightly alkaline pH range (pH 7-8).

  • Temperature: Stored at low temperatures (2-8°C for short-term and frozen at -20°C or below for long-term). Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

  • Protection from Light: Stored in amber vials or protected from light to prevent potential photodegradation, a general precaution for many organic molecules.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results over time. This compound in your working solution may be degrading.1. Verify Solution Age and Storage: Prepare fresh working solutions daily. Ensure stock solutions are stored properly (frozen, protected from light).2. Monitor pH: Check the pH of your experimental buffer. Acidic conditions will accelerate hydrolysis.3. Analyze for Degradation: Use an analytical method like HPLC to check for the presence of D-galactose, the primary degradation product.
Observed biological activity is lower than expected. The actual concentration of this compound may be lower than calculated due to degradation.1. Quantify this compound Concentration: Before each experiment, verify the concentration of your this compound solution using a validated analytical method (e.g., HPLC with a suitable detector).2. Prepare Fresh Solutions: Always use freshly prepared solutions from a solid or a recently thawed stock.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). These peaks could correspond to degradation products of this compound.1. Identify Degradation Products: Use mass spectrometry (LC-MS or GC-MS) to identify the unexpected peaks. Compare the retention time with a D-galactose standard.2. Optimize Solution Conditions: If degradation is confirmed, adjust the pH and temperature of your solution preparation and storage to minimize degradation.
Precipitation observed in the solution upon storage. This could be due to changes in solubility with temperature or potential polymerization/aggregation of degradation products.1. Check Solubility Limits: Ensure the concentration of this compound is within its solubility limit at the storage temperature.2. Filter the Solution: Before use, filter the solution through a 0.22 µm filter to remove any precipitate. However, this does not solve the underlying stability issue. Address the storage conditions as a priority.

Quantitative Data on Anhydro Sugar Stability

Table 1: Effect of Temperature and Sulfuric Acid Concentration on Levoglucosan (B13493) Hydrolysis

Temperature (°C)Sulfuric Acid (mM)Reaction Time (h)Levoglucosan Conversion (%)Glucose Yield (%)
95501~15~5
951501~40~15
115501~55~25
1151501~80~60
115150397106

Data adapted from studies on levoglucosan hydrolysis and should be considered as an estimation for this compound behavior.[2]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Aqueous Solutions

This protocol outlines the recommended procedure for preparing and storing this compound solutions to minimize degradation.

start Start weigh Weigh this compound start->weigh dissolve Dissolve in sterile, neutral to slightly alkaline buffer (pH 7-8) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex filter Sterile filter (0.22 µm) vortex->filter aliquot Aliquot into single-use, light-protected tubes filter->aliquot store_short Store at 2-8°C for short-term use (<24h) aliquot->store_short store_long Store at -20°C or below for long-term use aliquot->store_long end End store_short->end store_long->end

Caption: Workflow for preparing stable this compound solutions.

Materials:

  • This compound solid

  • Sterile, aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Sterile, light-protected storage tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container.

  • Dissolution: Add the desired volume of sterile, neutral to slightly alkaline buffer to the this compound.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting: Dispense the solution into single-use, light-protected tubes.

  • Storage:

    • For short-term use (within 24 hours), store the aliquots at 2-8°C.

    • For long-term storage, freeze the aliquots at -20°C or below.

Protocol 2: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the degradation of this compound to D-galactose in aqueous solutions.

start Start prep_sample Prepare this compound solution in aqueous buffer start->prep_sample incubate Incubate under desired conditions (pH, temp) prep_sample->incubate take_aliquots Take aliquots at different time points incubate->take_aliquots hplc_analysis Analyze aliquots by HPLC take_aliquots->hplc_analysis quantify Quantify this compound and D-Galactose peaks hplc_analysis->quantify plot Plot concentration vs. time quantify->plot end End plot->end

Caption: Experimental workflow for HPLC stability monitoring.

Materials and Equipment:

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Carbohydrate analysis column (e.g., Aminex HPX-87 series)

  • This compound and D-galactose standards

  • Aqueous mobile phase (e.g., ultrapure water)

  • Incubator or water bath

  • pH meter

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of both this compound and D-galactose of known concentrations in the same buffer as your sample.

  • Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

  • Incubation: Incubate the this compound solution under the desired experimental conditions (e.g., specific pH and temperature).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. If the reaction is ongoing, it may need to be quenched (e.g., by neutralization if under acidic conditions).

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Inject the standards to generate a calibration curve for both this compound and D-galactose.

    • Inject the aliquots from the stability study.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and D-galactose in the chromatograms.

    • Use the calibration curves to determine the concentration of each compound in the aliquots at each time point.

    • Plot the concentration of this compound versus time to determine its degradation rate. The appearance and increase in the D-galactose peak will confirm hydrolysis.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should validate all procedures and recommendations for their specific experimental setup and conditions.

References

Preventing degradation of D-Galactosan during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of D-Galactosan during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during analysis?

A1: The primary cause of this compound degradation is hydrolysis of the glycosidic bonds, breaking the polysaccharide into its constituent D-galactose monosaccharides. This can be triggered by:

  • Acidic Conditions: Strong acids used during sample hydrolysis to break down the polymer for monomer analysis can cause degradation of the released D-galactose if the conditions (temperature, time) are not carefully controlled.

  • High Temperatures: Elevated temperatures, especially during sample preparation steps like acid hydrolysis and autoclaving, can significantly accelerate degradation.[1] Galactose solutions in water and phosphate (B84403) buffer show less than 5% degradation upon autoclaving, but in acetate (B1210297) buffers, the loss can be as high as 21%.[1]

  • Enzymatic Contamination: If the sample is contaminated with galactosidases, these enzymes can break down the this compound.

  • Extreme pH: D-galactose is most stable in a slightly acidic to neutral pH range (around pH 4-7).[2] Both strongly acidic and alkaline conditions can promote degradation.

Q2: My this compound/D-galactose results are inconsistent. What are the potential sources of error?

A2: Inconsistent results can stem from several factors:

  • Incomplete Hydrolysis: If you are analyzing this compound by quantifying its galactose monomers, incomplete hydrolysis will lead to an underestimation of the total this compound content.

  • Degradation During Sample Preparation: As mentioned in Q1, excessive heat or improper pH during extraction and hydrolysis can lead to loss of analyte.

  • Matrix Interferences: Components in the sample matrix can co-elute with D-galactose in HPLC analysis, leading to inaccurate quantification.[3]

  • Improper Storage: Samples should be stored at low temperatures (e.g., 4°C or frozen) to minimize enzymatic and chemical degradation over time. The estimated room temperature shelf-life of galactose in sterile water for injection is about four and a half months.[1]

Q3: What is the optimal pH for storing D-galactose solutions?

A3: Based on stability studies, D-galactose solutions are most stable at a pH of around 4.[4] It is recommended to store solutions in a buffered or pH-adjusted environment to maintain stability. A useful pH range for D-(+)-Galactose solutions is generally considered to be 5.0-7.0 at 25°C.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound, particularly after acid hydrolysis and during HPLC-RID (Refractive Index Detection) analysis.

Issue 1: Low or No Peak for D-galactose
  • Possible Cause 1: Analyte Degradation

    • Troubleshooting Step: Review your sample preparation protocol.

      • Hydrolysis Conditions: Were the acid concentration, temperature, and incubation time appropriate? Overly harsh conditions can lead to the degradation of the released D-galactose.

      • Temperature Exposure: Minimize the time samples are exposed to high temperatures. Avoid repeated freeze-thaw cycles.

      • pH of Final Solution: Ensure the pH of the sample injected into the HPLC is within a stable range for D-galactose (ideally slightly acidic to neutral).

  • Possible Cause 2: Incomplete Hydrolysis

    • Troubleshooting Step: Optimize the hydrolysis step. You may need to increase the acid concentration, temperature, or time. A systematic optimization (e.g., a time-course experiment) can help determine the point of maximum galactose release before degradation becomes significant.

  • Possible Cause 3: HPLC System Issue

    • Troubleshooting Step: Check the HPLC system's performance with a known standard of D-galactose. This will help you determine if the issue is with your sample or the instrument. Ensure the mobile phase is correctly prepared and degassed, and that the RI detector is properly warmed up and stabilized.

Issue 2: Tailing or Broad D-galactose Peaks in HPLC
  • Possible Cause 1: Column Contamination or Degradation

    • Troubleshooting Step: Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, consider replacing the guard column or the analytical column.

  • Possible Cause 2: Inappropriate Mobile Phase

    • Troubleshooting Step: Ensure the mobile phase is at the correct pH and composition. For carbohydrate analysis on amino columns, the mobile phase is often a mixture of acetonitrile (B52724) and water. The aqueous component can slowly hydrolyze the stationary phase, so it's good practice to store the column in acetonitrile when not in use for extended periods.

  • Possible Cause 3: Sample Overload

    • Troubleshooting Step: Dilute your sample and re-inject. Overloading the column is a common cause of peak distortion.

Issue 3: Shifting Retention Times for D-galactose
  • Possible Cause 1: Unstable Column Temperature

    • Troubleshooting Step: Use a column oven to maintain a consistent temperature. Even small fluctuations in ambient temperature can affect the retention times of sugars on some columns.

  • Possible Cause 2: Inconsistent Mobile Phase Composition

    • Troubleshooting Step: If using a gradient or preparing the mobile phase online, ensure the pump is functioning correctly. Pre-mixing the mobile phase manually can help ensure consistency.[5]

  • Possible Cause 3: Column Equilibration

    • Troubleshooting Step: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take a significant amount of time, especially for new columns or after changing the mobile phase.

Experimental Protocols & Data

Acid Hydrolysis of this compound for HPLC Analysis

This protocol is a general guideline for the acid hydrolysis of a this compound-containing sample prior to HPLC analysis.

  • Sample Preparation: Weigh approximately 10-20 mg of the dried sample into a screw-cap hydrolysis tube.

  • Primary Hydrolysis: Add 1 mL of 72% (w/w) sulfuric acid. Incubate at room temperature for 1 hour with occasional vortexing.

  • Secondary Hydrolysis: Dilute the acid to 4% by adding 28 mL of deionized water.

  • Heating: Tightly cap the tube and heat at 100-121°C for 1-2 hours.

  • Neutralization: Cool the sample to room temperature. Neutralize the solution by adding calcium carbonate or barium carbonate until the pH is between 5.0 and 7.0.

  • Clarification: Centrifuge the sample to pellet the precipitate (calcium sulfate (B86663) or barium sulfate).

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Data: Stability of D-galactose

The following table summarizes the stability of D-galactose under various conditions, highlighting the impact of temperature and buffering agents.

Concentration (w/v)Solvent/BufferTemperatureDurationDegradation (%)Reference
5-30%Sterile WaterAutoclave (121°C)30 min< 5%[1]
5-30%Phosphate BufferAutoclave (121°C)30 min< 5%[1]
30%Acetate BufferAutoclave (121°C)30 minup to 21%[1]
5-30%Sterile Water65°C6 weeksIncreased with concentration and time[1]
5-30%Acetate/Phosphate Buffer65°C6 weeksIncreased with concentration and time[1]

Visualizations

Logical Workflow for Troubleshooting this compound Analysis

troubleshooting_workflow start Problem Encountered (e.g., No/Low Peak, Bad Shape, Shifting RT) check_sample Step 1: Verify Sample Integrity - Proper Storage? - Degradation during prep? start->check_sample check_hplc Step 2: Check HPLC System - Run Galactose Standard check_sample->check_hplc Uncertain sample_issue Issue is Sample-Related check_sample->sample_issue Standard OK check_hplc->sample_issue Standard OK hplc_issue Issue is HPLC-Related check_hplc->hplc_issue Standard Fails optimize_hydrolysis Optimize Hydrolysis (Time, Temp, Acid Conc.) sample_issue->optimize_hydrolysis review_prep Review Sample Prep (pH, Temp Exposure) sample_issue->review_prep troubleshoot_hplc Troubleshoot HPLC (Column, Mobile Phase, Temp, Detector) hplc_issue->troubleshoot_hplc resolved Problem Resolved optimize_hydrolysis->resolved review_prep->resolved troubleshoot_hplc->resolved

Caption: Troubleshooting workflow for this compound analysis.

Experimental Workflow for this compound Quantification

experimental_workflow sample This compound Sample hydrolysis Acid Hydrolysis (e.g., H2SO4, heat) sample->hydrolysis Degradation Risk: High Temperature neutralize Neutralization (e.g., CaCO3) hydrolysis->neutralize Degradation Risk: Extreme pH filter Filtration (0.45 µm) neutralize->filter hplc HPLC-RID Analysis filter->hplc quantify Quantification (vs. D-galactose standard) hplc->quantify result This compound Content quantify->result

Caption: Experimental workflow for this compound quantification.

References

Enhancing the resolution of D-Galactosan in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Galactosan Chromatography

Welcome to the technical support center for chromatographic analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic separations involving this compound and related monosaccharides.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of this compound?

Poor resolution in the analysis of this compound, often co-eluting with other isomers like D-Glucose and D-Mannose, is a frequent challenge.[1] The primary causes stem from the high polarity and structural similarity of these monosaccharides. Key factors include:

  • Inappropriate Column Chemistry: Using a standard reversed-phase column (like C18) is often ineffective for highly polar molecules like this compound, which results in poor retention and co-elution.

  • Suboptimal Mobile Phase: The composition of the mobile phase, including the organic solvent ratio, buffer concentration, and pH, is critical for achieving selectivity.[2]

  • Anomer Separation: In solution, this compound can exist as different anomers (α and β forms). If the interconversion between these forms is slow on the chromatographic timescale, it can lead to broadened or split peaks, which compromises resolution.[3]

  • System Issues: Excessive extra-column volume (e.g., long tubing) can cause band broadening, which deteriorates resolution.[3][4]

Q2: My this compound peak is tailing. What are the causes and how can I fix it?

Peak tailing for polar analytes like this compound is a common issue, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC).[3] It can lead to inaccurate integration and reduced resolution.

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites on the stationary phase (e.g., residual silanols on silica-based columns) are a primary cause.[3]

  • Mobile Phase Effects: Insufficient buffer concentration may not effectively mask active sites on the column.[5] An inappropriate mobile phase pH can also increase these secondary interactions.[6]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[3]

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger (e.g., higher water content in HILIC) than the mobile phase can cause severe peak distortion.[7]

The following workflow provides a systematic approach to diagnosing and resolving peak tailing.

G start Peak Tailing Observed for this compound check_solvent Is Injection Solvent Stronger than Mobile Phase? start->check_solvent fix_solvent Remedy: Match Injection Solvent to Initial Mobile Phase check_solvent->fix_solvent Yes check_overload Is Sample Concentration Too High? check_solvent->check_overload No fix_solvent->check_overload fix_overload Remedy: Reduce Injection Volume or Dilute Sample check_overload->fix_overload Yes check_buffer Is Buffer Concentration Adequate (e.g., >10 mM)? check_overload->check_buffer No fix_overload->check_buffer fix_buffer Remedy: Increase Buffer Concentration (e.g., 10-20 mM) check_buffer->fix_buffer No check_temp Is Column Temperature Optimized? check_buffer->check_temp Yes fix_buffer->check_temp fix_temp Remedy: Increase Temperature Slightly (e.g., 35-50°C) to Collapse Anomers check_temp->fix_temp No end_node Peak Shape Improved check_temp->end_node Yes fix_temp->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

Q3: Which chromatographic mode and column type are best for this compound resolution?

For separating highly polar compounds like this compound and its isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective mode.[8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile).

  • Recommended Column Types:

    • Amide Phases: These are robust and provide excellent selectivity for carbohydrates.

    • Amino Phases: Can be effective, but this compound, as a reducing sugar, may react with the primary amine groups to form a Schiff base, leading to peak tailing and loss of resolution.[3]

    • Diol Phases: Offer alternative selectivity and are a good option for polar analytes.

    • Specialized Sugar Columns: Several manufacturers offer columns specifically designed for carbohydrate analysis, which often provide the best performance.[1]

Ion-exchange chromatography can also be used, particularly with a strong anion exchange column like a CarboPac™ PA1, and is often coupled with Pulsed Amperometric Detection (PAD).[9]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Retention Times

A drift in retention time can compromise the reliability of your analysis. This is often observed when using alkaline mobile phases (e.g., NaOH) which can absorb atmospheric CO₂, altering the mobile phase pH and strength.[9]

Potential Cause Recommended Solution
Mobile Phase Contamination (CO₂ absorption) Sparge the mobile phase with an inert gas like helium or nitrogen.[9] Keep mobile phase bottles capped.
Insufficient Column Equilibration Ensure the column is fully equilibrated before starting the analytical run. HILIC columns may require longer equilibration times (30+ minutes) than reversed-phase columns.[3]
Fluctuating Column Temperature Use a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can affect retention.[10]
Pump Malfunction or Leaks Check for leaks in the system. Purge the pump to remove air bubbles and ensure the check valves are clean and functioning correctly.[4]
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Low sensitivity can prevent the accurate quantification of this compound, especially at low concentrations. Improving the signal-to-noise ratio is key.[11][12]

Parameter Optimization Strategy
Detector Choice For carbohydrates lacking a UV chromophore, Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors are common.[1] For higher sensitivity, consider Pulsed Amperometric Detection (PAD) or derivatization followed by fluorescence or UV detection. Mass Spectrometry (MS) offers high sensitivity and selectivity.
Mobile Phase for MS When using MS, opt for volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to reduce baseline noise and improve ionization.[6]
Peak Shape Improve peak efficiency to get sharper, taller peaks. This can be achieved by optimizing the mobile phase, flow rate, and temperature, and reducing extra-column volume.[12]
Sample Preparation Use solid-phase extraction (SPE) to clean up complex samples and concentrate the analyte, which can significantly reduce matrix effects and boost the signal.[11]

Experimental Protocols

Protocol 1: General HILIC Method for this compound Resolution

This protocol provides a starting point for developing a HILIC method for separating this compound from other monosaccharides.

  • Column: Amide-based HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 75:25 Acetonitrile:Water (to match initial conditions).

  • Gradient Program:

    • Start at 85% B.

    • Linear gradient to 70% B over 10 minutes.

    • Hold at 70% B for 2 minutes.

    • Return to 85% B in 1 minute.

    • Equilibrate at 85% B for 7 minutes before the next injection.

  • Detection: ELSD or Mass Spectrometry.

Protocol 2: Column Regeneration for Anion-Exchange Columns

If you are using a column like the CarboPac PA1 for sugar analysis and observe deteriorating performance (e.g., shorter retention times, broader peaks), a regeneration step may be necessary.[9]

  • Column Wash (Acid): Wash the column with 1 M HCl at the recommended flow rate for your column for at least 30 minutes to remove carbonate buildup.

  • Rinse: Rinse the column thoroughly with HPLC-grade water until the eluent is neutral.

  • Column Wash (Base): Wash the column with 200 mM NaOH for 30 minutes to re-equilibrate it for analysis.

  • Final Equilibration: Equilibrate the column with your initial mobile phase (e.g., 20 mM NaOH) until the baseline is stable.

Method Development and Optimization Workflow

Optimizing a chromatographic method requires a logical approach. The following diagram illustrates the key parameters that influence resolution and a recommended workflow for method development.

G cluster_0 Method Development Workflow start Define Separation Goal: Resolve this compound from Isomers select_column 1. Select Column (HILIC Amide or Specialized Sugar Phase) start->select_column scout_gradient 2. Perform Scouting Gradient (e.g., 90-60% ACN over 15 min) select_column->scout_gradient eval_scout Evaluate Results: Assess Retention & Initial Separation scout_gradient->eval_scout eval_scout->select_column No Retention optimize_gradient 3. Optimize Gradient Slope & Time eval_scout->optimize_gradient Initial Separation Achieved optimize_params 4. Fine-Tune Parameters (Temp, Flow Rate, pH) optimize_gradient->optimize_params validate 5. Validate Method (Robustness, Reproducibility) optimize_params->validate

Caption: A stepwise workflow for developing a robust HPLC method.

References

D-Galactosan solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of D-Galactosan (also known as 1,6-Anhydro-β-D-galactopyranose).

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered when dissolving this compound.

Issue 1: this compound is not dissolving or is dissolving very slowly in water.

  • Question: My this compound is not dissolving well in water at room temperature. What steps can I take?

  • Answer: Slow dissolution in water can be addressed by a few simple techniques. Firstly, ensure the water is purified (e.g., deionized or distilled) to avoid impurities that might affect solubility. Secondly, gentle heating and agitation can significantly improve the rate of dissolution. Try heating the solution to 40-50°C while stirring. For a more detailed procedure, refer to the "Standard Protocol for Dissolving this compound in Aqueous Solutions" below.

Issue 2: Precipitate forms after the this compound solution cools down.

  • Question: I was able to dissolve this compound with heating, but a precipitate formed when the solution cooled. How can I prevent this?

  • Answer: This indicates that you may have created a supersaturated solution. To maintain a stable solution at a lower temperature, you will need to either increase the volume of the solvent to create a less concentrated solution or keep the solution at a slightly elevated temperature if your experimental conditions allow. It is also possible that the pH of your solution has shifted, affecting solubility. Verifying and adjusting the pH to neutral (around 7.0) might help.

Issue 3: Difficulty dissolving this compound in organic solvents.

  • Question: I am having trouble dissolving this compound in an organic solvent for my reaction. What are my options?

  • Answer: this compound has varying solubility in organic solvents. Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are generally good choices. If you are still facing issues, consider using a co-solvent system. For example, a mixture of water or a buffer with a miscible organic solvent can enhance solubility. When preparing a stock solution in an organic solvent, it is recommended to do so at a higher concentration and then dilute it into the aqueous buffer of your experiment, ensuring the final concentration of the organic solvent is low enough not to interfere with your downstream applications.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white crystalline solid that is soluble in water, Dimethyl sulfoxide (DMSO), and Methanol (MeOH).[2] Specific quantitative solubility data is available for several common solvents.

Q2: In which solvents is this compound most soluble?

A2: Based on available data, this compound exhibits good solubility in Dimethylformamide (DMF) at approximately 20 mg/mL. It is also soluble in Dimethyl sulfoxide (DMSO), Ethanol, and Phosphate-Buffered Saline (PBS) at pH 7.2, all at approximately 10 mg/mL.[3] For a related compound, 1,6-Anhydro-b-D-glucose, the solubility in water is reported to be 50 mg/mL, suggesting this compound is also likely highly soluble in water.

Q3: How does temperature affect the solubility of this compound?

A3: Generally, the solubility of solid solutes like this compound in liquid solvents increases with temperature. If you are experiencing difficulty dissolving it at room temperature, gentle heating can be an effective method to increase both the rate of dissolution and the amount that can be dissolved. However, be mindful of potential degradation at high temperatures over extended periods. For the related sugar D-galactose, degradation increases with higher temperatures.[4]

Q4: Does pH influence the solubility of this compound?

A4: While this compound itself is a neutral molecule, extreme pH values can potentially lead to its degradation over time, which might be mistaken for a solubility issue. For solutions, it is generally recommended to maintain a pH close to neutral (pH 7.2 in PBS is a good reference) for optimal stability.[3] Studies on the related sugar D-galactose show that its stability is influenced by pH, with degradation increasing in buffered solutions compared to pure water, especially with heating.[4]

Q5: How should I store this compound solutions?

A5: For short-term use, aqueous solutions of this compound can be stored at 2-8°C. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or below to prevent microbial growth and potential degradation. For D-galactose solutions, it is not recommended to store aqueous solutions for more than one day.[1]

Q6: Can I autoclave this compound solutions?

A6: While autoclaving is a common sterilization method, it may not be suitable for this compound solutions, especially if they are in a buffered solution. Studies on D-galactose have shown significant degradation upon autoclaving in acetate (B1210297) buffers.[4] If sterilization is required, sterile filtration using a 0.22 µm filter is a safer alternative.

Data Presentation

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventChemical FormulaSolubility (mg/mL)
Dimethylformamide (DMF)C₃H₇NO~20[3]
Dimethyl sulfoxide (DMSO)C₂H₆OS~10[3]
EthanolC₂H₅OH~10[3]
Phosphate-Buffered Saline (PBS, pH 7.2)-~10[3]
WaterH₂OSoluble (Specific quantitative data not available, but a related compound has a solubility of 50 mg/mL)[2]
Methanol (MeOH)CH₃OHSoluble (Specific quantitative data not available)[2]

Experimental Protocols

Standard Protocol for Dissolving this compound in Aqueous Solutions

  • Materials:

    • This compound powder

    • High-purity water (e.g., distilled, deionized) or desired aqueous buffer

    • Sterile container (e.g., beaker, flask)

    • Magnetic stirrer and stir bar

    • Hot plate (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Measure the required volume of the aqueous solvent.

    • Add the solvent to the sterile container with a magnetic stir bar.

    • Place the container on a magnetic stirrer and begin stirring.

    • Slowly add the this compound powder to the vortex of the stirring solvent.

    • If the this compound does not dissolve completely at room temperature, gently heat the solution to 40-50°C while continuing to stir.

    • Continue stirring until all the solid has dissolved and the solution is clear.

    • Allow the solution to cool to room temperature before use, unless a higher temperature is required for the experiment.

    • If sterilization is needed, use a 0.22 µm syringe filter.

Protocol for Preparing a Concentrated Stock Solution in an Organic Solvent

  • Materials:

    • This compound powder

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Vial or tube with a secure cap

    • Vortex mixer or sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder into the vial.

    • Add the appropriate volume of the organic solvent to achieve the desired concentration (e.g., for a 20 mg/mL stock in DMF, add 1 mL of DMF to 20 mg of this compound).

    • Securely cap the vial.

    • Vortex the mixture vigorously. If dissolution is slow, brief sonication in a water bath can be applied.

    • Ensure the solution is clear before use.

    • Store the stock solution at an appropriate temperature (typically -20°C for long-term storage).

Mandatory Visualizations

D_Galactosan_Solubility_Troubleshooting cluster_start Start cluster_solvent Solvent Selection cluster_dissolution Dissolution Process cluster_troubleshooting Troubleshooting cluster_end End Start This compound Powder Solvent Select Solvent (Water, Buffer, Organic) Start->Solvent Dissolve Add this compound to Solvent & Stir at Room Temperature Solvent->Dissolve Check_Solubility Is it fully dissolved? Dissolve->Check_Solubility Heat Gently Heat (40-50°C) & Continue Stirring Check_Solubility->Heat No Solution_Ready Solution Ready for Use Check_Solubility->Solution_Ready Yes Check_Again Is it dissolved now? Heat->Check_Again Increase_Solvent Increase Solvent Volume or Use Co-solvent Check_Again->Increase_Solvent No Check_Again->Solution_Ready Yes Increase_Solvent->Dissolve

Caption: Troubleshooting workflow for dissolving this compound.

Signaling_Pathway_Placeholder cluster_protocol Experimental Workflow: Stock Solution Preparation Start Weigh this compound Add_Solvent Add Organic Solvent (e.g., DMF, DMSO) Start->Add_Solvent Dissolve Vortex / Sonicate Add_Solvent->Dissolve Check_Clarity Is Solution Clear? Dissolve->Check_Clarity Check_Clarity->Dissolve No, continue mixing Store Store at -20°C Check_Clarity->Store Yes Use Dilute for Experiment Store->Use

Caption: Workflow for preparing a this compound stock solution.

References

Validation & Comparative

A Comparative Guide to the Quantification of D-Galactosan for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of current analytical methodologies for the precise and accurate quantification of D-Galactosan (1,6-anhydro-β-D-galactopyranose), a key compound in various biomedical and chemical research areas.

This guide provides a comprehensive comparison of the leading analytical techniques for the quantification of this compound. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure data accuracy and reliability. This document focuses on two prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Method Comparison at a Glance

The choice between GC-MS and HPAEC-PAD for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. While GC-MS offers high sensitivity and specificity, it requires a derivatization step to make the analyte volatile. HPAEC-PAD, on the other hand, allows for the direct analysis of underivatized carbohydrates with high resolution.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle Separation of volatile derivatives based on their mass-to-charge ratio.Separation of anionic carbohydrates at high pH followed by electrochemical detection.
Derivatization Required (e.g., Trimethylsilylation)Not required
Limit of Detection (LOD) 0.105 ng/m³ (for atmospheric aerosol samples)[1]Typically in the range of a few micrograms to low picomoles for common monosaccharides.[2]
Lower Limit of Quantification (LLOQ) 1.05 ng/m³ (for atmospheric aerosol samples)[1]Not explicitly found for this compound, but for related compounds (chitooligosaccharides) ranges from 0.009 to 0.054 mg/L.[3]
Accuracy (Recovery) ~70% (for galactosan from spiked filters)[1]For related compounds (chitooligosaccharides), recoveries range from 91.2% to 103.9%.[3]
Precision (Repeatability) Within 15% for low, mid, and high concentrations.[1]For related compounds (chitooligosaccharides), RSDs for peak areas were 0.9–4.7%.[3]
Linearity Good linearity with correlation coefficients >0.998.[4]For related compounds (chitooligosaccharides), R² values were between 0.9979–0.9995 over a range of 0.2 to 10 mg/L.[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves the extraction of this compound from the sample matrix, followed by derivatization to increase its volatility for GC-MS analysis.

1. Sample Preparation and Extraction:

  • For solid samples, such as atmospheric aerosol filters, an optimized low-volume methanol (B129727) extraction is employed.[1]

  • An external recovery standard, such as 1,2,3-trihydroxyhexane, can be used.[5]

  • For liquid samples, a direct derivatization or a liquid-liquid extraction may be applicable.

2. Derivatization (Trimethylsilylation):

  • The extracted sample is dried completely.

  • A trimethylsilylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the dried extract.

  • The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration to ensure complete derivatization.

3. GC-MS Analysis:

  • An aliquot of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent, is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is used to separate the target analytes. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period to ensure all compounds elute.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized this compound.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Method

HPAEC-PAD allows for the direct analysis of carbohydrates without the need for derivatization.

1. Sample Preparation:

  • Solid samples are extracted with a suitable solvent, typically high-purity water.

  • Liquid samples may require dilution to fall within the linear range of the method.

  • Samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to protect the column.

2. HPAEC-PAD Analysis:

  • Chromatograph (HPAEC) Conditions:

    • Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ series column, is used.[6]

    • Mobile Phase: An alkaline eluent, typically a sodium hydroxide (B78521) (NaOH) solution, is used to facilitate the ionization of the carbohydrates. A gradient elution with increasing NaOH concentration or the addition of sodium acetate (B1210297) may be employed to separate complex mixtures of carbohydrates.

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

    • Temperature: The column is often kept at a constant temperature to ensure reproducible retention times.

  • Detector (PAD) Conditions:

    • Working Electrode: A gold electrode is used for the electrochemical detection of carbohydrates.

    • Waveform: A specific potential waveform is applied to the working electrode to achieve sensitive and selective detection of carbohydrates. This typically involves a sequence of potentials for detection, oxidation, and reduction to clean the electrode surface.

Mandatory Visualizations

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Methanol Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Trimethylsilylation Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS Experimental Workflow

HPAECPAD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Extraction Aqueous Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPAECPAD HPAEC-PAD Analysis Filtration->HPAECPAD Data Data Processing & Quantification HPAECPAD->Data

HPAEC-PAD Experimental Workflow

References

Comparative Reactivity of D-Galactosan with Other Anhydro Sugars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relative reactivity of carbohydrate building blocks is paramount for designing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of D-Galactosan (1,6-anhydro-β-D-galactopyranose) against other common anhydro sugars, namely levoglucosan (B13493) (derived from glucose) and mannosan (derived from mannose). The comparison focuses on key chemical transformations including hydrolysis, polymerization, and glycosylation, drawing upon available experimental data.

While direct, side-by-side comparative studies under identical conditions are not extensively available in the current body of scientific literature, this guide synthesizes existing data to offer a qualitative and semi-quantitative overview. Levoglucosan, being the most studied anhydro sugar, often serves as a benchmark. Emerging data indicates that stereochemical nuances among these anhydro sugars play a significant role in their chemical behavior. For instance, studies on atmospheric degradation suggest that both galactosan and mannosan are more reactive than levoglucosan. In the realm of polymer synthesis, the inherent stereochemistry of the anhydro sugar monomer dictates the stereoregularity of the final polymer. Similarly, in glycosylation reactions, the orientation of hydroxyl groups is a key determinant of both reactivity and the stereoselectivity of the newly formed glycosidic bond.

Reactivity in Key Chemical Transformations: A Comparative Look

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of anhydro sugars to their parent monosaccharides is a foundational reaction in the context of producing fermentable sugars from biomass. The efficiency of this reaction serves as a crucial metric of the anhydro sugar's stability and inherent reactivity.

Table 1: Quantitative Data on Acid-Catalyzed Hydrolysis of Anhydro Sugars and Related Polysaccharides

Anhydro Sugar / PolysaccharideParent MonosaccharideCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
LevoglucosanD-GlucoseSulfuric Acid (0.05-0.5 M)80-200Varies with conditions123.4[1]
LevoglucosanAcetic Acid (0.5-1 M)80-200Varies with conditions120.9[1]
Arabinogalactan (B145846)L-Arabinose and D-GalactoseHydrochloric Acid (pH 1-3)up to 100Varies with conditions135 (for galactose release)[2]

Note: The kinetic data for arabinogalactan hydrolysis provides an estimation for the liberation of galactose units from a polymeric structure and may not be directly equivalent to the hydrolysis rate of this compound itself. There is a lack of direct kinetic studies for this compound hydrolysis under conditions directly comparable to those reported for levoglucosan in the reviewed literature.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of anhydro sugars is a pivotal technique for the synthesis of stereoregular polysaccharides, which are of interest for various applications in materials science and biomedicine. The reactivity of the anhydro sugar monomer is a key factor influencing the rate of polymerization and the characteristics of the resulting polymer.

Available literature indicates that the CROP of tri-O-substituted levoglucosan derivatives has been well-explored, leading to the formation of stereoregular (1→6)-α-D-glucopyranans, also known as dextrans.[3] Under specific conditions, this polymerization can exhibit living characteristics, which allows for precise control over the polymer's molecular weight and dispersity.[3] In contrast, a study on the sterically controlled ring-opening polymerization of a 1,6-anhydro-β-D-galactopyranose derivative has been shown to yield (1→6)-β-D-galactopyranan.[4] This highlights how the stereochemistry at the C4 position of the anhydro sugar can direct the stereochemical outcome of the polymerization process.

Glycosylation Reactions

In the synthesis of oligosaccharides and glycoconjugates, anhydro sugars can serve as effective glycosyl donors. The reactivity of the anhydro sugar in this role has a direct impact on the yield and stereoselectivity of the glycosylation reaction.

The differing stereochemistry of this compound, which possesses an axial C4-OH group, compared to levoglucosan with its equatorial C4-OH, is anticipated to affect both the reactivity and the stereochemical outcome when these positions function as glycosyl acceptors. The relative reactivity of different glycosyl donors can be empirically determined through competition experiments, where two donors vie for a limited quantity of an acceptor.[5] However, studies directly comparing this compound, levoglucosan, and mannosan in this manner were not found in the reviewed literature. An alternative approach to gauge glycosyl donor reactivity is by determining the activation temperature necessary for the glycosylation reaction to proceed.[6]

Atmospheric Degradation as an Indirect Reactivity Metric

A study focusing on the atmospheric degradation of levoglucosan, mannosan, and galactosan offers an indirect but valuable insight into their relative reactivity. The research, which measured the decay rates of these compounds in the ambient atmosphere, revealed that mannosan and galactosan degraded at a faster rate than levoglucosan.[7]

Table 2: Comparative Atmospheric Decay Rates

Anhydro SugarRelative Decay Rate (vs. levoglucosan)Estimated Atmospheric Lifetime (hours)
Levoglucosan1.0013 ± 7[7]
Mannosan1.34-[7]
Galactosan1.40-[7]

These findings suggest that this compound and mannosan may possess a higher intrinsic reactivity towards atmospheric oxidants in comparison to levoglucosan.

Visualizing Reaction Pathways and Methodologies

Anhydro_Sugar_Reactivity_Pathways cluster_starting_materials Anhydro Sugars cluster_transformations Chemical Transformations cluster_final_products Resulting Products D_Galactosan This compound Hydrolysis Acid-Catalyzed Hydrolysis D_Galactosan->Hydrolysis Polymerization Cationic Ring-Opening Polymerization D_Galactosan->Polymerization Glycosylation Glycosylation (as Glycosyl Donors) D_Galactosan->Glycosylation Levoglucosan Levoglucosan Levoglucosan->Hydrolysis Levoglucosan->Polymerization Levoglucosan->Glycosylation Mannosan Mannosan Mannosan->Hydrolysis Mannosan->Polymerization Mannosan->Glycosylation Monosaccharides Monosaccharides (e.g., Galactose, Glucose) Hydrolysis->Monosaccharides Polysaccharides Stereoregular Polysaccharides Polymerization->Polysaccharides Oligosaccharides Oligosaccharides & Glycoconjugates Glycosylation->Oligosaccharides

Figure 1: An overview of the primary reaction pathways for the chemical transformation of this compound, Levoglucosan, and Mannosan.

Comparative_Reactivity_Workflow start_point Selection of Anhydro Sugars for Comparison (this compound, Levoglucosan, Mannosan) reaction_step Execution of Reaction under Standardized Conditions (e.g., Hydrolysis, Polymerization, Glycosylation) start_point->reaction_step data_acquisition Acquisition of Time-Course Data (e.g., Reactant/Product Concentration vs. Time) reaction_step->data_acquisition analysis_step Kinetic Analysis (Calculation of Rate Constants and Activation Energies) data_acquisition->analysis_step comparison_step Comparative Analysis of Reactivity Parameters (k, Ea, Relative Rates) analysis_step->comparison_step conclusion_point Formulation of Conclusions on Relative Reactivity comparison_step->conclusion_point

References

Unveiling the Impact of D-Galactosan in Glycosylation Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of glycosylation analysis, the choice of standards and the potential for cross-reactivity are critical considerations. This guide provides a comprehensive comparison of D-Galactosan's behavior in common glycosylation assays, offering insights into its potential for cross-reactivity and evaluating alternative molecules. The information presented herein is supported by established biochemical principles and detailed experimental protocols to aid in the design and interpretation of glycosylation studies.

Introduction to Glycosylation and this compound

Glycosylation, the enzymatic attachment of glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that profoundly influences protein folding, stability, and function. Accurate analysis of glycosylation is paramount in drug development, disease diagnostics, and fundamental biological research.

This compound, chemically known as 1,6-anhydro-β-D-galactopyranose, is a monosaccharide derivative of galactose. Its rigid bicyclic structure, formed by an intramolecular glycosidic bond between the anomeric carbon (C1) and the hydroxyl group on C6, distinguishes it from the more flexible open-chain and pyranose forms of D-galactose. This structural constraint has significant implications for its recognition and reactivity in various glycosylation assays.

Comparative Analysis of this compound Cross-Reactivity

The potential for this compound to cross-react in glycosylation assays designed to detect and quantify galactose can lead to inaccurate results. This section compares the expected reactivity of this compound with that of D-galactose and other common monosaccharides in key assay platforms.

Assay TypeTarget MoietyD-Galactose (Standard)This compound (1,6-anhydro-β-D-galactopyranose)2-deoxy-D-galactoseD-Talose
Enzymatic Assays
Galactose OxidaseTerminal D-galactose with a free C6 hydroxyl groupHigh ReactivityVery Low to No Reactivity (C6 hydroxyl is involved in the anhydro bridge)Low ReactivityLow Reactivity
β-GalactosidaseTerminal β-linked galactose residuesHigh Reactivity (as a product)Very Low to No Reactivity (Anomeric carbon is in a 1,6-anhydro linkage)Low ReactivityLow Reactivity
Galactose DehydrogenaseD-galactoseHigh ReactivityLow to No Reactivity (Altered ring structure and lack of free anomeric hydroxyl)Moderate ReactivityLow Reactivity
Affinity-Based Assays
Lectin Binding (e.g., RCA₁₂₀)Terminal β-D-galactose residuesHigh AffinityLow to No Affinity (Altered conformation due to the 1,6-anhydro bridge)Moderate AffinityLow Affinity
Chromatographic Assays
HPAEC-PADMonosaccharidesDistinct PeakDistinct Peak (Separable from D-galactose)Distinct PeakDistinct Peak
GC-MS (after derivatization)MonosaccharidesDistinct PeakDistinct Peak (Separable from D-galactose)Distinct PeakDistinct Peak

Inference: The rigid 1,6-anhydro bridge in this compound is expected to significantly hinder its recognition by enzymes and lectins that specifically bind to the pyranose form of D-galactose. This is primarily due to the unavailability of the C6 hydroxyl group for oxidation by galactose oxidase and the altered stereochemistry around the anomeric carbon, preventing recognition by β-galactosidase and many galactose-binding lectins. Chromatographic methods, however, should be able to separate this compound from D-galactose, allowing for its distinct identification if present.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to assess potential cross-reactivity and validate their assays.

Enzymatic Assay: Galactose Oxidase

This assay is commonly used to quantify terminal galactose residues.

Principle: Galactose oxidase catalyzes the oxidation of the C6 hydroxyl group of galactose, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction with a chromogenic or fluorogenic substrate to generate a detectable signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0.

    • Galactose Oxidase Solution: Reconstitute galactose oxidase from Dactylium dendroides in assay buffer to a final concentration of 1 U/mL.

    • Horseradish Peroxidase (HRP) Solution: Dissolve HRP in assay buffer to a final concentration of 10 U/mL.

    • Chromogenic Substrate: Prepare a 10 mM solution of a suitable substrate (e.g., Amplex Red or o-dianisidine) in DMSO.

    • Standard Solutions: Prepare a series of D-galactose standards (e.g., 0-100 µM) in the assay buffer. Prepare a similar concentration range for this compound and other potential cross-reactants.

  • Assay Procedure:

    • Pipette 50 µL of each standard or sample into a 96-well microplate.

    • Prepare a reaction mixture containing 50 µL of assay buffer, 10 µL of galactose oxidase solution, 10 µL of HRP solution, and 10 µL of the chromogenic substrate per well.

    • Add 80 µL of the reaction mixture to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the signal versus the concentration for the D-galactose standard to generate a standard curve.

    • Determine the signal generated by this compound and other tested molecules at equivalent concentrations to assess their percentage cross-reactivity relative to D-galactose.

Affinity-Based Assay: Lectin ELISA

This assay measures the binding of specific lectins to carbohydrate structures.

Principle: A glycoprotein (B1211001) or glycan is immobilized on a microplate surface. A biotinylated lectin with specificity for a particular carbohydrate is added, and its binding is detected using a streptavidin-enzyme conjugate and a chromogenic substrate.

Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with a galactose-containing glycoprotein (e.g., asialofetuin) at a concentration of 10 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6) overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Inhibition Assay:

    • Prepare a series of concentrations of D-galactose, this compound, and other potential inhibitors in binding buffer (e.g., PBS with 0.1% BSA).

    • In a separate plate, pre-incubate a fixed concentration of biotinylated Ricinus Communis Agglutinin (RCA₁₂₀) (e.g., 1 µg/mL) with an equal volume of the inhibitor solutions for 30 minutes at room temperature.

  • Lectin Binding:

    • Transfer 100 µL of the lectin-inhibitor mixtures to the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of streptavidin-HRP conjugate (diluted in binding buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a TMB substrate solution and incubate until a blue color develops.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Determine the IC₅₀ (concentration required for 50% inhibition) for each compound. A higher IC₅₀ value indicates lower binding affinity and thus lower cross-reactivity.

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Glycosylation_Assay_Principle cluster_Enzymatic Enzymatic Assays cluster_Affinity Affinity-Based Assays Enzyme Glycan-Specific Enzyme (e.g., Galactose Oxidase) Substrate Glycan Substrate (e.g., Terminal Galactose) Enzyme->Substrate acts on Product Detectable Product (e.g., H₂O₂) Substrate->Product converted to Lectin Lectin (e.g., RCA₁₂₀) Glycan Glycan Target (e.g., β-D-Galactose) Lectin->Glycan binds to Binding Specific Binding Glycan->Binding

Caption: Principles of Enzymatic and Affinity-Based Glycosylation Assays.

Experimental_Workflow_Lectin_ELISA A 1. Coat Plate with Galactose-Glycoprotein B 2. Block Non-Specific Sites A->B C 3. Pre-incubate Biotinylated Lectin with Inhibitor (e.g., this compound) B->C D 4. Add Lectin-Inhibitor Mix to Plate C->D E 5. Wash to Remove Unbound Lectin D->E F 6. Add Streptavidin-HRP E->F G 7. Wash F->G H 8. Add TMB Substrate G->H I 9. Measure Absorbance H->I

Caption: Workflow for a Lectin ELISA Inhibition Assay.

Alternatives to this compound

For applications requiring a galactose-related standard with minimal cross-reactivity in enzymatic and lectin-based assays, the following alternatives should be considered:

  • 2-deoxy-D-galactose: Lacking the hydroxyl group at the C2 position, this molecule may exhibit altered binding to certain lectins and enzymes. Its cross-reactivity should be empirically determined for the specific assay being used.

  • D-Talose: As an epimer of D-galactose (differing in the stereochemistry at the C2 position), D-Talose generally shows low cross-reactivity in assays specific for D-galactose.

The choice of the most appropriate standard will depend on the specific requirements of the assay and the nature of the biological sample being analyzed.

Conclusion

While this compound can be a useful tool in specific contexts of carbohydrate chemistry, its unique 1,6-anhydro structure renders it a poor substrate and binding partner in many common glycosylation assays designed for D-galactose. Researchers should be aware of its potential for non-reactivity rather than cross-reactivity in these systems. For quantitative studies, the use of D-galactose as the primary standard is essential. When investigating potential inhibitors or characterizing complex mixtures, the distinct behavior of this compound can be leveraged, provided that appropriate controls and validation experiments, such as those outlined in this guide, are performed. The selection of appropriate standards and a thorough understanding of their potential interactions are crucial for generating accurate and reliable data in the field of glycosylation analysis.

D-Galactosan vs. D-Galactose: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of D-Galactosan and its parent monosaccharide, D-Galactose. While structurally related, the available scientific literature reveals a significant disparity in the understanding of their respective physiological effects. D-Galactose is a well-established pro-aging agent widely used to induce cellular senescence, oxidative stress, and inflammation in experimental models. In contrast, this compound is primarily recognized as a chemical intermediate and a structural component of larger polysaccharides, with a notable lack of direct evidence for significant biological activity in physiological systems.

Summary of Biological Activity

The following table summarizes the known biological activities of D-Galactose and the currently available information for this compound.

Biological ActivityD-GalactoseThis compound (1,6-anhydro-β-D-galactopyranose)
Cellular Senescence Induces premature senescence in various cell types, including astrocytes and neuronal cells.[1][2]Data not available
Oxidative Stress Potent inducer of oxidative stress through the generation of reactive oxygen species (ROS).[3][4]Data not available
Inflammation Promotes inflammation by increasing the expression of pro-inflammatory cytokines like IL-6 and IL-8.[1]Data not available
Cytotoxicity Exhibits cytotoxic effects at high concentrations.[3]Data not available
Pro-aging Effects Widely used to create animal models of accelerated aging, leading to cognitive decline and organ damage.[2][3][4]Data not available
Primary Role Pro-aging agent, model for studying age-related diseases.Chemical synthesis intermediate, component of polysaccharides.

D-Galactose: A Potent Inducer of Cellular Aging

D-Galactose is a reducing sugar that, when administered in excess, mimics natural aging processes in various experimental models.[3] Its biological activity is primarily attributed to its ability to induce oxidative stress and chronic inflammation.

Signaling Pathways of D-Galactose-Induced Senescence

The pro-aging effects of D-Galactose are mediated through multiple interconnected signaling pathways. Elevated intracellular levels of D-Galactose lead to the overproduction of reactive oxygen species (ROS), which in turn triggers a cascade of cellular damage and inflammatory responses.

D_Galactose_Pathway D_Galactose D-Galactose ROS Increased ROS Production D_Galactose->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Inflammation Inflammation Oxidative_Stress->Inflammation Cellular_Senescence Cellular Senescence Mitochondrial_Dysfunction->Cellular_Senescence Inflammation->Cellular_Senescence NF_kB NF-κB Activation Inflammation->NF_kB Aging Accelerated Aging Phenotype Cellular_Senescence->Aging Cytokines ↑ IL-6, IL-8 NF_kB->Cytokines

Caption: D-Galactose induced cellular senescence pathway.

Experimental Protocol: D-Galactose-Induced Senescence in Astrocytes

This protocol describes a common method for inducing cellular senescence in astrocyte cell lines using D-Galactose.

Objective: To induce an in vitro model of astrocytic aging.

Materials:

  • Astrocyte cell line (e.g., CRT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Galactose (Sigma-Aldrich)

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit (Cell Signaling Technology)

Procedure:

  • Culture astrocyte cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of D-Galactose in sterile phosphate-buffered saline (PBS).

  • Treat the cells with varying concentrations of D-Galactose (e.g., 50, 100, 200 mM) for a specified duration (e.g., 24, 48, 72 hours).

  • After treatment, wash the cells with PBS and replace the medium with fresh, D-Galactose-free medium.

  • Allow the cells to recover for a period (e.g., 24-48 hours).

  • Assess cellular senescence by staining for SA-β-gal activity according to the manufacturer's instructions.

  • Quantify the percentage of SA-β-gal positive cells by microscopy.

This compound: A Structurally Related but Biologically Quiescent Molecule

This compound, also known as 1,6-anhydro-β-D-galactopyranose, is a monosaccharide anhydride (B1165640) formed from D-Galactose. Despite its structural similarity to D-Galactose, there is a significant lack of evidence in the scientific literature to suggest it possesses comparable biological activity. Its primary roles appear to be in chemical synthesis and as a structural unit in more complex carbohydrates.

Formation of this compound

This compound is formed from D-Galactose through an intramolecular glycosidic bond formation. This structural change significantly alters the molecule's chemical properties and, seemingly, its biological reactivity.

D_Galactosan_Formation D_Galactose D-Galactose Process Intramolecular Glycosidic Bond Formation D_Galactose->Process D_Galactosan This compound (1,6-anhydro-β-D-galactopyranose) Process->D_Galactosan

Caption: Formation of this compound from D-Galactose.

Conclusion

The comparison between D-Galactose and this compound highlights a critical distinction between a biologically active signaling molecule and a relatively inert structural component. D-Galactose is a potent inducer of cellular aging and is a valuable tool for studying age-related pathologies. In contrast, the current body of scientific literature does not support a significant, direct biological role for this compound in physiological processes. Researchers and drug development professionals should be aware of these fundamental differences when considering the use of these molecules in their studies. Future research may uncover novel biological activities of this compound, but based on available data, its utility is primarily in the realm of chemical synthesis and as a constituent of larger biomolecules.

References

D-Galactosan: A Superior Standard for Precise Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of D-Galactosan as an internal standard in advanced carbohydrate analysis. This guide provides a comparative analysis against other common standards, detailed experimental protocols, and workflow visualizations to ensure accuracy and reproducibility in your results.

In the intricate world of glycobiology and carbohydrate analysis, the precision of quantification is paramount. The choice of an internal standard can significantly impact the accuracy and reliability of analytical results. This compound, also known as 1,6-anhydro-β-D-galactopyranose, has emerged as a robust internal standard for the analysis of monosaccharides by gas chromatography-mass spectrometry (GC-MS) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). Its structural similarity to common monosaccharides, yet its absence in most biological samples, makes it an excellent choice to control for variability during sample preparation and analysis.

Comparative Analysis of Internal Standards for Carbohydrate Quantification

The selection of an appropriate internal standard is critical for compensating for variations in sample preparation, derivatization efficiency, and injection volume. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from the target analytes.

Internal StandardChemical ClassRationale for UsePotential Limitations
This compound Anhydro SugarStructurally similar to pyranose forms of monosaccharides. Not typically found in biological samples. Stable during hydrolysis and derivatization.Commercial availability and cost may be a consideration.
Stable Isotope-Labeled Sugars (e.g., ¹³C-Glucose) Isotopologue of AnalyteCo-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.High cost and availability may be limited for a wide range of monosaccharides.
Sorbitol (or other sugar alcohols) Sugar AlcoholStructurally related to monosaccharides and commercially available.May be present in some biological or food samples. Different reactivity during derivatization compared to aldoses and ketoses.
Ribose Pentose MonosaccharideA monosaccharide that can be used if not a target analyte in the sample.Potential for presence in biological samples, especially in nucleotide analysis.
Phenyl β-D-glucopyranoside GlycosideA stable, non-reducing sugar derivative.Structurally more complex than simple monosaccharides, which may affect derivatization efficiency and chromatographic behavior.

Performance Data: Expected Performance with this compound

While specific performance data for this compound as an internal standard is dispersed across various studies, the use of a suitable internal standard like this compound in well-established methods such as GC-MS and HPAEC-PAD typically yields excellent quantitative results.

ParameterExpected Performance with GC-MSExpected Performance with HPAEC-PAD
Linearity (R²) > 0.99> 0.99
Limit of Quantitation (LOQ) Low μg/mL to ng/mL rangePicomole to femtomole range
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Monosaccharides

This protocol outlines the analysis of neutral and amino sugars as their trimethylsilyl (B98337) (TMS) derivatives.

1. Sample Preparation and Hydrolysis:

  • To 1-5 mg of a dry glycoprotein (B1211001) or polysaccharide sample, add a known amount of this compound as the internal standard.

  • Add 1 mL of 2M trifluoroacetic acid (TFA).

  • Heat the sample at 121°C for 2 hours to hydrolyze the glycosidic bonds.

  • Cool the sample and evaporate the TFA under a stream of nitrogen.

  • To remove residual acid, add 500 μL of methanol (B129727) and evaporate to dryness. Repeat this step.

2. Reduction and Acetylation (for alditol acetates - an alternative to TMS):

  • This step is for an alternative derivatization method. For TMS, proceed to step 3.

  • Dissolve the hydrolyzed sample in 500 μL of water.

  • Add 50 μL of 2 M sodium borohydride (B1222165) (NaBH₄) in 1 M ammonium (B1175870) hydroxide (B78521).

  • Incubate for 1 hour at room temperature to reduce the monosaccharides to their corresponding alditols.

  • Add glacial acetic acid dropwise to neutralize the excess NaBH₄.

  • Evaporate to dryness under nitrogen. Add 500 μL of methanol and evaporate again; repeat three times to remove borate (B1201080) salts.

  • Add 100 μL of acetic anhydride (B1165640) and 100 μL of pyridine.

  • Incubate at 100°C for 1 hour to acetylate the hydroxyl groups.

  • Evaporate the reagents and dissolve the alditol acetates in a suitable solvent for GC-MS analysis.

3. Trimethylsilylation (TMS) Derivatization:

  • To the dry, hydrolyzed sample, add 100 μL of pyridine, 68 μL of hexamethyldisilazane (B44280) (HMDS), and 22 μL of trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the sample and add chloroform (B151607) for liquid-liquid extraction.

  • Filter the chloroform layer through a 0.22 μm membrane before GC-MS analysis.

4. GC-MS Conditions:

  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 μm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection of 1 μL.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-600.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method allows for the direct analysis of underivatized monosaccharides.

1. Sample Preparation and Hydrolysis:

  • Follow the same hydrolysis procedure as for GC-MS (Step 1), adding a known amount of this compound as the internal standard.

  • After hydrolysis and drying, reconstitute the sample in ultrapure water.

  • Filter the sample through a 0.22 μm syringe filter before injection.

2. HPAEC-PAD Conditions:

  • Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

  • Eluents: A gradient of sodium hydroxide and sodium acetate (B1210297) is typically used. For example:

    • Eluent A: Water

    • Eluent B: 200 mM NaOH

    • Eluent C: 1 M Sodium Acetate in 200 mM NaOH

  • Gradient: An isocratic elution with a low concentration of NaOH followed by a gradient of sodium acetate to elute more retained analytes.

  • Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 - 1.0 mL/min).

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode, using a standard waveform for carbohydrates.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for consistent results. The following diagram illustrates the key steps in carbohydrate analysis using this compound as an internal standard.

Workflow for carbohydrate analysis using this compound.

D-Galactosan Analysis: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inter-laboratory performance in the analysis of D-Galactosan (1,6-anhydro-β-D-galactopyranose), a key tracer for biomass burning. This document summarizes quantitative data from a European inter-laboratory comparison (ILC) study and presents a detailed, representative experimental protocol for this compound quantification.

Performance Benchmark: Insights from a European Inter-Laboratory Comparison

An inter-laboratory comparison for the analysis of levoglucosan, mannosan, and galactosan was organized under the EU H2020 ACTRIS-2 project to assess the analytical repeatability and reproducibility among participating laboratories.[1] The study involved the analysis of five different test samples, including ambient air filter extracts and standard solutions. While the detailed results for each participating laboratory are not publicly available, the summary statistics provide valuable insights into the current state of this compound analysis.

The measurement method reproducibility for this compound, expressed as one standard deviation, was found to be in the range of 23% to 47%.[1] A separate European ILC reported similar findings, with reproducibility standard deviations for galactosan in the range of 30-60%.[2] The repeatability, which measures the variation within a single laboratory, was considerably better, with a standard deviation ranging from 4.6% to 7.4%.[1] These figures highlight a significant level of variability between different laboratories, underscoring the importance of standardized methods and robust quality control.

The performance of participating laboratories was also assessed using z-scores, which compare a laboratory's result to the consensus value from all participants.[1] While the individual z-scores are not available, this statistical approach is a standard practice in proficiency testing to help laboratories identify potential biases in their measurements.

The following table summarizes the key performance metrics for this compound analysis from the ACTRIS-2 inter-laboratory comparison.

Performance MetricRange of Standard Deviation (%)
Repeatability (within-laboratory)4.6 - 7.4
Reproducibility (between-laboratories)23 - 47

Experimental Protocol: A Representative GC/MS Method

While participants in the European ILC utilized their own analytical methods, the following protocol, based on established methodologies for anhydrosugar analysis, outlines a robust procedure for the quantification of this compound in ambient air particulate matter samples using Gas Chromatography/Mass Spectrometry (GC/MS).

1. Sample Preparation and Extraction

  • Filter Handling: Particulate matter is collected on quartz fiber filters. The filter portion is removed from its support ring and placed in a 15 mL centrifuge tube.

  • Extraction: A suitable solvent, such as 2 mL of carbonyl-free acetonitrile, is added to the centrifuge tube. The tube is then placed in an ultrasonication bath at 40°C for 60 minutes to extract the analytes from the filter.

  • Filtration: After sonication, the extract is filtered using a syringe fitted with a 0.2 µm Teflon syringe filter into a 4 mL sample vial.

  • Quality Control: For each batch of samples, a filter blank (an unexposed filter) and a matrix spike (a blank filter spiked with a known amount of this compound standard) are prepared and extracted alongside the samples.

2. Derivatization

  • Aliquoting: A 100 µL aliquot of each sample extract, spike, and blank is transferred to a 250 µL vial insert within an autosampler vial.

  • Reagent Addition: 20 µL of pyridine (B92270) is added to the aliquot, followed by 20 µL of a silanizing reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Reaction: The vial is sealed and placed in a water bath at 70°C for 60 minutes to allow the derivatization reaction to complete. This step converts the polar hydroxyl groups of this compound into more volatile trimethylsilyl (B98337) ethers, making them suitable for GC analysis.

3. GC/MS Analysis

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer is used for the separation and detection of the derivatized this compound.

  • Chromatographic Separation: The derivatized sample is injected into the GC, where it is separated from other components on a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column). The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 300°C) to ensure the elution of all target compounds.

  • Mass Spectrometric Detection: The Mass Spectrometer is operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions characteristic of derivatized this compound (e.g., m/z 204, 217, 333) are monitored.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the target analyte to a calibration curve generated from the analysis of standard solutions of known concentrations.

Visualizing the Workflow

To better understand the processes involved in an inter-laboratory comparison and the analytical methodology, the following diagrams have been generated.

InterLaboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories cluster_Evaluation Data Evaluation SamplePrep Sample Preparation (Test Materials) SampleDist Sample Distribution SamplePrep->SampleDist Lab1 Laboratory 1 (Analysis) SampleDist->Lab1 Lab2 Laboratory 2 (Analysis) SampleDist->Lab2 LabN Laboratory N (Analysis) SampleDist->LabN DataSub Data Submission Lab1->DataSub Lab2->DataSub LabN->DataSub StatAnalysis Statistical Analysis (e.g., z-scores) DataSub->StatAnalysis Report Final Report StatAnalysis->Report

Workflow of an Inter-laboratory Comparison Study.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Deriv Derivatization cluster_Analysis Instrumental Analysis cluster_Data Data Processing Extraction Extraction from Filter Filtration Filtration of Extract Extraction->Filtration Derivatization Silylation Reaction Filtration->Derivatization GCMS GC/MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification Reporting Reporting Results Quantification->Reporting

Analytical Workflow for this compound by GC/MS.

References

A Researcher's Guide to the Spectroscopic Differentiation of D-Galactosan Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrate isomers is a critical challenge. This guide provides an objective comparison of spectroscopic techniques for differentiating D-Galactosan isomers, supported by experimental data and detailed protocols. A particular focus is placed on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This compound, an anhydro sugar derived from galactose, exists in various isomeric forms, primarily differing in the location of the anhydro bridge. The most common isomers include 1,6-anhydro-α/β-D-galactopyranose and 1,6-anhydro-α/β-D-galactofuranose. Distinguishing between these closely related structures is essential for understanding their biological roles and for the development of targeted therapeutics.

Comparative Analysis of Spectroscopic Data

The following tables summarize key quantitative data obtained from NMR, IR, and Mass Spectrometry for the differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules in solution. For this compound isomers, both ¹H and ¹³C NMR provide diagnostic chemical shifts and coupling constants that are sensitive to the stereochemistry and conformation of the sugar ring.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers (in D₂O)

IsomerH-1 (δ, ppm)J₁,₂ (Hz)H-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)
1,6-anhydro-β-D-galactopyranose5.48~1.64.023.894.264.603.80, 3.95
1,6-anhydro-α-D-galactofuranose5.314.64.244.244.194.043.55

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (in D₂O) [1]

IsomerC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
1,6-anhydro-β-D-galactopyranose101.871.370.868.275.964.6
1,6-anhydro-α-D-galactofuranose98.680.975.485.262.765.6

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly when coupled with mass spectrometry in the form of Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, provides valuable information about the vibrational modes of molecules and can distinguish between isomers based on their unique IR fingerprints. Key differences are often observed in the O-H and C-O stretching regions, which are sensitive to the hydrogen bonding network and the overall geometry of the molecule.

Table 3: Key IR Absorption Bands for Differentiation of Galactose Ring Isomers

Vibrational ModePyranose Form (cm⁻¹)Furanose Form (cm⁻¹)Significance
O-H Stretch~3580AbsentThe presence of a sharp band around 3580 cm⁻¹ is characteristic of the pyranose ring structure.[2]
C-H StretchComplex pattern around 2950Simpler pattern around 2950The profile of the C-H stretching bands can differ between anomers.[2]
Fingerprint RegionMultiple characteristic peaksDistinct fingerprintThe complex pattern of bands in the 1000-1500 cm⁻¹ region serves as a unique identifier for each isomer.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and their fragments. Different this compound isomers can exhibit distinct fragmentation patterns upon techniques like Collision-Induced Dissociation (CID), allowing for their differentiation.

Table 4: Characteristic Mass Spectral Fragments for this compound Isomers

IsomerIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
1,6-anhydro-β-D-galactopyranoseESI (-)161.0453 ([M-H]⁻)113, 83, 71Cross-ring cleavages and loss of water/formaldehyde.
1,6-anhydro-α-D-galactofuranoseEI (+)162 (M⁺)144, 114, 103, 73, 60Retro-Diels-Alder reaction and subsequent fragmentations.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy Protocol for this compound Isomers

A general procedure for acquiring high-quality NMR spectra of this compound isomers is as follows:

  • Sample Preparation :

    • Dissolve 5-10 mg of the this compound isomer in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). For certain experiments, other deuterated solvents like DMSO-d₆ or methanol-d₄ can be used.

    • Transfer the solution to a clean 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard (e.g., TSP or DSS for D₂O) for accurate chemical shift referencing.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and line shape.

    • Set the probe temperature (e.g., 298 K).

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • 2D NMR : For unambiguous assignment of all proton and carbon signals, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy Protocol

IRMPD spectroscopy requires a specialized mass spectrometer coupled with a tunable infrared laser.

  • Ion Generation and Trapping :

    • Generate ions of the this compound isomers using a suitable ionization technique, such as electrospray ionization (ESI). To aid in ionization and structural probing, adducts with cations like Na⁺, Li⁺, or NH₄⁺ can be formed.

    • Introduce the ions into an ion trap mass spectrometer (e.g., a Fourier Transform Ion Cyclotron Resonance or a Quadrupole Ion Trap).

    • Isolate the precursor ion of interest (e.g., [this compound + Na]⁺) using mass selection.

  • IR Irradiation :

    • Irradiate the trapped ions with a tunable infrared laser (e.g., a free-electron laser or an optical parametric oscillator/amplifier).

    • Scan the laser wavelength across the desired infrared range (e.g., 1000-1800 cm⁻¹ for the fingerprint region and 2800-3700 cm⁻¹ for X-H stretching vibrations).

  • Fragmentation and Detection :

    • When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and subsequent dissociation (fragmentation).

    • Detect the resulting fragment ions.

  • Spectrum Generation :

    • Plot the fragmentation efficiency (the ratio of fragment ion intensity to the total ion intensity) as a function of the laser wavenumber to generate the IRMPD spectrum.

Mass Spectrometry (MS) Protocol

Standard mass spectrometry techniques can be used to analyze the fragmentation patterns of this compound isomers.

  • Sample Introduction and Ionization :

    • Dissolve the this compound isomer in a suitable solvent (e.g., methanol/water).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a separation technique like liquid chromatography (LC).

    • Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • MS Analysis :

    • Acquire a full scan mass spectrum to determine the molecular weight and identify the precursor ion.

  • Tandem MS (MS/MS) Analysis :

    • Select the precursor ion of the this compound isomer.

    • Induce fragmentation using Collision-Induced Dissociation (CID) by colliding the ions with an inert gas (e.g., argon or nitrogen) in a collision cell.

    • Acquire the product ion spectrum, which shows the m/z values of the fragment ions.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions that can differentiate between isomers.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis cluster_result Conclusion Sample This compound Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Dissolve in deuterated solvent IR IRMPD Spectroscopy Sample->IR Ionize and trap ions MS Mass Spectrometry (MS, MS/MS) Sample->MS Ionize and introduce NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR Fingerprint IR->IR_Data MS_Data Mass Spectra Fragmentation Patterns MS->MS_Data Differentiation Isomer Differentiation NMR_Data->Differentiation IR_Data->Differentiation MS_Data->Differentiation

Caption: Workflow for this compound isomer differentiation.

References

Safety Operating Guide

Navigating the Safe Disposal of D-Galactosan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of laboratory chemicals is paramount for ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of D-Galactosan, a polysaccharide of D-galactose. While this compound is not classified as a hazardous substance, adherence to established safety protocols is essential.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses and gloves. All handling of this compound should occur in a well-ventilated area to minimize inhalation of any fine particulates. In the event of a spill, utilize dry clean-up methods to prevent the generation of dust.[1][2] Sweep or vacuum the material into a clean, dry, and properly labeled container for disposal.

Step-by-Step Disposal Procedure

The disposal of this compound should always be in accordance with local, state, and federal regulations, as well as your institution's specific environmental health and safety (EHS) guidelines.[1]

  • Waste Characterization : The initial and most critical step is to consult your institution's chemical hygiene plan and waste disposal protocols to determine the appropriate waste stream for non-hazardous chemical waste.[3]

  • Containerization : Place the solid this compound waste into a designated, chemically compatible container that can be securely sealed.[2][4] Do not mix with other waste streams unless explicitly permitted by your institution.

  • Labeling : Clearly label the waste container with the full chemical name, "this compound," and indicate that it is non-hazardous waste. Ensure the label is legible and securely affixed to the container.

  • Storage : Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Collection and Disposal : Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal service. Do not dispose of solid this compound in the regular trash unless explicitly authorized by your EHS department.

Quantitative Data Summary

For quick reference, the following table summarizes key information regarding the handling and disposal of this compound and related saccharides.

ParameterInformationSource
Hazard Classification Not considered a hazardous substance.[1]
Personal Protective Equipment (PPE) Safety glasses, gloves.[1][2]
Spill Cleanup Procedure Use dry methods (sweep or vacuum) to avoid dust.[1]
Primary Disposal Method Dispose of as non-hazardous solid chemical waste in a designated, sealed, and labeled container.[2][4]
Regulatory Compliance All disposal must adhere to local, state, and federal regulations and institutional guidelines.[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_guidelines Consult Institutional EHS Guidelines start->consult_guidelines non_hazardous_path Non-Hazardous Waste Protocol consult_guidelines->non_hazardous_path containerize Place in Designated Sealed Container non_hazardous_path->containerize label_waste Label with Chemical Name and Hazard Info containerize->label_waste store_waste Store in Designated Waste Area label_waste->store_waste arrange_pickup Arrange for EHS Waste Pickup store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: this compound Disposal Decision Workflow

References

Personal protective equipment for handling D-Galactosan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling D-Galactosan.

Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, a conservative approach to PPE is required. The following table outlines the recommended PPE for handling this compound powder.

PPE CategoryMinimum RequirementSpecifications
Eye Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1]
Hand Protection Disposable Nitrile GlovesWear impervious gloves, such as nitrile rubber with a minimum layer thickness of 0.11mm.[1] Gloves must be inspected before use and disposed of after handling the material.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin exposure.[1] For tasks with a higher risk of dust generation, consider a disposable gown.
Respiratory Protection Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, a Type N95 (US) or Type P1 (EN 143) dust mask may be sufficient.[1] In cases of poor ventilation or when handling larger quantities that may generate dust, a NIOSH-approved respirator is recommended.[1]

Operational Plan: Safe Handling of this compound

This step-by-step guide ensures the safe handling of this compound in a laboratory setting.

2.1. Preparation

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize dust inhalation.

  • Gather Materials: Before starting, ensure all necessary equipment and materials are within reach to avoid moving around with open containers of this compound.

  • PPE Inspection: Inspect all PPE for integrity before use. Do not use damaged gloves or other protective equipment.

2.2. Handling

  • Weighing: If weighing the powder, do so in a ventilated enclosure to control dust.

  • Avoid Dust Formation: Handle this compound gently to avoid creating dust clouds.[1]

  • Spill Containment: Have spill cleanup materials readily available.

2.3. Storage

  • Container: Keep the this compound container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[1]

  • Waste Collection: Collect waste this compound powder and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.[1]

Contingency Plan: Spills and Exposure

4.1. Spills

  • Evacuate: If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Gently sweep or vacuum up the spilled material, avoiding dust generation.[1]

    • Place the collected material into a sealed container for disposal.[1]

    • Clean the spill area with soap and water.

4.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

D_Galactosan_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Designate Handling Area gather_materials Gather All Materials prep_area->gather_materials inspect_ppe Inspect PPE gather_materials->inspect_ppe weigh Weigh in Ventilated Enclosure inspect_ppe->weigh handle Handle Gently to Avoid Dust weigh->handle store Store in Tightly Closed Container handle->store If not for immediate use collect_waste Collect Waste in Labeled Container handle->collect_waste After use store->weigh For subsequent use dispose Dispose via Hazardous Waste Program collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactosan
Reactant of Route 2
D-Galactosan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.